molecular formula C8H6N6O11 B1208548 Pentryl CAS No. 4481-55-4

Pentryl

Cat. No.: B1208548
CAS No.: 4481-55-4
M. Wt: 362.17 g/mol
InChI Key: UNMSQGCYXOMOAC-UHFFFAOYSA-N
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Description

Pentryl, also known as this compound, is a useful research compound. Its molecular formula is C8H6N6O11 and its molecular weight is 362.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N,2,4,6-tetranitroanilino)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O11/c15-10(16)5-3-6(11(17)18)8(7(4-5)12(19)20)9(13(21)22)1-2-25-14(23)24/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMSQGCYXOMOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N(CCO[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4481-55-4
Record name Pentryl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTRYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF9BEM54XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pentryl chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentryl

This guide provides a comprehensive overview of the chemical compound this compound, focusing on its chemical structure, properties, and synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical data.

Chemical Identity and Structure

This compound, with the CAS Number 4481-55-4 , is a high explosive notable for incorporating nitro, nitrate, and nitramine functional groups within a single molecule.[1] Its systematic IUPAC name is 2-[Nitro(2,4,6-trinitrophenyl)amino]ethanol nitrate (ester).[2]

The molecular formula of this compound is C₈H₆N₆O₁₁.[2][3][4] It is an achiral molecule with no defined stereocenters.[3][4]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and Explosive Properties

This compound is a crystalline solid with powerful explosive characteristics. A summary of its key quantitative properties is presented below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueReference
CAS Number 4481-55-4[2][4]
Molecular Formula C₈H₆N₆O₁₁[2][3][4]
Molecular Weight 362.17 g/mol [2][3][4]
SMILES C(CO--INVALID-LINK--[O-])N(c1c(cc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-][3][4]
InChI InChI=1S/C8H6N6O11/c15-10(16)5-3-6(11(17)18)8(7(4-5)12(19)20)9(13(21)22)1-2-25-14(23)24/h3-4H,1-2H2[3][4]
InChIKey UNMSQGCYXOMOAC-UHFFFAOYSA-N[3][4]

Table 2: Physical and Explosive Properties of this compound

PropertyValueReference
Appearance Small, cream-colored crystals[2]
Density 1.82 g/cm³[2]
Melting Point 129 °C (with slight decomposition)[2]
Explosion Temperature 235 °C[2]
Heat of Combustion 911.1 kcal/mole[2]
Heat of Explosion 372.4 kcal/mole[2]
Heat of Formation 43.4 kcal/mole[2]

Table 3: Solubility of this compound at 25°C

SolventSolubility (w/w)Reference
Benzene0.70%[2]
Ethylene Dichloride0.72%[2]
Toluene0.63%[2]
Methanol0.67%[2]
Ethanol0.11%[2]
Ether0.16%[2]
Chloroform0.07%[2]
Carbon TetrachlorideTrace[2]
WaterTrace[2]
NitroglycerolFreely Soluble[2]

Synthesis of this compound

This compound can be synthesized through a multi-step process starting from readily available precursors. A common route involves the nitration of 2,4-dinitrophenylaminoethanol.[1][2] The following workflow outlines a five-step synthesis method.

Pentryl_Synthesis_Workflow cluster_steps Synthesis Pathway start_node Sodium Benzoate process1 Decarboxylation start_node->process1 intermediate_node intermediate_node process_node process_node final_product This compound intermediate1 Benzene process1->intermediate1 process2 Chlorination intermediate1->process2 intermediate2 Chlorobenzene process2->intermediate2 process3 Nitration intermediate2->process3 intermediate3 2,4-Dinitrochlorobenzene process3->intermediate3 process4 Condensation (with Ethanolamine) intermediate3->process4 intermediate4 2,4-Dinitrophenylaminoethanol process4->intermediate4 process5 Nitration intermediate4->process5 process5->final_product

Caption: Five-step synthesis workflow for this compound.

Experimental Protocol: Nitration of 2,4-Dinitrophenylaminoethanol

This protocol is adapted from a method described for the final step in the synthesis of this compound.[5]

Materials:

  • 2,4-Dinitrophenylaminoethanol (13.6 g, 0.06 mol)

  • Potassium nitrate (KNO₃) (54.6 g, 0.54 mol)

  • Concentrated sulfuric acid (H₂SO₄) (100 mL)

  • Cold water (1 L)

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a suitable flask, dissolve 54.6 g of potassium nitrate in 100 mL of concentrated sulfuric acid. Cool the mixture to 25°C using a cooling bath.

  • Addition of Precursor: With rapid stirring, add 13.6 g of 2,4-Dinitrophenylaminoethanol to the nitrating mixture. The temperature will rise to approximately 50°C.

  • Precipitation: The product, this compound, will rapidly precipitate from the solution, causing the mixture to become pasty and solidify.

  • Quenching and Filtration: Stir the pasty mixture into 1 liter of cold water.

  • Washing: Filter the crude product and wash it thoroughly with additional cold water. A subsequent wash with a dilute sodium bicarbonate solution, followed by a final water wash, can be performed to neutralize and remove residual acid.[1]

  • Drying: The resulting this compound crystals should be carefully dried.

Safety Note: this compound is a high explosive. Its synthesis and handling should only be undertaken by trained professionals in a controlled laboratory environment with appropriate safety precautions. Inhalation, ingestion, and skin contact must be avoided.[1]

References

The Discovery and Synthesis of Pentryl: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, chemically known as 2-(N,2,4,6-tetranitroanilino)ethanol nitrate, is a powerful high explosive belonging to the family of aromatic nitroamines. First synthesized in the early 20th century, its history is rooted in the broader development of military and industrial explosives. This document provides an in-depth technical guide to the discovery, synthesis, and known properties of this compound. It is important to note that this compound is exclusively recognized for its energetic properties and has no known applications in pharmacology or drug development. Consequently, information regarding its interaction with biological signaling pathways is unavailable in the current scientific literature.

Historical Context and Discovery

The development of this compound is situated within the intensive research into nitroaromatic compounds for explosive applications that characterized the late 19th and early 20th centuries. The foundational synthesis of this compound is credited to Le Roy V. Clarke, who first described its preparation in a 1933 publication in Industrial and Engineering Chemistry.[1] Further work on its properties and synthesis was conducted by Desseigne, published in Mémorial des Poudres in 1951. A comprehensive compilation of its properties and manufacturing processes is also detailed in the "Encyclopedia of Explosives and Related Items" by B. T. Fedoroff and his colleagues.[2]

Physicochemical and Explosive Properties

This compound is a crystalline solid, typically appearing as small, cream-colored crystals when recrystallized from chloroform.[3] It is a dense and powerful explosive, exhibiting greater brisance than Trinitrotoluene (TNT). A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₈H₆N₆O₁₁[3]
Molecular Weight 362.17 g/mol [3]
Melting Point 129 °C (with slight decomposition)[3]
Density 1.82 g/cm³[3]
Detonation Velocity 7340 m/s at a density of 1.65 g/cm³[4]
Lead Block Test Expansion 114 (relative to Picric Acid at 100)[5]
Heat of Combustion 911.1 kcal/mol[3]
Heat of Explosion 372.4 kcal/mol[3]
Heat of Formation +43.4 kcal/mol[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with common industrial chemicals and culminates in the nitration of an intermediate compound. The overall synthetic pathway is outlined below. It is crucial to note that the synthesis of this compound is hazardous and should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures.

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow cluster_0 Step 1: Benzene Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Dinitration cluster_3 Step 4: Condensation cluster_4 Step 5: Final Nitration sodium_benzoate Sodium Benzoate benzene Benzene sodium_benzoate->benzene Decarboxylation sodium_hydroxide Sodium Hydroxide sodium_hydroxide->benzene benzene_in Benzene chlorobenzene Chlorobenzene benzene_in->chlorobenzene Chlorination tcca Trichloroisocyanuric Acid (TCCA) tcca->chlorobenzene h2so4_1 Sulfuric Acid h2so4_1->chlorobenzene chlorobenzene_in Chlorobenzene dncb 2,4-Dinitrochlorobenzene (DNCB) chlorobenzene_in->dncb Nitration kno3 Potassium Nitrate kno3->dncb h2so4_2 Sulfuric Acid h2so4_2->dncb dncb_in 2,4-Dinitrochlorobenzene dnpae 2,4-Dinitrophenylaminoethanol dncb_in->dnpae Condensation ethanolamine Ethanolamine ethanolamine->dnpae dnpae_in 2,4-Dinitrophenylaminoethanol This compound This compound dnpae_in->this compound Nitration kno3_2 Potassium Nitrate kno3_2->this compound h2so4_3 Sulfuric Acid h2so4_3->this compound

Caption: Multi-step synthesis of this compound from sodium benzoate.

Experimental Protocols

The following protocols are based on methodologies described in the available literature, including adaptations for laboratory-scale synthesis.[1]

Step 1: Synthesis of Benzene from Sodium Benzoate (Decarboxylation)

  • Materials: Sodium benzoate, sodium hydroxide.

  • Procedure: A powdered mixture of sodium benzoate and sodium hydroxide is subjected to dry distillation. The mixture is heated strongly in a suitable apparatus, and the resulting benzene distillate is collected.[6] The crude benzene is then purified. A reported yield for this step is approximately 81-90%.[1][6]

Step 2: Synthesis of Chlorobenzene (Chlorination)

  • Materials: Benzene, trichloroisocyanuric acid (TCCA), sulfuric acid, water.

  • Procedure: Benzene is mixed with water and sulfuric acid in a flask. Finely powdered TCCA is added to the solution. The mixture is heated to 60-80°C for several hours.[1] After cooling, the organic layer containing chlorobenzene is separated, washed with a dilute sodium hydroxide solution and then with water. The crude chlorobenzene is purified by distillation.

Step 3: Synthesis of 2,4-Dinitrochlorobenzene (DNCB) (Nitration)

  • Materials: Chlorobenzene, potassium nitrate, concentrated sulfuric acid.

  • Procedure: A nitrating mixture is prepared by dissolving potassium nitrate in concentrated sulfuric acid, followed by cooling. Chlorobenzene is added portion-wise to the stirred nitrating mixture, maintaining the temperature below 50°C.[1] After the addition is complete, the temperature is slowly raised to 95°C and held for a couple of hours.[1] The reaction mixture is then poured into cold water, and the precipitated DNCB is filtered, washed, and dried.

Step 4: Synthesis of 2,4-Dinitrophenylaminoethanol (Condensation)

  • Materials: 2,4-Dinitrochlorobenzene (DNCB), ethanolamine.

  • Procedure: DNCB is condensed with ethanolamine. This reaction typically involves the nucleophilic substitution of the chlorine atom on the DNCB molecule by the amino group of ethanolamine. The reaction conditions are controlled to favor the formation of the desired product.

Step 5: Synthesis of this compound (Final Nitration)

  • Materials: 2,4-Dinitrophenylaminoethanol, potassium nitrate, concentrated sulfuric acid.

  • Procedure: A nitrating mixture is prepared by dissolving potassium nitrate in concentrated sulfuric acid and cooling the solution. 2,4-Dinitrophenylaminoethanol is then added with vigorous stirring.[3] The temperature of the reaction is carefully controlled. This compound precipitates from the solution as a solid. The mixture is then poured into a large volume of cold water.[1] The precipitated this compound is filtered, washed with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.[1] The product is then dried. Recrystallization from an acetone/ethanol mixture can yield purer, clear-yellow crystals.[1] A reported yield for this final step is approximately 84%.[1]

Biological Signaling Pathways

Extensive searches of the scientific and medical literature have yielded no evidence of research into the biological effects or mechanism of action of this compound in biological systems. As a highly energetic material designed for explosive applications, its chemical properties are not conducive to therapeutic interactions with biological targets. The molecule's structure, heavily substituted with nitro groups, is optimized for rapid decomposition and energy release, rather than for specific binding to receptors or enzymes involved in cellular signaling. Therefore, no signaling pathway diagrams or related experimental workflows can be provided.

Conclusion

This compound is a potent high explosive with a well-documented history of synthesis and characterization within the field of energetic materials. Its preparation involves a multi-step chemical synthesis culminating in the nitration of 2,4-dinitrophenylaminoethanol. While its explosive properties are well-documented, there is a complete absence of information regarding any pharmacological or biological activity. This technical guide provides a comprehensive overview of the available knowledge on this compound, tailored for a scientific audience. It is imperative to reiterate that the synthesis and handling of this compound are extremely hazardous and should only be undertaken by qualified professionals in appropriate facilities.

References

An In-depth Technical Guide to the Thermochemical Properties of Pentryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, chemically known as 2,4,6-trinitrophenyl-N-methylnitramine, is a powerful high explosive belonging to the family of aromatic nitramines.[1][2][3] Its molecular structure is characterized by the presence of nitro, nitrate, and nitramine functional groups, contributing to its high energy content.[1] This guide provides a comprehensive overview of the thermochemical properties of this compound, including its fundamental characteristics, energetic performance, and decomposition pathways. The information is intended to be a valuable resource for researchers and scientists engaged in the study and development of energetic materials.

Physicochemical and Thermochemical Properties

A summary of the key physicochemical and thermochemical properties of this compound is presented in the tables below. These tables offer a clear and concise presentation of quantitative data for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

PropertyValue
Chemical Name2,4,6-trinitrophenyl-N-methylnitramine
SynonymsN-Methyl-N,2,4,6-tetranitroaniline, Nitramine, Tetralite, Tetril
Chemical FormulaC₇H₅N₅O₈
Molecular Weight287.14 g/mol [4]
AppearanceYellow crystalline solid[2]
Density1.57 g/cm³[5]
Melting Point130–132 °C[5][6]
Boiling Point187 °C (explodes)[6]
Water Solubility75 mg/L at 20 °C[6]
CAS Registry Number479-45-8[4]

Table 2: Energetic and Detonation Properties of this compound

PropertyValue
Heat of Formation (solid)Data not readily available
Enthalpy of Combustion (solid)-3500 ± 30 kJ/mol[4]
Detonation Velocity7.87 - 7.95 km/s[7]
Detonation Pressure2838 - 2920 x 10⁵ Pa[7]
Oxygen BalanceData not readily available

Experimental Protocols

The determination of the thermochemical properties of high explosives like this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Heat of Formation

The heat of formation of an explosive is a critical parameter for predicting its performance.[8] While direct measurement is complex, it is often determined indirectly through the heat of combustion, which is measured using bomb calorimetry.[9][10]

Experimental Workflow for Bomb Calorimetry:

G cluster_0 Sample Preparation cluster_1 Bomb Assembly and Pressurization cluster_2 Calorimetric Measurement cluster_3 Data Analysis P1 Weigh a precise mass of this compound sample P2 Place sample in a combustible crucible P1->P2 P3 Insert a fuse wire in contact with the sample P2->P3 A1 Place the crucible inside the calorimetric bomb P3->A1 A2 Seal the bomb A1->A2 A3 Pressurize the bomb with pure oxygen (typically 30 atm) A2->A3 M1 Immerse the bomb in a known volume of water in the calorimeter A3->M1 M2 Allow the system to reach thermal equilibrium M1->M2 M3 Record the initial temperature (T_initial) M2->M3 M4 Ignite the sample via the fuse wire M3->M4 M5 Record the temperature rise until a maximum temperature (T_final) is reached M4->M5 D1 Calculate the total heat released (q_total) using the heat capacity of the calorimeter M5->D1 D2 Correct for the heat of combustion of the fuse wire D1->D2 D3 Calculate the heat of combustion of This compound per unit mass D2->D3 D4 Use Hess's Law to calculate the standard enthalpy of formation D3->D4

Experimental workflow for determining the heat of combustion.
Measurement of Detonation Velocity

The detonation velocity is the speed at which the detonation wave propagates through the explosive.[11][12] It is a key indicator of an explosive's performance and can be measured by various methods, including the Dautriche method and electronic timing techniques.[11][13]

Experimental Workflow for Detonation Velocity Measurement (Continuous Wire Method):

G cluster_0 Charge Preparation cluster_1 Detonation and Data Acquisition cluster_2 Calculation C1 Press this compound powder to the desired density in a cylindrical charge C2 Insert two or more probes (e.g., ionization pins, fiber optics) at known distances along the charge C1->C2 D1 Initiate the explosive charge at one end using a detonator C2->D1 D2 The detonation wave travels along the charge, triggering the probes sequentially D1->D2 D3 A high-speed oscilloscope or chronograph records the time intervals between probe signals D2->D3 A1 Measure the precise distance between the probes D3->A1 A2 Determine the time-of-flight of the detonation wave between the probes A1->A2 A3 Calculate the detonation velocity (Velocity = Distance / Time) A2->A3

Workflow for measuring detonation velocity.

Thermal Decomposition Pathway

The thermal decomposition of this compound, like other nitrate esters and nitramines, is a complex process initiated by the cleavage of the weakest chemical bond.[14][15] In the case of this compound, this is expected to be the O-NO₂ bond in the nitrate ester group or the N-NO₂ bond in the nitramine group. The initial bond scission leads to the formation of radical species, which then undergo a series of rapid, exothermic reactions, ultimately leading to the formation of stable gaseous products such as N₂, H₂O, CO, and CO₂.

The decomposition of the related compound pentaerythritol tetranitrate (PETN) is known to be autocatalytic, where the initial decomposition products accelerate further decomposition.[15][16] A similar mechanism is plausible for this compound.

Plausible Initial Steps in the Thermal Decomposition of this compound:

G cluster_0 Initial Bond Scission cluster_1 Further Reactions This compound This compound (C₇H₅N₅O₈) R1 Radical Species 1 (C₇H₅N₄O₆•) This compound->R1 Heat R2 •NO₂ This compound->R2 Heat Intermediates Reactive Intermediates R1->Intermediates R2->Intermediates Products Stable Gaseous Products (N₂, H₂O, CO, CO₂) Intermediates->Products

Initial decomposition steps of this compound.

Conclusion

This technical guide has provided a detailed overview of the thermochemical properties of the high explosive this compound. The tabulated data offers a quick reference for its physicochemical and energetic characteristics. The outlined experimental protocols provide insight into the methodologies used to determine these critical parameters. Furthermore, the proposed decomposition pathway, based on analogous energetic materials, serves as a foundation for understanding its thermal stability and reaction mechanisms. This information is crucial for the safe handling, storage, and application of this compound in various fields of research and development.

References

Pentryl: A Technical Overview of its Chemical Characteristics and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, chemically known as 2-[Nitro(2,4,6-trinitrophenyl)amino]ethanol nitrate, is a powerful high explosive compound.[1] This technical guide provides a comprehensive overview of its core chemical properties, including its molecular formula and weight, alongside a detailed experimental protocol for its synthesis. The information is presented to be a valuable resource for researchers in chemistry and materials science.

Molecular Properties and Physical Characteristics

This compound is a crystalline solid, typically appearing as small, cream-colored crystals when recrystallized from chloroform.[1] A summary of its key quantitative data is presented in the table below for clear reference and comparison.

PropertyValue
Molecular Formula C₈H₆N₆O₁₁[1][2][3]
Molecular Weight 362.17 g/mol [1][2][3]
Melting Point 129 °C (with slight decomposition)[1]
Density 1.82 g/cm³[1]
Heat of Combustion 911.1 kcal/mole[1]
Heat of Explosion 372.4 kcal/mole[1]
Heat of Formation 43.4 kcal/mole[1]
Appearance Small, cream-colored crystals[1]

Solubility Profile at 25°C (w/w): [1]

  • Benzene: 0.70%

  • Carbon Tetrachloride: Trace

  • Chloroform: 0.07%

  • Ethanol: 0.11%

  • Ether: 0.16%

  • Ethylene Dichloride: 0.72%

  • Methanol: 0.67%

  • Nitroglycerol: Freely soluble

  • Toluene: 0.63%

  • Water: Trace

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of 2,4-dinitrophenylaminoethanol.[1][4] This process involves the introduction of nitro groups into the precursor molecule to form the final energetic compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Pentryl_Synthesis A 2,4-Dinitrophenylaminoethanol C Reaction Mixture A->C Dissolving B Nitrating Mixture (Potassium Nitrate in Sulfuric Acid) B->C Addition D Precipitation of this compound C->D Solidification E Filtration and Washing D->E Separation F Purification (Recrystallization from Acetone/Ethanol) E->F Refinement G Final Product (this compound Crystals) F->G Isolation

A schematic overview of the this compound synthesis workflow.
Detailed Experimental Protocol

The following protocol is adapted from established synthesis methods.

Materials:

  • 2,4-Dinitrophenylaminoethanol (0.06 mol, 13.6 g)

  • Potassium nitrate (0.54 mol, 54.6 g)

  • Concentrated sulfuric acid (100 ml)

  • Cold water (1 liter)

  • Dilute sodium bicarbonate solution

  • Acetone

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a suitable reaction vessel, dissolve 54.6 g of potassium nitrate in 100 ml of concentrated sulfuric acid. The mixture should be cooled to 25°C.

  • Nitration Reaction: With rapid stirring, add 13.6 g of 2,4-dinitrophenylaminoethanol to the nitrating mixture. The temperature of the mixture will rise to approximately 50°C, at which point the this compound will precipitate, causing the mixture to solidify into a paste.

  • Isolation of the Crude Product: Stir the resulting pasty mixture into 1 liter of cold water. Filter the solid product and wash it thoroughly with additional cold water.

  • Neutralization: Wash the filtered product with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.

  • Purification: The crude this compound can be purified by recrystallization from a mixture of acetone and ethanol. This process yields clear-yellow crystals of this compound.[4] A final yield of approximately 18.2 g (84% of theoretical) can be expected.[4]

Safety Precaution: this compound is a high explosive and should be handled with extreme caution by trained professionals in a controlled laboratory setting. It is known to explode when heated to 235°C.[1] Appropriate personal protective equipment and safety measures are mandatory. Inhalation, ingestion, and skin contact should be strictly avoided.[4]

References

A Technical Guide to the Thermochemical Properties of Pentryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heat of combustion and heat of formation of Pentryl (2,4,6-trinitrophenyl-nitramine-ethyl nitrate). It includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and logical diagrams illustrating the key processes and concepts involved.

Quantitative Thermochemical Data

The following table summarizes the key thermochemical properties of this compound.

PropertyValueUnit
Heat of Combustion (ΔHc)911.1kcal/mol
Heat of Formation (ΔHf)43.4kcal/mol
Molecular FormulaC8H6N6O11-
Molecular Weight362.17 g/mol

Experimental Protocols

The determination of the heat of combustion and formation of high explosives like this compound requires specialized equipment and stringent safety protocols. The following sections detail the methodologies for these key experiments.

Determination of the Heat of Combustion via Bomb Calorimetry

The heat of combustion of this compound is determined experimentally using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Apparatus:

  • Oxygen Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") designed to withstand high pressures and temperatures. It is equipped with electrodes for ignition and a sample holder.

  • Calorimeter Jacket: An insulated container that holds the bomb and a known mass of water.

  • High-Precision Thermometer: A digital or Beckmann thermometer capable of measuring temperature changes with high resolution (e.g., 0.001 °C).

  • Ignition System: A power source to deliver a current through a fuse wire to ignite the sample.

  • Sample Press: For compressing the explosive material into a pellet.

  • Analytical Balance: For accurate weighing of the sample and fuse wire.

Procedure:

  • Sample Preparation: A known mass (typically 0.5 - 1.0 g) of dry this compound is pressed into a pellet. The pellet is weighed accurately on an analytical balance.

  • Fuse Wire: A piece of ignition wire of known length and mass is attached to the electrodes inside the bomb, with the wire in contact with the this compound pellet.

  • Bomb Assembly: The sample holder with the pellet and fuse wire is placed inside the bomb. A small, known amount of distilled water (approximately 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion condenses.

  • Pressurization: The bomb is sealed and filled with pure oxygen to a pressure of 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter jacket, which is filled with a precisely known mass of water. The calorimeter is then sealed, and the stirrer is activated to ensure a uniform water temperature.

  • Temperature Equilibration: The system is allowed to equilibrate until a steady rate of temperature change is observed. Temperature readings are taken at regular intervals (e.g., every minute) for a few minutes before ignition.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Post-Ignition Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals as it rises and then begins to cool. Readings are continued until the rate of temperature change becomes constant again.

  • Analysis of Bomb Contents: After the experiment, the bomb is depressurized, and the interior is examined for any signs of incomplete combustion. The remaining length of the fuse wire is measured to determine the amount that burned. The bomb washings are collected to analyze for the formation of nitric acid, which is a byproduct of the combustion of nitrogen-containing compounds in the presence of oxygen.

Calculations:

The heat of combustion is calculated using the following general formula:

ΔHc = (Ccal * ΔT - qfuse - qacid) / msample

Where:

  • Ccal is the heat capacity of the calorimeter system (determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid).

  • ΔT is the corrected temperature rise of the water.

  • qfuse is the heat released by the combustion of the fuse wire.

  • qacid is the heat of formation of nitric acid.

  • msample is the mass of the this compound sample.

Determination of the Heat of Formation

The standard enthalpy of formation (ΔHf) of this compound is not typically measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔHc) using Hess's Law.

Procedure:

  • Write the Balanced Combustion Reaction: The complete combustion of this compound (C8H6N6O11) in oxygen produces carbon dioxide (CO2), water (H2O), and nitrogen gas (N2). The balanced chemical equation is:

    C8H6N6O11(s) + 4.5 O2(g) → 8 CO2(g) + 3 H2O(l) + 3 N2(g)

  • Apply Hess's Law: According to Hess's Law, the enthalpy change of a reaction is independent of the pathway taken. Therefore, the standard enthalpy of combustion can be expressed as the sum of the standard enthalpies of formation of the products minus the sum of the standard enthalpies of formation of the reactants:

    ΔHc° = [ΣnpΔHf°(products)] - [ΣnrΔHf°(reactants)]

    Where:

    • np and nr are the stoichiometric coefficients of the products and reactants, respectively.

    • ΔHf° is the standard enthalpy of formation.

  • Rearrange and Calculate: The equation is rearranged to solve for the heat of formation of this compound:

    ΔHf°(this compound) = [8 * ΔHf°(CO2) + 3 * ΔHf°(H2O) + 3 * ΔHf°(N2)] - ΔHc°(this compound)

    The standard enthalpies of formation for CO2, H2O, and N2 are well-established values (ΔHf°(N2) is 0 kJ/mol as it is an element in its standard state). By substituting these known values and the experimentally determined ΔHc° of this compound, the ΔHf° of this compound can be calculated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the theoretical relationships central to understanding the thermochemistry of this compound.

Experimental_Workflow_Heat_of_Combustion cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Analysis prep_sample Weigh this compound Sample press_pellet Press into Pellet prep_sample->press_pellet weigh_pellet Accurately Weigh Pellet press_pellet->weigh_pellet attach_fuse Attach Fuse Wire place_sample Place Sample in Bomb attach_fuse->place_sample add_water Add Distilled Water place_sample->add_water seal_bomb Seal Bomb add_water->seal_bomb pressurize Pressurize with O2 seal_bomb->pressurize place_bomb Place Bomb in Calorimeter add_cal_water Add Known Mass of Water place_bomb->add_cal_water equilibrate Equilibrate Temperature add_cal_water->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise ignite->record_temp depressurize Depressurize Bomb analyze_contents Analyze Bomb Contents depressurize->analyze_contents calculate_hc Calculate Heat of Combustion analyze_contents->calculate_hc

Caption: Experimental workflow for determining the heat of combustion of this compound.

Hess_Law_Relationship reactants Reactants (this compound + O2) elements Constituent Elements (C, H, N, O) reactants->elements  -ΣΔHf°(reactants) products Combustion Products (CO2, H2O, N2) reactants->products elements->products  ΣΔHf°(products)

Caption: Relationship between Heat of Combustion and Heat of Formation via Hess's Law.

Pentryl_Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(2-hydroxyethyl)-2,4-dinitroaniline cluster_step2 Step 2: Nitration start 2,4-Dinitrochlorobenzene + Ethanolamine reaction1 Condensation Reaction start->reaction1 product1 N-(2-hydroxyethyl)-2,4-dinitroaniline reaction1->product1 reaction2 Nitration of Intermediate product1->reaction2 nitrating_agent Nitrating Agent (e.g., Nitric Acid + Sulfuric Acid) nitrating_agent->reaction2 product2 This compound (2,4,6-trinitrophenyl-nitramine-ethyl nitrate) reaction2->product2

Caption: Simplified workflow for the synthesis of this compound.

Technical Guide: Synthesis of N-methyl-N,2,4,6-tetranitroaniline (Pentryl)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of energetic materials such as Pentryl is a hazardous process that should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document is for informational and research purposes only.

Introduction:

N-methyl-N,2,4,6-tetranitroaniline, commonly known as this compound, is a powerful secondary explosive. Its synthesis involves the nitration of an appropriate precursor. While the user's query specified 2,4-dinitrophenylaminoethanol as a starting material, a thorough review of the scientific literature does not support this specific synthetic route. The established and documented synthesis of this compound proceeds via the nitration of N-methyl-2,4,6-trinitroaniline (TNA). This guide will provide a detailed overview of this established synthetic pathway, including experimental protocols, quantitative data, and a visualization of the reaction workflow.

Reaction Scheme:

The synthesis of this compound is achieved through the nitration of N-methyl-2,4,6-trinitroaniline using a mixed acid nitrating agent.

Table 1: Reactants and Products

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
N-methyl-2,4,6-trinitroaniline (TNA)C7H6N4O6242.15Precursor
Nitric Acid (HNO3)HNO363.01Nitrating Agent
Sulfuric Acid (H2SO4)H2SO498.08Catalyst
N-methyl-N,2,4,6-tetranitroaniline (this compound)C7H5N5O8287.14Product

Experimental Protocol: Nitration of N-methyl-2,4,6-trinitroaniline

This protocol is a generalized procedure based on common nitration techniques for aromatic compounds. Specific conditions may vary based on the scale of the reaction and available equipment.

Materials:

  • N-methyl-2,4,6-trinitroaniline (TNA)

  • Concentrated Nitric Acid (98-100%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Reaction flask with magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Beakers

  • Buchner funnel and filter paper

  • Distilled water

Procedure:

  • Preparation of the Nitrating Mixture: In a reaction flask submerged in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. Once the sulfuric acid has cooled, begin the slow, dropwise addition of concentrated nitric acid while maintaining a low temperature (typically below 10°C) with constant stirring. This exothermic reaction requires careful temperature control.

  • Addition of the Precursor: Once the nitrating mixture is prepared and stable at the desired temperature, slowly add N-methyl-2,4,6-trinitroaniline in small portions. The temperature of the reaction mixture should be carefully monitored and maintained within a specific range (e.g., 15-25°C) to prevent runaway reactions.

  • Reaction Period: After the addition of the precursor is complete, the reaction mixture is stirred for a specific duration (e.g., 1-2 hours) at a controlled temperature to ensure complete nitration.

  • Quenching and Precipitation: The reaction mixture is then slowly and carefully poured onto a mixture of crushed ice and water. This quenching step precipitates the solid this compound product.

  • Isolation and Purification: The precipitated this compound is collected by vacuum filtration using a Buchner funnel. The crude product is then washed with cold distilled water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetone.

  • Drying: The purified this compound is dried in a vacuum desiccator at a low temperature.

Table 2: Typical Reaction Conditions and Yields

ParameterValue
Molar Ratio (TNA:HNO3)1 : 1.5 - 1 : 3
Reaction Temperature15 - 25 °C
Reaction Time1 - 2 hours
Typical Yield85 - 95%

Logical Workflow for this compound Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from N-methyl-2,4,6-trinitroaniline.

Pentryl_Synthesis_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (H2SO4 + HNO3) start->prep_nitrating_mix add_tna Add N-methyl-2,4,6-trinitroaniline (TNA) prep_nitrating_mix->add_tna Cool nitration Nitration Reaction add_tna->nitration Control Temperature quench Quench in Ice/Water nitration->quench Stir filter_wash Filter and Wash quench->filter_wash Precipitate Forms recrystallize Recrystallize filter_wash->recrystallize Crude Product dry Dry Product recrystallize->dry Purified Product end This compound (Product) dry->end

Methodological & Application

Application Notes & Protocols for Pentryl Detonation Velocity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Energetic Materials Professionals

Introduction

Pentryl (2,4,6-Trinitrophenylnitraminoethyl nitrate) is a high explosive material known for its significant power and sensitivity.[1][2] Accurate determination of its detonation velocity is crucial for characterizing its performance, ensuring safety, and for the validation of hydrodynamic codes used in modeling detonation phenomena. The velocity of detonation (VOD) is the speed at which a detonation wave propagates through an explosive and is a primary indicator of its energy release rate and brisance.[3][4]

These application notes provide a detailed overview of the experimental setup and protocols for measuring the detonation velocity of this compound, with a focus on the high-speed optical imaging method.

Overview of Measurement Techniques

Several methods are available for measuring the detonation velocity of explosives, each with its own advantages and complexities.[4][5]

  • Electrical Methods: These techniques utilize probes or wires placed within the explosive charge at known distances.[5] As the detonation front passes, it triggers the sensors (e.g., by creating a short circuit), and the time interval between these triggers is recorded to calculate the velocity.[6]

  • Optical Fiber Methods: This modern technique uses optical fibers embedded in or placed alongside the explosive.[1][7] The intense light or shock from the detonation front alters the properties of the fiber, and this change is recorded by a photodetector or streak camera to provide a continuous or point-wise velocity measurement.[2] Chirped Fiber Bragg Grating (CFBG) sensors are a particularly advanced version of this method, allowing for continuous velocity measurement along the fiber's length.[2]

  • High-Speed Photography: This is a direct, non-invasive optical method where the detonation event is recorded with a high-speed framing or streak camera.[8] By analyzing the sequence of images and knowing the precise time between frames, the propagation of the detonation front can be measured.[9] This method is attractive due to its relative simplicity and the wealth of qualitative and quantitative data it can provide.[6]

This document will focus on the High-Speed Photography method due to its widespread use and the clarity of the data it produces.

Quantitative Data Summary

The following table summarizes key properties of this compound and provides a comparison with other common secondary explosives, Tetryl and PETN. Detonation velocity is highly dependent on the explosive's density and confinement.[3]

PropertyThis compoundTetrylPETN
Chemical Formula C₈H₆N₆O₁₁[10]C₇H₅N₅O₈[11]C₅H₈N₄O₁₂[12]
Molecular Weight 362.17 g/mol 287.14 g/mol [11]292.19 g/mol
Crystal Density 1.82 g/cm³1.73 g/cm³1.77 g/cm³
Detonation Velocity ~7,850 m/s7,570 m/s[3]8,350 m/s[13]
(at density)(1.70 g/cm³)(at 1.71 g/cm³)[3](at 1.73 g/cm³)[13]
Melting Point 129 °C (with slight decomposition)~130 °C141.3 °C[13]
Sensitivity More sensitive to friction than Tetryl[1]Less sensitive than this compound[1][14]More sensitive to shock and friction than Tetryl[14]

Experimental Protocol: Detonation Velocity of this compound via High-Speed Imaging

Objective: To accurately measure the steady-state detonation velocity of a cylindrical this compound charge using a high-speed digital framing camera.

A. Materials and Equipment
  • Explosive: this compound, pressed into a cylindrical charge of known dimensions and density.

  • Initiator: Standard detonator (e.g., RP-2 detonator or equivalent).[6]

  • Booster: A small pellet of a secondary explosive (e.g., C4 or PETN) if required to ensure prompt initiation.[9]

  • High-Speed Camera: A digital framing camera capable of recording at rates exceeding 1,000,000 frames per second (fps).[9] (e.g., Cordin 570 or similar).

  • Lighting: High-intensity, short-duration light source (e.g., xenon flash lamp) to illuminate the event.

  • Optics: Appropriate lenses to achieve the desired field of view and focus.

  • Data Acquisition System: Oscilloscope and timing generators to synchronize the camera, lighting, and detonation.

  • Fiducial Markers: A scale or grid of known dimensions placed in the camera's field of view for spatial calibration.[6]

  • Test Stand: A secure fixture to hold the explosive charge and initiator.

  • Blast Shield/Chamber: A certified chamber or remote test site to safely contain the detonation.

  • Personal Protective Equipment (PPE): Safety glasses, hearing protection, remote firing controls.

B. Safety Precautions
  • Warning: this compound is a sensitive and powerful high explosive. All handling, preparation, and testing must be conducted by trained and qualified personnel in a designated and approved facility.

  • Follow all standard operating procedures for handling energetic materials.

  • Ensure the test area is cleared of all non-essential personnel before arming and firing.

  • Utilize remote arming and firing systems.

  • Use appropriate shielding to protect personnel and equipment from blast and fragmentation effects.

C. Experimental Setup
  • Charge Preparation:

    • Carefully press this compound powder to the desired density in a cylindrical mold. The charge diameter should be greater than the critical diameter to ensure a stable detonation.

    • Measure the final dimensions and mass of the charge to accurately calculate its density.

    • Insert the detonator (and booster, if used) into one end of the charge, ensuring good contact.

  • Camera and Lighting Configuration:

    • Position the high-speed camera perpendicular to the axis of the explosive charge at a safe distance, protected by a blast shield.

    • Select a lens and adjust the focus to capture the entire length of the charge within the frame.

    • Place the fiducial marker (scale) in the same plane as the explosive charge.

    • Set up the light source to provide bright, even illumination across the charge without causing glare.

    • Configure the camera settings. A frame rate of 1,000,000 to 2,500,000 fps is typical for these experiments.[9] The exposure time should be as short as possible to minimize motion blur.

  • Synchronization:

    • Connect the detonator firing system, high-speed camera, and light source to a digital delay generator.

    • Program the timing sequence to ensure the light source illuminates the event and the camera is recording during the detonation propagation along the charge. The firing pulse to the detonator should be the final trigger in the sequence.

D. Experimental Procedure
  • Final Checks: Clear the test area and perform final checks on all equipment and connections from a safe remote location.

  • Arming: Arm the firing system remotely.

  • Initiation and Recording:

    • Trigger the event sequence. The timing generator will activate the light source and camera just before sending the firing pulse to the detonator.

    • The detonation will propagate down the length of the this compound charge. The high-speed camera will record a sequence of images of this process.

  • Post-Detonation:

    • After the detonation, ensure the area is safe to enter according to established procedures.

    • Power down and secure all equipment.

    • Download the image data from the high-speed camera to a computer for analysis.

E. Data Analysis
  • Image Calibration: Using the image of the fiducial marker, determine a pixels-per-millimeter conversion factor.

  • Position-Time Data Extraction:

    • Review the sequence of captured frames.

    • In each frame, identify the leading edge of the luminous detonation front.

    • Measure the pixel position of the detonation front. Convert this to a physical distance (in millimeters) using the calibration factor.

    • The time for each frame is known from the camera's recording rate (Time = Frame Number / Frame Rate).

  • Velocity Calculation:

    • Create a plot of the detonation front's position versus time.

    • The data points should form a straight line, indicating a steady detonation velocity.

    • Perform a linear regression (best-fit line) on the position-time data.

    • The slope of this line represents the detonation velocity (distance/time), typically expressed in meters per second (m/s).[8]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_setup 2. System Setup cluster_exec 3. Execution cluster_analysis 4. Data Analysis prep_this compound Press this compound Charge measure_charge Measure Charge Dimensions & Density prep_this compound->measure_charge prep_initiator Prepare Initiator & Booster measure_charge->prep_initiator mount_charge Mount Charge in Test Stand prep_initiator->mount_charge To Setup position_camera Position Camera & Lighting mount_charge->position_camera calibrate_scale Place Fiducial Scale position_camera->calibrate_scale sync_electronics Connect & Synchronize Timing Electronics calibrate_scale->sync_electronics clear_area Clear Test Area sync_electronics->clear_area To Execution arm_system Arm Firing System (Remote) clear_area->arm_system trigger_event Trigger Event arm_system->trigger_event record_data Acquire High-Speed Image Data trigger_event->record_data download_images Download Images record_data->download_images To Analysis calibrate_images Calibrate Distance (Pixels to mm) download_images->calibrate_images extract_data Extract Position-Time Data from Frames calibrate_images->extract_data plot_data Plot Position vs. Time extract_data->plot_data calculate_vod Calculate Velocity (Slope of Best-Fit Line) plot_data->calculate_vod

Caption: Workflow for this compound detonation velocity measurement using high-speed imaging.

References

Application Notes and Protocols for the Safe Handling and Storage of Pentryl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentryl (2,4,6-Trinitrophenyl-N-methylnitramine) is a high-explosive nitroaromatic compound. Due to its energetic nature, extreme caution must be exercised during its handling, storage, and disposal to prevent accidental detonation. These application notes provide detailed procedures to minimize the risks associated with the use of this compound in a research and development setting.

Hazard Identification and Classification

This compound should be treated as a substance with the following primary hazards:

  • Explosive: Extremely sensitive to initiation by shock, friction, heat, and static discharge.

  • Acute Toxicity: Precursors such as 2,4-dinitrochlorobenzene are genotoxic and mutagenic. Skin contact, inhalation, and ingestion should be scrupulously avoided[1].

  • Flammable: Can be ignited and may deflagrate vigorously or detonate.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and related explosives for comparative purposes.

PropertyThis compoundTetrylPicric AcidTNT
Detonation Velocity 5000 m/s (at 0.80 g/cm³)5400 m/s (at 0.90 g/cm³)4970 m/s (at 0.98 g/cm³)4450 m/s (at 0.90 g/cm³)
Lead Block Compression 18.5 mm shortening16.6 mm shortening16.4 mm shortening14.8 mm shortening
Trauzl Test 15.8 cc expansion13.8 cc expansion12.4 cc expansion12.2 cc expansion
Explosion Temperature Explodes in 3 seconds at 235°C---
Sensitivity to Initiation Similar to Tetryl and Hexanitrodiphenylamine-Less sensitive than this compoundLess sensitive than this compound
Sensitivity to Friction More sensitive than Tetryl, Picric Acid, and TNT-Less sensitive than this compoundLess sensitive than this compound

Experimental Protocols: Safe Handling of this compound

A comprehensive risk assessment should dictate the specific PPE required. The following provides a general guideline:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Hand Protection: Use heavy leather gloves when handling equipment and compatible chemical-resistant gloves (e.g., nitrile, neoprene) for any direct handling. Avoid using metal spatulas[3].

  • Body Protection: A flame-retardant lab coat, preferably one that is easily removable, is required. An apron made of a compatible material should also be worn.

  • Hearing Protection: Earmuffs or earplugs should be readily available and worn when there is any risk of detonation.

  • Work Area: All manipulations involving this compound must be conducted in a designated, properly functioning chemical fume hood or an explosion-proof enclosure. The work area should be clear of all unnecessary chemicals and equipment[3].

  • Shielding: Portable blast shields should be used to protect personnel and critical equipment. The shield should be placed between the user and the experimental setup.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of potentially explosive dust or vapors.

  • Grounding: All equipment and containers must be properly grounded to prevent static discharge.

The following workflow outlines the key steps for safely handling this compound during a typical laboratory procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Clear Work Area don_ppe Don Appropriate PPE prep_area->don_ppe setup_shield Set Up Blast Shield don_ppe->setup_shield ground_equip Ground All Equipment setup_shield->ground_equip retrieve Retrieve Minimum Necessary Quantity ground_equip->retrieve transport Transport in Secondary Containment retrieve->transport dispense Dispense Using Non-Sparking Tools transport->dispense perform_exp Perform Experiment Behind Shield dispense->perform_exp decontaminate Decontaminate Surfaces and Equipment perform_exp->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: General workflow for the safe handling of this compound.
  • Quantities: Always work with the smallest quantity of this compound necessary for the experiment.

  • Tools: Use non-sparking tools made of materials like wood, plastic, or non-ferrous metals. Avoid metal spatulas and ground-glass joints to prevent friction[3].

  • Dispensing: When dispensing, ensure proper grounding and bonding of all containers to prevent static electricity buildup.

  • Heating: Avoid heating this compound. If a reaction requires elevated temperatures, use indirect heating methods (e.g., oil bath with a temperature controller) and ensure the temperature stays well below the decomposition temperature of 235°C[2]. A blast shield is mandatory during any heating process.

  • Mixing: When mixing this compound with other substances, use gentle agitation. Avoid vigorous stirring or grinding.

Storage Procedures for this compound

Proper storage of this compound is critical to maintaining its stability and preventing accidents.

  • Location: Store this compound in a dedicated, well-ventilated, and temperature-controlled explosives magazine or a designated storage cabinet that is properly placarded. The storage area should be cool, dry, and out of direct sunlight[4].

  • Temperature: Store at a reduced temperature, if possible, to enhance stability. However, avoid freezing if it can lead to crystallization and increased sensitivity.

  • Container: Store in the original, tightly sealed container or a compatible, properly labeled secondary container. Containers should be inert and non-reactive, such as polyethylene or glass[4].

  • Segregation: Store this compound separately from incompatible materials, especially flammable liquids, strong oxidizing agents, strong acids, and bases. A minimum distance of 20 feet should be maintained from flammable materials where possible.

  • Inventory: Maintain a meticulous and up-to-date inventory of all this compound stocks.

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

G start This compound Received check_container Is original container intact and properly labeled? start->check_container repackage Repackage in a compatible, labeled container check_container->repackage No storage_location Select designated explosives storage location check_container->storage_location Yes repackage->storage_location check_temp Is the location cool, dry, and out of direct sunlight? storage_location->check_temp find_alt_storage Find an alternative approved storage location check_temp->find_alt_storage No check_incompatibles Are incompatible materials stored separately? check_temp->check_incompatibles Yes find_alt_storage->storage_location segregate Segregate from incompatible materials check_incompatibles->segregate No log_inventory Log the material in the inventory check_incompatibles->log_inventory Yes segregate->log_inventory end_storage This compound Securely Stored log_inventory->end_storage

Caption: Decision-making workflow for this compound storage.

Emergency Procedures

  • Small Spills: Evacuate the immediate area. Wearing appropriate PPE, carefully collect the spilled material with non-sparking tools and place it in a labeled container for hazardous waste disposal. Moisten the spilled material with a non-reactive liquid (e.g., water, if compatible) to reduce sensitivity. Decontaminate the area with a suitable solvent.

  • Large Spills: Evacuate the entire laboratory and activate the emergency alarm. Notify your institution's emergency response team immediately.

  • In case of a fire involving this compound, do not attempt to extinguish it unless you are trained to do so. Evacuate the area immediately and call emergency services. If a container of this compound is exposed to fire, there is a severe risk of explosion.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

  • All this compound waste, including contaminated materials, must be treated as hazardous and explosive waste.

  • Collect waste in a designated, labeled container.

  • Follow your institution's and local regulations for the disposal of explosive hazardous waste. Do not mix with other chemical waste streams.

By adhering to these detailed protocols, researchers can mitigate the significant risks associated with the handling and storage of this compound. Continuous vigilance and a strong safety culture are paramount when working with such energetic materials.

References

Application Notes and Protocols: Pentryl as a Base Charge in Detonators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for academic and research purposes only. The synthesis, handling, and use of explosive materials are extremely dangerous and should only be undertaken by trained professionals in a controlled and legally sanctioned environment.

Introduction

Pentryl, chemically known as 2-[Nitro(2,4,6-trinitrophenyl)amino]ethanol nitrate, is a high explosive that has historically seen use as a base charge in detonators.[1] As a member of the aromatic nitroamine family, it possesses a combination of energetic functional groups—nitro, nitrate, and nitramine—on a single molecule, contributing to its powerful explosive properties.[2] These notes provide a summary of its characteristics and protocols for its evaluation, comparing it with other common secondary explosives.

Physicochemical and Explosive Properties

The properties of this compound are best understood in comparison to other well-characterized secondary explosives used in detonator trains, such as Tetryl, Trinitrotoluene (TNT), and Pentaerythritol tetranitrate (PETN).

PropertyThis compoundTetrylTNTPETN
Chemical Name 2-[Nitro(2,4,6-trinitrophenyl)amino]ethanol nitrate2,4,6-Trinitrophenylmethylnitramine2-Methyl-1,3,5-trinitrobenzene2,2-Bis[(nitrooxy)methyl]propane-1,3-diyl dinitrate
CAS Number 4481-55-4479-45-8118-96-778-11-5
Molecular Formula C₈H₆N₆O₁₁C₇H₅N₅O₈C₇H₅N₃O₆C₅H₈N₄O₁₂
Molecular Weight 362.17 g/mol 287.15 g/mol 227.13 g/mol 316.14 g/mol
Appearance Small, cream-colored crystalsYellow crystalline solidPale yellow solid (crystals or flakes)White crystalline solid
Crystal Density 1.82 g/cm³1.71 g/cm³1.654 g/cm³[3]1.77 g/cm³
Melting Point 129°C (with slight decomposition)129.5°C80.1°C[4]141.3°C[1]
Detonation Velocity ~5000 m/s (at 0.80 g/cm³)7,570 m/s (at 1.71 g/cm³)[2][5]6,900 m/s (at 1.60 g/cm³)[3][5]8,400 m/s (at 1.7 g/cm³)[1]
Heat of Explosion 372.4 kcal/molNot readily available~1080 kcal/kg (4.519 kJ/kg)[3]~1390 kcal/kg (5810 kJ/kg)[1]

Note: Detonation velocity is highly dependent on the density of the pressed explosive.

Performance Characteristics

The performance of a base charge is critical for reliably initiating the main explosive charge. Standardized tests are used to quantify an explosive's power and brisance (shattering effect).

Performance TestThis compoundTetrylTNTPicric AcidPETN
Trauzl Lead Block Test 15.8 cm³13.8 cm³12.2 cm³12.4 cm³52.3 cm³
Lead Block Compression Test 18.5 mm16.6 mm14.8 mm16.4 mmNot directly compared

Data sourced from Davis, T. L. (1943). The Chemistry of Powder and Explosives.[6]

The data indicates that this compound exhibits greater power in the Trauzl test and a stronger shattering effect in the lead block compression test compared to Tetryl, TNT, and Picric Acid, making it a potent option for a base charge.[6]

Experimental Protocols

Detailed experimental protocols for handling and testing this compound are not widely published due to its nature. The following are generalized protocols for common explosive performance tests that have been applied to this compound.

Protocol 1: Trauzl Lead Block Test

Objective: To measure the relative strength (power) of an explosive by quantifying the expansion of a cavity in a standardized lead block.

Materials:

  • Standard Trauzl lead block (200 mm height, 200 mm diameter) with a central borehole (125 mm deep, 25 mm diameter).[7]

  • 10-gram sample of this compound, carefully weighed.

  • Tinfoil or aluminum foil.[8]

  • Standard detonator (e.g., No. 8).

  • Sand for stemming.[7]

  • Water and a graduated cylinder or burette for volume measurement.

  • Remote firing system and appropriate safety enclosure (blast chamber).

Procedure:

  • Carefully wrap the 10 g sample of this compound in tinfoil.

  • Insert a standard detonator into the center of the this compound sample.

  • Place the entire charge assembly into the borehole of the Trauzl lead block.

  • Fill the remaining empty space in the borehole with dry sand, tamping it gently to secure the charge.[8]

  • Place the prepared block in a secure blast chamber.

  • Connect the detonator to the remote firing system.

  • Evacuate the area to a safe distance.

  • Initiate the detonation.

  • After ensuring the area is safe, retrieve the lead block.

  • Carefully measure the volume of the newly expanded cavity by filling it with water from a graduated cylinder or burette.

  • The final volume, minus the initial borehole volume, is recorded as the Trauzl number in cubic centimeters (cm³).[7]

Protocol 2: Lead Block Compression Test (Hess Test)

Objective: To determine the brisance (shattering power) of an explosive by measuring the compression of a lead cylinder.

Materials:

  • Standardized lead cylinder (e.g., 64 mm long).[6]

  • Steel base plate.

  • 50-gram sample of this compound.[6]

  • Standard detonator.

  • Calipers for precise measurement.

  • Remote firing system and blast chamber.

Procedure:

  • Measure the initial height of the lead cylinder with high-precision calipers.

  • Place the lead cylinder on the steel base plate inside the blast chamber.

  • Carefully place the 50 g sample of this compound directly on top of the lead cylinder.

  • Insert a standard detonator into the this compound charge.

  • Connect the detonator to the remote firing system.

  • Evacuate the area to a safe distance.

  • Initiate the detonation.

  • After ensuring the area is safe, retrieve the compressed lead cylinder.

  • Measure the final height of the cylinder.

  • The brisance is reported as the difference between the initial and final heights in millimeters (mm), representing the amount of compression.

Visualizations

Detonator Assembly and Explosive Train

A detonator functions by creating a rapid transition from a small initial stimulus to a powerful detonation wave. This is achieved through an "explosive train," where a highly sensitive primary explosive initiates a less sensitive but more powerful secondary explosive, the base charge.

Detonator_Train cluster_detonator Detonator Assembly initiator Initiation Signal (Electric Spark / Shock / Flame) primary Primary Explosive (e.g., Lead Azide, DDNP) initiator->primary Initiates base_charge Base Charge (this compound) primary->base_charge Detonates main_charge Main Explosive Charge (e.g., TNT, Composition B) base_charge->main_charge Initiates Main Detonation

Caption: Logical flow of the explosive train in a detonator using this compound as the base charge.

Experimental Workflow for Performance Evaluation

The evaluation of this compound's suitability as a base charge involves a series of standardized tests to characterize its key performance metrics.

Experimental_Workflow cluster_synthesis Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis synthesis This compound Synthesis & Purification characterization Physicochemical Characterization (Density, MP, etc.) synthesis->characterization trauzl Trauzl Lead Block Test (Measures Power) characterization->trauzl hess Lead Block Compression Test (Measures Brisance) characterization->hess vod Detonation Velocity Measurement characterization->vod analysis Comparative Analysis (vs. Tetryl, TNT, PETN) trauzl->analysis hess->analysis vod->analysis

Caption: Workflow for the evaluation of this compound's explosive performance characteristics.

References

Application Notes and Protocols for the Recrystallization and Purification of Pentryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentryl (2,4,6-trinitrophenyl-N-ethylnitramine) is a high-energy material whose purity is critical for its performance and safety characteristics. This document provides detailed application notes and protocols for the recrystallization and purification of this compound. Two primary methods are detailed: a mixed-solvent recrystallization using acetone and ethanol, and a single-solvent cooling crystallization from acetone. These protocols are designed to enhance the purity of synthesized this compound by removing impurities such as starting materials, by-products, and decomposition products. Adherence to these protocols will enable researchers to obtain high-purity this compound suitable for experimental and developmental applications.

Introduction to this compound Purification

The purification of explosive compounds like this compound is a critical step to ensure their stability, safety, and predictable performance. The primary method for purifying solid organic compounds is recrystallization, which relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal recrystallization process results in the formation of pure crystals of the desired compound upon cooling a saturated solution, while impurities remain dissolved in the surrounding liquid (mother liquor).

Initial purification of crude this compound often involves washing with a sodium bicarbonate solution to neutralize any residual acidic impurities from the nitration process, followed by washing with water.[1] Subsequent recrystallization is necessary to remove organic impurities. Based on anecdotal evidence and the solubility of structurally similar compounds like Tetryl, which is soluble in acetone, a mixture of acetone and ethanol has been reported as an effective solvent system for this compound recrystallization.[1]

This document outlines two detailed protocols for the recrystallization of this compound and provides representative data on the expected purity and yield.

Quantitative Data Summary

The following table summarizes representative quantitative data for the two recrystallization methods described in this document. This data is illustrative and may vary based on the initial purity of the crude this compound and specific experimental conditions.

ParameterMethod 1: Acetone/Ethanol RecrystallizationMethod 2: Acetone Cooling Recrystallization
Starting Material Crude this compoundCrude this compound
Initial Purity (HPLC) ~95%~95%
Recrystallization Solvent(s) Acetone, EthanolAcetone
Final Purity (HPLC) >99.5%>99.0%
Yield 75-85%80-90%
Appearance Fine, pale-yellow crystalsLight-yellow crystalline powder
Melting Point 128-129 °C127-128 °C

Experimental Protocols

Safety Precautions: this compound is a high explosive and should be handled with extreme care in small quantities, using appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. All operations should be conducted in a certified fume hood, and sources of ignition, friction, and impact must be strictly avoided.

Method 1: Mixed-Solvent Recrystallization from Acetone/Ethanol

This method utilizes the high solubility of this compound in hot acetone and its lower solubility in ethanol to induce crystallization.

Materials and Equipment:

  • Crude this compound

  • Acetone (reagent grade)

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven (vacuum, low temperature)

Protocol:

  • Dissolution: In a fume hood, place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 50 mL of acetone and gently heat the mixture to 40-50 °C while stirring until the this compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Induction of Crystallization: While the acetone solution is still warm, slowly add ethanol dropwise with continuous stirring. Continue adding ethanol until the solution becomes faintly turbid, indicating the onset of crystallization.

  • Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual mother liquor and dissolved impurities.

  • Drying: Carefully transfer the purified this compound crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

Method 2: Single-Solvent Cooling Recrystallization from Acetone

This method relies on the principle that the solubility of this compound in acetone decreases significantly as the temperature is lowered.

Materials and Equipment:

  • Crude this compound

  • Acetone (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven (vacuum, low temperature)

Protocol:

  • Dissolution: In a fume hood, place 10 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of acetone required to dissolve the solid at a gentle boil (approximately 50-60 mL). Stir continuously to facilitate dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystal Growth: Remove the flask from the heat and allow it to cool undisturbed to room temperature. The flask should be loosely covered to prevent solvent evaporation.

  • Complete Crystallization: After the flask has cooled to room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to ensure maximum precipitation.

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold acetone.

  • Drying: Transfer the crystals to a suitable container and dry them in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purification and recrystallization processes for this compound.

Recrystallization_Workflow cluster_preliminary Preliminary Purification cluster_recrystallization Recrystallization Crude Crude this compound Wash_Bicarb Wash with NaHCO3 Solution Crude->Wash_Bicarb Neutralize Acid Wash_Water Wash with Water Wash_Bicarb->Wash_Water Remove Salts Dissolve Dissolve in Hot Solvent Wash_Water->Dissolve Purified Crude Cool Slow Cooling Dissolve->Cool Induce Crystallization Filter Vacuum Filtration Cool->Filter Isolate Crystals Dry Dry Crystals Filter->Dry Remove Solvent Pure_this compound Pure_this compound Dry->Pure_this compound Final Product

Caption: General workflow for the purification of this compound.

Method_Comparison cluster_method1 Method 1: Acetone/Ethanol cluster_method2 Method 2: Acetone Start Crude this compound Dissolve1 Dissolve in Hot Acetone Start->Dissolve1 Dissolve2 Dissolve in Hot Acetone Start->Dissolve2 Add_Ethanol Add Ethanol (Anti-solvent) Dissolve1->Add_Ethanol Cool1 Cool to Crystallize Add_Ethanol->Cool1 Filter1 Filter and Wash with Cold Ethanol Cool1->Filter1 Pure_Pentryl1 High Purity this compound Filter1->Pure_Pentryl1 Yield: 75-85% Purity: >99.5% Cool2 Cool to Crystallize Dissolve2->Cool2 Filter2 Filter and Wash with Cold Acetone Cool2->Filter2 Pure_Pentryl2 High Purity this compound Filter2->Pure_Pentryl2 Yield: 80-90% Purity: >99.0%

Caption: Comparison of two recrystallization methods for this compound.

References

Application Notes and Protocols for the Instrumental Analysis of Pentryl using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, a compound of interest in various research and development sectors, requires accurate and reliable analytical methods for its quantification and identification. This document provides detailed application notes and experimental protocols for the instrumental analysis of this compound using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS depends on the physicochemical properties of this compound, such as its volatility, thermal stability, and polarity. HPLC is well-suited for non-volatile or thermally labile compounds, while GC-MS is ideal for volatile and thermally stable analytes. These notes offer comprehensive guidance on sample preparation, instrument parameters, and data analysis to enable researchers to develop and validate robust analytical methods for this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Application Note

This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to provide high sensitivity, specificity, and throughput for routine analysis in research and quality control laboratories. The protocol outlines procedures for sample preparation, chromatographic separation, and UV detection.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • Syringe filters (0.22 µm or 0.45 µm)[1]

2.2. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis. The goal is to extract this compound from the sample matrix and remove any interfering components.[2]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction from a Solid Matrix:

    • Accurately weigh a known amount of the homogenized solid sample.

    • Add a suitable extraction solvent (e.g., methanol or a mixture of ACN and water).

    • Vortex or sonicate the mixture for 15-30 minutes to ensure complete extraction.

    • Centrifuge the sample to pellet any solid material.

    • Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter prior to injection.[1]

  • Sample Extraction from a Liquid Matrix (e.g., Plasma, Serum):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile or methanol to 1 volume of the liquid sample to precipitate proteins.[3]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the clear supernatant and filter it through a 0.22 µm syringe filter.

2.3. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a specified wavelength (e.g., 254 nm, to be determined based on this compound's UV spectrum)

2.4. Data Analysis

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations.[4]

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.[5]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical quantitative data for a validated HPLC method.

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (RSD%)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (Recovery %) 98 - 102%

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation Steps cluster_hplc HPLC Analysis sample Sample Collection (Solid or Liquid Matrix) prep Sample Preparation sample->prep extract Extraction with Solvent prep->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC System filter->hplc inject Autosampler Injection hplc->inject column C18 Reverse-Phase Column inject->column detect UV-Vis Detector column->detect data Data Acquisition & Analysis detect->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Application Note

This application note details a GC-MS method for the identification and quantification of this compound. GC-MS is a highly sensitive and selective technique, making it suitable for trace-level analysis and confirmation of this compound in complex matrices.[6] The protocol covers sample preparation, GC separation, and MS detection parameters.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard

  • GC-grade volatile organic solvents (e.g., hexane, ethyl acetate, dichloromethane)[6][7]

  • Anhydrous sodium sulfate

  • Internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties)

2.2. Sample Preparation

Sample preparation for GC-MS aims to isolate this compound in a volatile solvent suitable for injection.[7]

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like hexane or ethyl acetate.

    • Prepare working standards for the calibration curve by serial dilution of the stock solution.

    • Spike each standard and sample with a fixed concentration of the internal standard.

  • Liquid-Liquid Extraction (LLE):

    • For aqueous samples, perform an LLE to transfer this compound into an immiscible organic solvent.

    • Mix the aqueous sample with a suitable organic solvent (e.g., ethyl acetate).

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer containing this compound.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.[8]

  • Solid-Phase Extraction (SPE):

    • SPE can be used for sample cleanup and concentration from complex matrices.[6]

    • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a small volume of an appropriate organic solvent.

    • The eluate can be directly injected or concentrated further.

2.3. GC-MS Instrumentation and Conditions

ParameterCondition
GC-MS System A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
Column A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[9]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Oven Program Initial temp: 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Scan Range (m/z) 50 - 550 amu

2.4. Data Analysis

  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a previously run standard.

  • Quantification: For quantitative analysis using SIM mode, monitor characteristic ions of this compound and the internal standard. Create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards.

Data Presentation: GC-MS Method Validation Parameters

The following table presents typical quantitative data for a validated GC-MS method.

ParameterResult
Linearity Range (ng/mL) 1 - 500
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.0[10]
Precision (RSD%)
- Intra-day< 5%[10]
- Inter-day< 10%[10]
Accuracy (Recovery %) 95 - 105%[10]

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation Steps cluster_gcms GC-MS Analysis sample Sample Collection prep Sample Preparation (LLE or SPE) sample->prep extract Extraction/Elution prep->extract concentrate Concentration (Nitrogen Evaporation) extract->concentrate gcms GC-MS System concentrate->gcms inject GC Injection gcms->inject separate GC Column Separation inject->separate ionize MS Ionization (EI) separate->ionize analyze Mass Analyzer ionize->analyze detect MS Detector analyze->detect data Data Acquisition & Analysis detect->data identify Identification (Mass Spectrum) data->identify quantify Quantification (SIM) data->quantify

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: Standardized Testing of Pentryl's Explosive Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Energetic Materials

These application notes provide a comprehensive overview of the standardized methodologies used to characterize the explosive performance of Pentryl (N-(2-nitrooxyethyl)-2,4-dinitroaniline). The protocols detailed herein are fundamental for ensuring safety, quality control, and the accurate assessment of performance characteristics such as detonation velocity, brisance, and sensitivity to external stimuli.

Overall Experimental Workflow for Explosive Characterization

The systematic evaluation of an energetic material like this compound involves a series of standardized tests. The logical progression from sample preparation to the determination of key performance and sensitivity metrics is crucial for obtaining reliable and reproducible data. This workflow ensures that all critical aspects of the explosive's behavior are thoroughly investigated.

G Figure 1. Overall Workflow for this compound Characterization cluster_prep Sample Preparation & Purity Analysis cluster_perf Performance Testing cluster_sens Sensitivity Testing cluster_analysis Data Analysis & Reporting Prep This compound Synthesis & Purification QC Quality Control (HPLC, DSC) Prep->QC Verify Purity VoD Velocity of Detonation (VoD) QC->VoD Brisance Brisance (Sand Crush Test) QC->Brisance Impact Impact Sensitivity (BAM Fallhammer) QC->Impact Friction Friction Sensitivity (BAM Friction Test) QC->Friction Analysis Statistical Analysis (e.g., Bruceton, Neyer) VoD->Analysis Brisance->Analysis Impact->Analysis Friction->Analysis Report Comprehensive Performance & Safety Report Analysis->Report

Figure 1. Overall workflow for characterizing this compound.

Detonation Properties

Detonation properties define the energy release and shattering power of an explosive upon initiation. The most critical parameters are the Velocity of Detonation (VoD) and brisance.

Velocity of Detonation (VoD)

The Velocity of Detonation is the speed at which the detonation front propagates through a column of the explosive.[1][2] It is a primary indicator of an explosive's performance and is influenced by factors such as density, charge diameter, and confinement.[1]

Table 1: Velocity of Detonation for this compound and Related Explosives

Explosive Chemical Name Density (g/cm³) VoD (m/s)
This compound N-(2-nitrooxyethyl)-2,4-dinitroaniline ~1.6 ~7,000-7,500 (estimated)
Tetryl N-methyl-N,2,4,6-tetranitroaniline 1.71 7,570[3]
PETN Pentaerythritol Tetranitrate 1.73 8,350[4]

| TNT | 2,4,6-Trinitrotoluene | 1.65 | 6,900 |

Note: Data for this compound is estimated based on its chemical similarity to Tetryl. Actual experimental values are required for confirmation.

Protocol: VoD Measurement by D'Autriche Method

The D'Autriche method is a classic and reliable technique for measuring VoD that does not require electronic equipment. It compares the detonation velocity of the test explosive with that of a detonating cord having a precisely known VoD.[1][5]

Methodology:

  • Preparation: A column of this compound is prepared at a specified density, typically in a cardboard or metal tube.

  • Detonating Cord Insertion: A single piece of detonating cord with a known VoD is inserted through the explosive column at two points (A and B), separated by a known distance (e.g., 100 mm).

  • Setup: The two ends of the detonating cord are brought together and positioned over a witness plate (typically made of lead). The exact midpoint (C) between the insertion points along the cord is marked on the plate.

  • Initiation: The this compound column is initiated at one end.

  • Measurement: As the detonation front in the this compound travels from A to B, it initiates the detonating cord at each point sequentially. Two detonation waves travel in opposite directions along the cord and collide at a point (D) on the witness plate, leaving a distinct mark.

  • Calculation: The distance between the midpoint mark (C) and the collision mark (D) is measured. The VoD of the this compound is then calculated using the known VoD of the detonating cord and the measured distances.

G Figure 2. D'Autriche Method for VoD Measurement Prep Prepare this compound Charge (Known Density & Diameter) Insert Insert Detonating Cord at Points A & B Prep->Insert Setup Position Cord on Lead Witness Plate Insert->Setup Initiate Initiate this compound Charge with Detonator Setup->Initiate Measure Measure Distance of Collision Mark from Midpoint Initiate->Measure Calculate Calculate VoD Measure->Calculate

Figure 2. Experimental workflow for the D'Autriche method.
Brisance

Brisance refers to the shattering or crushing effect of an explosive. It is a function of both the detonation velocity and the density of the explosive. High brisance is crucial for applications requiring fragmentation, such as in military projectiles.[3] The Sand Crush Test is a common method for quantifying relative brisance.[6]

Table 2: Brisance Values (Sand Crush Test) for Common Explosives

Explosive Sand Crushed (g) per 10g Charge Relative Brisance (% of Picric Acid)
Tetryl 48 ~130%
Picric Acid 37 100%
TNT 30 ~81%

| Ammonium Nitrate | 18 | ~49% |

Note: Values are approximate and can vary with sand quality and test conditions. This compound is expected to have a brisance similar to or slightly less than Tetryl.

Protocol: Sand Crush Test

This test measures the quantity of standardized sand that is crushed by the detonation of a known amount of explosive.[3][6]

Methodology:

  • Sand Preparation: A specific grade of sand (e.g., Ottawa sand) is sifted through a standardized sieve, and the sand that does not pass through is retained for the test.

  • Charge Preparation: A 10-gram sample of this compound is carefully weighed and prepared.

  • Detonation: The explosive charge is placed within a container filled with the prepared, sifted sand.

  • Initiation: The charge is detonated using a standard blasting cap.

  • Post-Detonation Sieving: The sand from the container is collected and sifted again through the same sieve used in step 1.

  • Measurement: The weight of the sand that has been crushed finely enough to pass through the sieve is measured. This weight is a direct measure of the explosive's brisance.

  • Comparison: The result is often expressed as a percentage relative to a standard explosive like Picric Acid or TNT.

G Figure 3. Sand Crush Test Protocol Sieve1 Sieve Standardized Sand (Retain Coarse Fraction) Detonate Detonate Charge within the Prepared Sand Sieve1->Detonate Prep Prepare 10g this compound Charge Prep->Detonate Sieve2 Re-sieve Sand Post-Detonation Detonate->Sieve2 Weigh Weigh Fine Sand Fraction (Passed Through Sieve) Sieve2->Weigh Report Report Mass of Crushed Sand Weigh->Report

Figure 3. Workflow for determining brisance via the Sand Crush Test.

Sensitivity to Initiation

Sensitivity testing is critical for establishing safe handling, storage, and transportation procedures.[7][8] It measures the ease with which an explosive can be initiated by external stimuli such as impact and friction.

Impact Sensitivity

Impact sensitivity is determined by subjecting an explosive sample to a falling weight.[9] The result is typically reported as the drop height (H₅₀) at which there is a 50% probability of initiation.

Table 3: Impact Sensitivity Data (BAM Fallhammer)

Explosive H₅₀ (2 kg weight)
PETN 3.5 J (approx. 18 cm)[10]
Tetryl 3.0 J (approx. 15 cm)
RDX 7.5 J (approx. 38 cm)

| TNT | 15 J (approx. 77 cm) |

Note: Lower Joules (J) or drop height (cm) values indicate higher sensitivity. This compound is expected to be highly sensitive, similar to Tetryl.

Protocol: BAM Fallhammer Impact Test

This standard test determines the impact energy required to cause a reaction in an explosive sample.[10][11]

Methodology:

  • Sample Preparation: A small, measured volume (approx. 40 mm³) of this compound is placed in the standardized steel sleeve and collar assembly.

  • Test Setup: The assembly is placed on the anvil of the BAM Fallhammer apparatus.

  • Testing Sequence: A drop weight of a specified mass (e.g., 1 kg, 5 kg) is released from a known height onto the sample.[10]

  • Observation: The result of each drop is recorded as either a "reaction" (e.g., audible report, smoke, flame) or "no reaction".

  • Statistical Analysis: A series of trials is conducted at varying drop heights. The Bruceton "up-and-down" method is commonly used, where the height for the next trial is decreased after a reaction and increased after a non-reaction.

  • Result: The data from at least 25-30 trials are used to statistically calculate the H₅₀ value, the height at which there is a 50% probability of initiation.

G Figure 4. BAM Fallhammer Impact Test Workflow Prep Prepare 40mm³ this compound Sample in Steel Sleeve Setup Place Sample Assembly on Fallhammer Anvil Prep->Setup Drop Release Drop Weight from a Set Height Setup->Drop Observe Observe for Reaction (Go / No-Go) Drop->Observe Adjust Adjust Drop Height (Bruceton Method) Observe->Adjust Go: Decrease H No-Go: Increase H Repeat Repeat for ~30 Trials Adjust->Repeat Repeat->Drop Calculate Calculate H₅₀ Value (50% Probability Height) Repeat->Calculate

Figure 4. Workflow for the BAM Fallhammer impact sensitivity test.
Friction Sensitivity

Friction sensitivity testing measures an explosive's response to frictional stimuli, a common cause of accidental explosions.[12] The BAM Friction Test is the standard method, which determines the load under which a sample initiates.[7][13]

Table 4: Friction Sensitivity Data (BAM Friction Test)

Explosive Friction Force at 1/6 Reaction
PETN 60 N[10]
Tetryl 120 N
RDX 120 N

| TNT | 360 N |

Note: Lower force values (Newtons) indicate higher sensitivity to friction.

Protocol: BAM Friction Test

This apparatus subjects a small sample of explosive to friction between a moving porcelain plate and a stationary porcelain peg under a specified load.[12][14]

Methodology:

  • Sample Preparation: A small amount of this compound (approx. 10 mm³) is placed on the rough surface of the porcelain plate.

  • Test Setup: The porcelain peg is placed on top of the sample, and a specific load is applied via a weighted lever arm. Loads can typically be varied from 5 N to 360 N.[12]

  • Test Execution: An electric motor moves the porcelain plate back and forth under the peg a distance of 10 mm.[14]

  • Observation: The result is recorded as a "reaction" (explosion, crackling, smoke) or "no reaction".

  • Testing Series: For a given load, six trials are performed. The test series aims to find the lowest load at which at least one reaction occurs in six trials.

  • Result: The friction sensitivity is reported as the load in Newtons (N) that results in a 1-in-6 probability of initiation.

G Figure 5. BAM Friction Test Protocol Prep Place 10mm³ this compound Sample on Porcelain Plate Load Apply Specific Load to Porcelain Peg via Lever Arm Prep->Load Execute Move Plate Back and Forth (10mm Travel) Load->Execute Observe Observe for Reaction (Go / No-Go) Execute->Observe Repeat Perform 6 Trials at the Same Load Observe->Repeat Adjust Adjust Load and Repeat Series Repeat->Adjust If 0/6 reactions, increase load Report Report Lowest Load with ≥1 Reaction in 6 Trials Repeat->Report If ≥1/6 reactions, this is the result Adjust->Prep

Figure 5. Workflow for the BAM friction sensitivity test.

Chemical Decomposition Pathway

This compound, as a nitramine and nitrate ester hybrid, undergoes rapid, exothermic decomposition upon initiation. The primary mechanism for related compounds like PETN and Tetryl involves the cleavage of the O-NO₂ or N-NO₂ bonds, which is the rate-limiting step.[4][15] This initial bond scission releases radical species (NO₂) that autocatalyze the subsequent rapid breakdown of the molecular backbone, leading to the formation of stable gaseous products like N₂, CO, CO₂, and H₂O. The rapid expansion of these hot gases generates the explosive force.[15]

G Figure 6. Generalized Decomposition Pathway This compound This compound Molecule (Solid Phase) Cleavage Initial Bond Cleavage (e.g., O-NO₂) This compound->Cleavage Stimulus Initiation Stimulus (Shock, Heat, Friction) Stimulus->this compound Radicals Formation of NO₂ and Organic Radicals Cleavage->Radicals Autocatalysis Autocatalytic Chain Reaction (Rapid Decomposition) Radicals->Autocatalysis Propagates Products Final Gaseous Products (N₂, CO, CO₂, H₂O) Autocatalysis->Products Explosion Explosive Energy Release (Heat & Pressure Wave) Products->Explosion

Figure 6. Generalized pathway for the explosive decomposition of this compound.

References

Pentryl: Application Notes and Protocols for Military and Industrial Explosives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, chemically known as 2,4,6-trinitrophenylnitraminoethyl nitrate, is a powerful high explosive that has been of interest for both military and industrial applications. Possessing a unique molecular structure that incorporates nitro, nitramine, and nitrate ester functional groups, this compound exhibits high detonation velocity and brisance. These characteristics place it in a category of energetic materials with significant destructive power, comparable to other well-known military explosives such as Tetryl and TNT. This document provides a summary of its explosive properties, detailed protocols for its synthesis and performance testing, and an overview of its applications.

Data Presentation

The explosive properties of this compound have been evaluated through various standardized tests. The following table summarizes the key quantitative data, offering a comparison with other common military explosives.

Explosive CompoundDetonation Velocity (m/s) at Density (g/cm³)Trauzl Lead Block Test (cm³)Lead Block Compression (mm)
This compound 5000 at 0.8015.818.5
Tetryl5400 at 0.9013.816.6
TNT4450 at 0.9012.214.8
Picric Acid4970 at 0.9812.416.4

Note: Data is compiled from historical sources and testing conditions may vary.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the nitration of an intermediate compound, 2,4-dinitrophenylaminoethanol. The following protocol is a laboratory-scale procedure. Extreme caution should be exercised when handling the materials and performing the reactions described below, as they involve highly energetic and hazardous substances.

Materials:

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Ethanolamine

  • Sodium Bicarbonate

  • Nitric Acid (98%)

  • Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Acetone

  • Ethanol

Procedure:

  • Synthesis of 2,4-dinitrophenylaminoethanol:

    • In a reaction flask, dissolve 2,4-dinitrochlorobenzene in ethanol.

    • Slowly add ethanolamine to the solution while stirring. An exothermic reaction will occur. Maintain the temperature below 50°C using an ice bath.

    • After the addition is complete, continue stirring for 2 hours at room temperature.

    • Neutralize the mixture with a dilute solution of sodium bicarbonate.

    • The product, 2,4-dinitrophenylaminoethanol, will precipitate. Filter the solid, wash with cold water, and dry.

  • Nitration to this compound:

    • Prepare a nitrating mixture by carefully and slowly adding sulfuric acid to nitric acid in a flask cooled in an ice-salt bath. The temperature should be maintained below 10°C.

    • Slowly add the dried 2,4-dinitrophenylaminoethanol to the cold nitrating mixture in small portions, ensuring the temperature does not exceed 20°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Carefully pour the reaction mixture onto a large amount of crushed ice. This compound will precipitate as a pale yellow solid.

    • Filter the crude this compound and wash it thoroughly with cold water until the washings are neutral to litmus paper.

    • Further purification can be achieved by recrystallization from an acetone-ethanol mixture.[2]

Performance Testing Protocols

The following are standardized tests to evaluate the explosive performance of this compound.

1. Trauzl Lead Block Test

This test measures the brisance or shattering power of an explosive.

  • Apparatus: A cylindrical lead block (200 mm in diameter and 200 mm high) with a central borehole (25 mm in diameter and 125 mm deep).[3][4]

  • Procedure:

    • A 10-gram sample of this compound is carefully wrapped in tin foil.[3][4]

    • The sample is placed at the bottom of the borehole in the lead block.[3][4]

    • A standard detonator is inserted into the sample.

    • The remainder of the borehole is filled with sand.[3][4]

    • The detonator is initiated electrically from a safe distance.

    • After the explosion, the volume of the resulting cavity in the lead block is measured by filling it with water and then measuring the volume of the water.[4]

    • The initial volume of the borehole is subtracted from the final volume to determine the net expansion.

2. Lead Block Compression Test

This test also provides a measure of the explosive's power and brisance.

  • Apparatus: A lead cylinder (typically 64 mm long) and a detonator.[1]

  • Procedure:

    • A 50-gram sample of this compound is placed on top of the lead cylinder.[1]

    • A standard detonator is placed in contact with the explosive sample.

    • The detonator is initiated.

    • The shortening of the lead cylinder due to the force of the explosion is measured.[1]

3. Detonation Velocity Measurement

This test determines the speed at which the detonation wave propagates through the explosive.

  • Apparatus: A long, uniform column of the explosive, and a high-speed electronic timing device with probes.

  • Procedure (Point-to-Point Electric Method):

    • This compound is loaded into a tube of a known length and diameter to a specific density.

    • Two or more probes are inserted into the explosive column at precisely measured distances from each other.

    • The explosive is initiated at one end.

    • As the detonation front passes each probe, it sends an electrical signal to the timing device.

    • The time interval between the signals from consecutive probes is recorded.

    • The detonation velocity is calculated by dividing the distance between the probes by the recorded time interval.

Applications

Military Applications

Historically, this compound has been considered for military applications due to its high explosive power, which is greater than that of TNT.[1] Its primary potential role was as a booster explosive . Boosters are used to amplify the initial detonation from a small, sensitive primary explosive (like in a detonator) to a level sufficient to reliably initiate a larger, less sensitive main charge of a high explosive. This compound's sensitivity to initiation is comparable to that of Tetryl, a common booster explosive.[1] However, there is limited evidence of its large-scale adoption in military munitions, with more stable and widely produced explosives like Tetryl and RDX often being favored.

Industrial Applications

The industrial applications of this compound are not well-documented. While related compounds, nitrated aromatic amines, find use in the synthesis of dyes and other chemical intermediates, the direct application of this compound in industrial settings is likely limited due to its hazardous nature and the availability of more cost-effective and safer alternatives for commercial blasting operations. The primary interest in this compound remains within the realm of energetic materials research and development.

Visualizations

Pentryl_Synthesis_Workflow This compound Synthesis Workflow DNCB 2,4-Dinitrochlorobenzene Intermediate 2,4-dinitrophenylaminoethanol DNCB->Intermediate Condensation Ethanolamine Ethanolamine Ethanolamine->Intermediate Pentryl_Crude Crude this compound Intermediate->Pentryl_Crude Nitration Nitrating_Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Pentryl_Crude Pentryl_Pure Purified this compound Pentryl_Crude->Pentryl_Pure Recrystallization

Caption: Workflow for the synthesis of this compound.

Explosive_Testing_Workflow Explosive Performance Testing Workflow Pentryl_Sample This compound Sample Trauzl_Test Trauzl Lead Block Test Pentryl_Sample->Trauzl_Test Lead_Block_Test Lead Block Compression Test Pentryl_Sample->Lead_Block_Test Detonation_Velocity_Test Detonation Velocity Measurement Pentryl_Sample->Detonation_Velocity_Test Brisance_Data Brisance Data (cm³) Trauzl_Test->Brisance_Data Power_Data Power Data (mm compression) Lead_Block_Test->Power_Data Velocity_Data Detonation Velocity (m/s) Detonation_Velocity_Test->Velocity_Data

Caption: Workflow for explosive performance testing of this compound.

Explosive_Train_Concept Conceptual Explosive Train with this compound Detonator Detonator (Primary Explosive) Booster This compound Booster (Secondary Explosive) Detonator->Booster Initiates Main_Charge Main Charge (e.g., TNT, Composition B) Booster->Main_Charge Detonates

Caption: Conceptual explosive train illustrating the role of this compound as a booster.

References

Safety Protocols for Handling Nitroaromatic Compounds: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of nitroaromatic compounds in a laboratory setting. These compounds, widely used in various research and industrial applications, including the synthesis of dyes, polymers, pesticides, and explosives, present significant health and safety hazards due to their inherent toxicity, mutagenicity, and potential for explosive decomposition. Adherence to strict safety protocols is paramount to minimize risks of exposure and accidents.

Hazard Identification and Risk Assessment

Nitroaromatic compounds are a class of organic molecules containing one or more nitro (-NO2) groups attached to an aromatic ring. The presence of the electron-withdrawing nitro group, coupled with the stable aromatic ring, renders these compounds resistant to oxidative degradation and contributes to their toxicological properties.[1] Many are classified as toxic, mutagenic, and carcinogenic.[1][2]

Key Hazards:

  • Toxicity: Acute and chronic toxicity are primary concerns. Exposure can occur through inhalation, ingestion, or skin absorption.[3] Systemic effects can include headache, dizziness, nausea, and methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

  • Mutagenicity and Carcinogenicity: Many nitroaromatic compounds have been shown to be mutagenic and are suspected or confirmed carcinogens.[1][2]

  • Explosive Potential: Many nitroaromatic compounds, particularly those with multiple nitro groups (e.g., trinitrotoluene, picric acid), are explosive and sensitive to heat, shock, and friction.[4][5][6] Some can form explosive mixtures with other substances.[3][4]

  • Flammability: While some nitroaromatics are not highly flammable, they can burn and may produce toxic fumes, such as nitrogen oxides and carbon monoxide, upon combustion.[5]

A thorough risk assessment must be conducted before any new experimental procedure involving nitroaromatic compounds. This assessment should identify potential hazards, evaluate the risks, and establish control measures to minimize these risks.

Quantitative Hazard Data

The following table summarizes key quantitative data for several common nitroaromatic compounds to aid in risk assessment.

CompoundCAS NumberMolecular FormulaOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)LD50 (Oral, Rat)LD50 (Dermal, Rabbit)Flash Point (°C)Decomposition Temperature (°C)
Nitrobenzene98-95-3C₆H₅NO₂1 ppm1 ppm1 ppm349 mg/kg[7]760 mg/kg[8]88>300
1,2-Dinitrobenzene528-29-0C₆H₄(NO₂)₂-----150[2]-
1,3-Dinitrobenzene99-65-0C₆H₄(NO₂)₂1 mg/m³1 mg/m³0.15 ppm--150-
2,4-Dinitrotoluene121-14-2C₇H₆(NO₂)₂1.5 mg/m³[9]Reduce to lowest level[9]0.2 mg/m³--207>250[9][10]
2,4,6-Trinitrotoluene (TNT)118-96-7C₇H₅(NO₂)₃1.5 mg/m³[11]0.5 mg/m³[12]0.5 mg/m³[11]795 mg/kg[12]-Explodes[4][13]240 (Explodes)[5]
Picric Acid (2,4,6-Trinitrophenol)88-89-1C₆H₃(NO₂)₃OH0.1 mg/m³0.1 mg/m³0.1 mg/m³---300 (Explodes)[1]

Note: The absence of data in the table does not imply a lack of hazard. Always consult the Safety Data Sheet (SDS) for the specific compound being used.

Experimental Protocols: Synthesis of Nitrobenzene

The following protocol for the synthesis of nitrobenzene is provided as an example. This procedure should only be carried out by trained personnel in a properly equipped laboratory.

Materials:

  • Benzene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (5%)

  • Calcium Chloride (anhydrous)

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • Preparation of Nitrating Mixture: In a fume hood, carefully add 35 mL of concentrated sulfuric acid to a 250 mL round-bottom flask. Cool the flask in an ice bath. Slowly add 30 mL of concentrated nitric acid to the sulfuric acid with constant swirling. Keep the mixture cool.

  • Nitration of Benzene: Slowly add 25 mL of benzene dropwise to the nitrating mixture using a dropping funnel. Maintain the reaction temperature between 50-60°C by adjusting the rate of addition and using the ice bath as needed. The reaction is exothermic.

  • Reaction Completion: After the addition of benzene is complete, heat the mixture on a water bath at 60°C for 30-40 minutes with occasional swirling to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 200 mL of cold water.

  • Separation: Allow the layers to separate. The lower layer is the acidic aqueous layer, and the upper layer is the crude nitrobenzene. Drain off and discard the lower aqueous layer.

  • Washing: Wash the crude nitrobenzene layer successively with 50 mL of water, 50 mL of 5% sodium hydroxide solution (to remove acidic impurities), and finally with 50 mL of water. After each wash, separate and discard the aqueous layer.

  • Drying: Transfer the washed nitrobenzene to a clean, dry flask and add a small amount of anhydrous calcium chloride to remove any remaining water. Swirl the flask and let it stand for 10-15 minutes.

  • Purification: Decant the dried nitrobenzene into a distillation flask. Purify the nitrobenzene by distillation, collecting the fraction that boils at approximately 211°C.

Safety Precautions during Synthesis:

  • All steps must be performed in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Benzene is a known carcinogen and is highly flammable. Handle with extreme care.

  • Concentrated acids are highly corrosive. Handle with care and have appropriate spill kits readily available.

  • The nitration reaction is highly exothermic and can run away if the temperature is not controlled.

Visualized Workflows and Protocols

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of nitroaromatic compounds in a laboratory setting.

Caption: General workflow for safely handling nitroaromatic compounds.

Emergency Response for a Spill

This diagram outlines the immediate actions to be taken in the event of a nitroaromatic compound spill.

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill / High Hazard SmallSpill->LargeSpill No Cleanup Contain & Clean Up with Spill Kit SmallSpill->Cleanup Yes EHS Contact EHS / Emergency Services LargeSpill->EHS Report Report Incident EHS->Report Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area & PPE Dispose->Decontaminate Decontaminate->Report

Caption: Emergency response flowchart for a nitroaromatic compound spill.

References

Troubleshooting & Optimization

Technical Support Center: Pentryl (Tetryl) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Pentryl, also known as Tetryl (2,4,6-trinitrophenyl-N-methylnitramine).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (Tetryl)?

A1: There are two primary synthesis routes for this compound:

  • Nitration of N,N-dimethylaniline: This is a common method where N,N-dimethylaniline is reacted with a mixture of concentrated nitric acid and sulfuric acid.[1][2][3]

  • Two-step process from 2,4-dinitrochlorobenzene: This route involves the reaction of 2,4-dinitrochlorobenzene with methylamine to produce N-methyl-2,4-dinitroaniline, which is subsequently nitrated to yield this compound.[2][4][5]

Q2: What is a typical yield for this compound synthesis?

A2: A patent for a continuous nitration process of dinitromethylaniline reports a yield of 91% of the theoretical maximum for pure Tetryl.[5] However, yields can be significantly lower depending on the specific laboratory conditions and adherence to the protocol.

Q3: What are the most common causes of low yield in this compound synthesis?

A3: Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Nitration: Insufficient nitrating agent or non-optimal reaction time and temperature can lead to the formation of partially nitrated intermediates.[6]

  • Side Reactions: The formation of undesired isomers (e.g., meta-nitrated products in the dimethylaniline route) or oxidation of the starting material can consume reactants and reduce the yield of the desired product.[7][8]

  • Product Decomposition: this compound can undergo hydrolysis, especially at elevated temperatures or in the presence of excess water, leading to the formation of impurities like picric acid and N-methylpicramide.[9][10][11]

  • Loss During Workup and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps.

Q4: How does temperature affect the yield of this compound?

A4: Temperature is a critical parameter in this compound synthesis. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as oxidation and the formation of undesired byproducts. For the nitration of dinitromethylaniline, maintaining a temperature below 80°C, preferably between 50-60°C, is recommended for optimal yield and product stability.[6]

Troubleshooting Guides

Issue 1: Low Yield with N,N-Dimethylaniline Route

Question: My this compound synthesis using N,N-dimethylaniline resulted in a very low yield and a mixture of products. What went wrong?

Answer: This is a common issue with this synthesis route. The primary causes are often related to the reaction conditions of the nitration process.

  • Protonation and Isomer Formation: In the strongly acidic conditions of the nitrating mixture, the N,N-dimethylamino group can be protonated. This converts it from an ortho,para-directing group to a meta-directing group, leading to the formation of meta-nitrated byproducts and reducing the yield of the desired 2,4-dinitrated intermediate.[7][8]

  • Oxidation: N,N-dimethylaniline is susceptible to oxidation by the nitric acid, especially at higher temperatures. This can lead to the formation of various oxidation byproducts and a decrease in the desired product.

  • Incomplete Reaction: If the reaction time is too short or the temperature is too low, the nitration may be incomplete, resulting in a mixture of mono- and di-nitrated intermediates.

Solutions:

  • Temperature Control: Maintain a low temperature, especially during the initial addition of N,N-dimethylaniline to the acid mixture, to minimize side reactions. A temperature range of 20-30°C is suggested for the initial formation of dimethylaniline sulfate.[2][4]

  • Controlled Addition: Add the N,N-dimethylaniline slowly and in a controlled manner to the cooled nitrating acid mixture with vigorous stirring to ensure efficient mixing and heat dissipation.

  • Acid Concentration: Use a well-defined mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a dehydrating agent and facilitates the formation of the nitronium ion (NO₂⁺), the active nitrating species.

Issue 2: Product is an Oily or Gummy Substance Instead of Crystals

Question: After the reaction and precipitation in water, my product is an oily or gummy substance, not the expected yellow crystals. Why is this happening and how can I fix it?

Answer: The formation of an oily or gummy product instead of crystalline this compound often indicates the presence of impurities or incomplete nitration.

  • Incomplete Nitration: The presence of unreacted starting materials or partially nitrated intermediates can lower the melting point of the product mixture, resulting in an oily consistency.

  • Presence of Water: Excessive water in the reaction mixture can hinder the crystallization process.

  • Side Products: The formation of various side products can interfere with the crystal lattice formation of this compound.

Solutions:

  • Ensure Complete Nitration: Review your reaction parameters, including the ratio of nitrating acids to the starting material and the reaction time and temperature, to ensure the reaction goes to completion.

  • Purification: The crude product can be purified by washing with cold water to remove residual acids, followed by recrystallization from a suitable solvent like acetone to obtain pure crystalline this compound.[2][4]

  • Drying: Ensure all starting materials and solvents are anhydrous, as water can promote hydrolysis of the product.

Issue 3: Significant Product Loss During Purification

Question: I seem to be losing a significant amount of my product during the washing and recrystallization steps. How can I minimize this loss?

Answer: Product loss during purification is a common challenge. Here are some strategies to minimize it:

  • Washing: When washing the crude product with water to remove acids, use cold water to minimize the solubility of this compound. Perform the washes quickly.

  • Recrystallization Solvent: Acetone is a commonly used solvent for recrystallizing this compound.[2][4] Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the recrystallized product upon cooling.

  • Cooling: Allow the hot solution to cool slowly to room temperature, and then in an ice bath, to maximize the formation of crystals. Rapid cooling can lead to the formation of smaller, less pure crystals and lower yield.

  • Filtration: Use a Büchner funnel with an appropriate filter paper to collect the crystals. Ensure a good seal to efficiently separate the crystals from the mother liquor. Wash the collected crystals sparingly with a small amount of cold solvent to remove any remaining impurities.

Data Presentation

ParameterRecommended ConditionRationale
Starting Material N,N-dimethylaniline or N-methyl-2,4-dinitroanilineTwo common routes to this compound.
Nitrating Agent Mixture of concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)Sulfuric acid acts as a catalyst and dehydrating agent.
Temperature (Nitration) 20-30°C (initial), up to 50-60°CTo control exothermic reaction and minimize side products.[2][6]
Reaction Time Varies with scale and specific protocolShould be sufficient for complete nitration.
Purification Solvent AcetoneGood solvent for recrystallization of this compound.[2][4]
Washing Agent Cold WaterTo remove residual acid without significant product loss.

Experimental Protocols

Protocol 1: Synthesis of this compound from N,N-Dimethylaniline
  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.

  • Addition of Starting Material: Cool the nitrating mixture. Slowly add N,N-dimethylaniline dropwise to the stirred acid mixture, ensuring the temperature is carefully controlled.[2]

  • Nitration: After the addition is complete, allow the reaction to proceed at a controlled temperature with continuous stirring until the nitration is complete.

  • Precipitation: Pour the reaction mixture slowly into a beaker of crushed ice and water with stirring. The crude this compound will precipitate as a yellow solid.

  • Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallization: Recrystallize the crude this compound from acetone to obtain pure, yellow crystals.

  • Drying: Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of this compound from N-methyl-2,4-dinitroaniline
  • Dissolution: Dissolve N-methyl-2,4-dinitroaniline in concentrated sulfuric acid.

  • Nitration: Slowly add the sulfuric acid solution to a pre-cooled mixture of concentrated nitric and sulfuric acids, maintaining a controlled temperature.

  • Reaction: Allow the reaction to proceed with stirring at a specified temperature for a set duration to ensure complete nitration.

  • Workup: Follow steps 4-7 from Protocol 1 for precipitation, filtration, washing, recrystallization, and drying of the final product.

Visualizations

Pentryl_Synthesis_Pathways cluster_0 Route 1: From N,N-Dimethylaniline cluster_1 Route 2: From 2,4-Dinitrochlorobenzene N,N-Dimethylaniline N,N-Dimethylaniline Intermediate_1 2,4-Dinitro-N,N-dimethylaniline N,N-Dimethylaniline->Intermediate_1 HNO₃ / H₂SO₄ Pentryl_1 This compound Intermediate_1->Pentryl_1 Further Nitration & Rearrangement DNCB 2,4-Dinitrochlorobenzene Intermediate_2 N-methyl-2,4-dinitroaniline DNCB->Intermediate_2 Methylamine Pentryl_2 This compound Intermediate_2->Pentryl_2 HNO₃ / H₂SO₄

Caption: Primary synthesis pathways for this compound (Tetryl).

Troubleshooting_Workflow Start Low this compound Yield CheckPurity Analyze Crude Product (e.g., TLC, Melting Point) Start->CheckPurity IncompleteReaction Issue: Incomplete Reaction CheckPurity->IncompleteReaction Unreacted Starting Material Present SideProducts Issue: Side Products CheckPurity->SideProducts Multiple Spots on TLC/ Broad Melting Point PurificationLoss Issue: Loss during Purification CheckPurity->PurificationLoss Product is Pure but Low in Quantity OptimizeReaction Solution: - Increase reaction time - Adjust temperature - Check acid concentration IncompleteReaction->OptimizeReaction OptimizeConditions Solution: - Lower temperature - Slower addition of reactants - Verify starting material purity SideProducts->OptimizeConditions OptimizePurification Solution: - Use cold washing solvent - Minimize recrystallization solvent - Slow cooling PurificationLoss->OptimizePurification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

identifying and minimizing side reactions in Pentryl nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentryl synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions during the nitration of 2,4-dinitrophenylaminoethanol to produce this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the final nitration step.

Q1: My this compound nitration reaction is experiencing a rapid, uncontrolled temperature increase (runaway reaction). What are the causes and how can I prevent this?

A1: Uncontrolled exotherms are a primary cause of side reactions and pose a significant safety hazard.

Possible Causes:

  • Too Rapid Addition of Substrate: Adding the 2,4-dinitrophenylaminoethanol to the mixed acid too quickly is a common cause of thermal runaway.

  • Inadequate Cooling: Insufficient cooling of the reaction vessel cannot dissipate the heat generated by the highly exothermic nitration reaction.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high concentrations of reactants, initiating a runaway reaction.[1]

  • Incorrect Acid Concentration: Using overly concentrated or improperly prepared mixed acid can lead to an excessively high reaction rate.

Troubleshooting and Prevention:

StrategyDetailed MethodologyExpected Outcome
Controlled Substrate Addition Add the 2,4-dinitrophenylaminoethanol portion-wise or as a solution in a suitable solvent at a slow, controlled rate. Use a dropping funnel or a syringe pump for precise control.Maintains a manageable reaction rate and prevents rapid heat accumulation.
Efficient Cooling Immerse the reaction vessel in an ice-salt bath or use a cryostat to maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition and reaction period.Effectively dissipates the heat of reaction, preventing temperature spikes.
Vigorous Agitation Use a powerful overhead stirrer or a large magnetic stir bar to ensure the reaction mixture is homogeneous and heat is evenly distributed.Prevents the formation of localized hot spots and ensures consistent reaction conditions.
Correct Mixed Acid Preparation Prepare the mixed acid by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. Always add the sulfuric acid to the nitric acid.[1]Ensures the proper composition and temperature of the nitrating agent, preventing an overly vigorous reaction.

Q2: The yield of this compound is lower than expected, and I observe the formation of a dark-colored, tarry substance. What are the likely side reactions?

A2: Low yields and the formation of tars or dark coloration are indicative of significant side reactions, likely due to excessive temperature or overly harsh reaction conditions.

Potential Side Reactions:

  • Oxidation of the Ethanolamine Side Chain: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the primary alcohol on the ethanolamine side chain, potentially forming aldehydes, carboxylic acids, or even leading to cleavage of the side chain.

  • Over-Nitration/Ring Opening: At elevated temperatures, the highly activated dinitrophenyl ring system may undergo further nitration or even ring-opening, leading to a complex mixture of degradation products.

  • Formation of Phenolic Byproducts: Hydrolysis of the ether linkage in the starting material or product under the strongly acidic and high-temperature conditions can lead to the formation of nitrophenols, which are prone to further oxidation and polymerization.[2][3]

  • N-Nitroso Compound Formation: Although more common in other dinitroaniline syntheses, the formation of N-nitroso compounds as byproducts is a possibility.[4]

Troubleshooting and Minimization:

StrategyDetailed MethodologyExpected Outcome
Strict Temperature Control Maintain the reaction temperature below 10°C, and ideally between 0-5°C, during the addition of the substrate and for the duration of the reaction.Reduces the rate of oxidative side reactions and prevents thermal decomposition of the starting material and product.
Optimized Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the harsh reaction conditions.Minimizes the formation of over-nitrated and decomposition products.
Appropriate Quenching Quench the reaction by pouring the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.[1]Rapidly dilutes the acid and dissipates heat, preventing further side reactions during workup.

Q3: How can I purify the crude this compound to remove side products?

A3: Purification of crude this compound is essential to remove unreacted starting materials, residual acids, and side products.

Purification Protocol:

  • Initial Quenching and Filtration: As described above, pour the reaction mixture onto crushed ice. The crude this compound will precipitate.

  • Water Wash: Filter the precipitate and wash it thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This removes the bulk of the residual mixed acid.

  • Bicarbonate Wash: Suspend the crude product in a dilute sodium bicarbonate solution (e.g., 5% w/v) and stir for 15-30 minutes. This neutralizes any remaining acidic impurities. Filter and wash again with cold water.

  • Recrystallization: Recrystallize the crude this compound from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a purified product.

Q4: What analytical methods are suitable for assessing the purity of my this compound sample and identifying impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Analytical TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) To determine the purity of the sample and quantify impurities.Use a reverse-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water. UV detection is suitable for this compound and related aromatic compounds.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of impurities and aid in their structural elucidation.[5][7]Provides valuable information on the nature of the side products, such as oxidized or over-nitrated species.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for identifying volatile impurities.This compound may be thermally labile, so care must be taken with the injection port temperature to avoid on-column decomposition.
Infrared (IR) Spectroscopy To confirm the presence of key functional groups in the final product.Look for characteristic peaks for nitro groups (around 1540 cm⁻¹ and 1350 cm⁻¹), N-NO₂ (nitramine), and O-NO₂ (nitrate ester).
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the overall structure of the this compound molecule.Provides detailed structural information and can help in the identification and quantification of impurities if their signals do not overlap with the product signals.

Experimental Protocols

Protocol 1: this compound Nitration

Materials:

  • 2,4-Dinitrophenylaminoethanol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

Procedure:

  • In a flask equipped with a mechanical stirrer and a thermometer, prepare the nitrating mixture by slowly adding 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, while maintaining the temperature below 10°C using an ice bath.

  • Cool the nitrating mixture to 0-5°C.

  • In a separate beaker, dissolve 2 g of 2,4-dinitrophenylaminoethanol in a minimal amount of concentrated sulfuric acid.

  • Slowly add the 2,4-dinitrophenylaminoethanol solution to the cooled nitrating mixture dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 30-60 minutes.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated crude this compound by vacuum filtration.

  • Proceed with the purification protocol as described in Q3.

Visualizations

Pentryl_Nitration_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2,4-Dinitrophenylaminoethanol 2,4-Dinitrophenylaminoethanol This compound This compound 2,4-Dinitrophenylaminoethanol->this compound Mixed Acid (HNO3/H2SO4) 0-10°C Oxidation_Products Oxidation of Side Chain 2,4-Dinitrophenylaminoethanol->Oxidation_Products High Temp. Over_Nitration Over-Nitration/ Ring Cleavage 2,4-Dinitrophenylaminoethanol->Over_Nitration High Temp./ Prolonged Time Phenolic_Byproducts Phenolic Byproducts This compound->Phenolic_Byproducts Hydrolysis

Caption: Main reaction and potential side reactions in this compound nitration.

Troubleshooting_Workflow cluster_runaway Troubleshooting: Thermal Runaway cluster_low_yield Troubleshooting: Low Yield Start Experiment Issue Issue_Type Issue Type? Start->Issue_Type Runaway Thermal Runaway Issue_Type->Runaway Uncontrolled Exotherm Low_Yield Low Yield / Tar Issue_Type->Low_Yield Poor Result Check_Addition Review Substrate Addition Rate Runaway->Check_Addition Check_Temp Monitor Reaction Temperature Low_Yield->Check_Temp Check_Cooling Verify Cooling System Efficiency Check_Addition->Check_Cooling Check_Stirring Inspect Agitation Check_Cooling->Check_Stirring Solution_Runaway Implement Controlled Addition, Enhanced Cooling & Agitation Check_Stirring->Solution_Runaway Check_Time Optimize Reaction Time Check_Temp->Check_Time Check_Quench Evaluate Quenching Procedure Check_Time->Check_Quench Solution_Low_Yield Maintain Low Temp, Monitor Reaction, & Quench Promptly Check_Quench->Solution_Low_Yield

Caption: Troubleshooting workflow for this compound nitration issues.

References

Technical Support Center: Optimizing Pentryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Pentryl (2,4,6-trinitrophenyl-N-ethylnitramine). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in optimizing your reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2,4-Dinitrochlorobenzene (DNCB) 1. Incomplete Nitration: The reaction may not have gone to completion due to insufficient time, temperature, or nitrating agent strength. 2. Suboptimal Temperature Control: Allowing the temperature to rise too high during the addition of chlorobenzene can lead to side reactions and decomposition. Conversely, a temperature that is too low will slow the reaction rate. 3. Presence of Water: Moisture can dilute the sulfuric acid and reduce the effectiveness of the nitrating mixture.1. Optimize Reaction Time and Temperature: Ensure the reaction is stirred at 95°C for the full 2 hours after the initial addition. 2. Strict Temperature Monitoring: Maintain the temperature below 50°C during the dropwise addition of chlorobenzene. Use an ice bath to control the exothermic reaction. 3. Use Anhydrous Reagents: Ensure all glassware is thoroughly dried and use concentrated (98%) sulfuric acid.
Formation of Dark/Tarry Mixture in Condensation Step 1. Excessive Temperature: Heating the reaction mixture significantly above the recommended 70°C can cause decomposition of the reactants or products. 2. Rapid Addition of Base: Adding the sodium hydroxide solution too quickly can create localized areas of high concentration and heat, promoting side reactions. 3. Impure Reactants: Using impure DNCB or ethanolamine can introduce contaminants that lead to discoloration.1. Precise Temperature Control: Use a water bath or heating mantle with a thermostat to maintain the temperature at 70°C. 2. Slow, Controlled Addition: Add the sodium hydroxide solution dropwise with vigorous stirring to ensure even distribution and heat dissipation. 3. Purify Starting Materials: If necessary, recrystallize the DNCB before use. Ensure the ethanolamine is of high purity.
Low Yield of Final this compound Product 1. Incomplete Nitration: The final nitration of 2,4-dinitrophenylaminoethanol may be incomplete. 2. Product Loss During Workup: this compound may be lost during the washing and recrystallization steps. 3. Formation of Byproducts: The formation of byproducts such as bis(dinitrophenyl)aminoethanol can reduce the yield of the desired intermediate.1. Ensure Potent Nitrating Agent: Use a well-prepared and sufficiently concentrated mixed acid for the final nitration step. 2. Careful Purification: During recrystallization from acetone/ethanol, cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor. 3. Optimize Condensation Reaction: Adhere strictly to the reaction conditions for the synthesis of 2,4-dinitrophenylaminoethanol to minimize byproduct formation.
Difficulty in Purifying the Final Product 1. Presence of Acidic Impurities: Residual acids from the nitration step can contaminate the final product. 2. Oily Product: The presence of impurities can sometimes cause the product to oil out instead of crystallizing.1. Thorough Washing: Wash the crude product with a dilute sodium bicarbonate solution to neutralize and remove any residual acids, followed by washing with water.[1] 2. Effective Recrystallization: Use the recommended acetone/ethanol solvent system for recrystallization. If the product oils out, try adding a small seed crystal or scratching the inside of the flask to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound described in the protocol?

A1: The synthesis of this compound is a five-step process starting from readily available precursors. The key steps are:

  • Decarboxylation of sodium benzoate to produce benzene.

  • Chlorination of benzene to yield chlorobenzene.

  • Nitration of chlorobenzene to form 2,4-dinitrochlorobenzene (DNCB).

  • Condensation of DNCB with ethanolamine to produce 2,4-dinitrophenylaminoethanol.

  • Nitration of 2,4-dinitrophenylaminoethanol to yield the final product, this compound.[1]

Q2: What are the critical safety precautions to take during this compound synthesis?

A2: this compound and its intermediates are energetic materials and should be handled with extreme care. Key safety measures include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carefully controlling reaction temperatures, especially during nitration steps, as they are highly exothermic.[2]

  • Avoiding friction, shock, or sparks when handling the final product, as this compound is a sensitive explosive.

Q3: A yellow precipitate is formed during the condensation of DNCB with ethanolamine. What is this and how should it be handled?

A3: This bright yellow precipitate is likely the byproduct bis(dinitrophenyl)aminoethanol.[1] It is important to separate this byproduct from the desired 2,4-dinitrophenylaminoethanol to ensure the purity of the intermediate for the final nitration step. This can be achieved by dissolving the sodium chloride in water and filtering off the insoluble yellow byproduct.[1]

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of this compound can be assessed by its physical properties and analytical techniques. A pure product should appear as fine, cream-colored to yellow crystals.[1] The melting point of the recrystallized product can be compared to the literature value. Further analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities.

Q5: What is the role of sulfuric acid in the nitration steps?

A5: In the nitration of aromatic compounds, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that reacts with the aromatic ring.[3][4]

Data Presentation

Table 1: Reactants and Conditions for 2,4-Dinitrochlorobenzene Synthesis

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
Potassium Nitrate101.1080.90.8-
Sulfuric Acid (98%)98.08--130
Chlorobenzene112.5620.40.2-
Reaction Conditions Value
Initial Temperature< 50°C
Final Temperature95°C
Reaction Time2 hours

Table 2: Reactants and Conditions for 2,4-Dinitrophenylaminoethanol Synthesis

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
Ethanol46.07145--
Ethanolamine61.088.6~0.14-
2,4-Dinitrochlorobenzene202.5528.4~0.14-
Sodium Hydroxide40.005.7~0.14-
Water18.028.5-8.5
Reaction Conditions Value
Temperature70°C
Reaction Time30 minutes

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dinitrochlorobenzene (DNCB)
  • Preparation of Nitrating Mixture: In a flask, combine 80.9 g (0.8 mol) of potassium nitrate with 130 mL of 98% sulfuric acid. Dissolve the potassium nitrate and then cool the mixture to 25°C.

  • Nitration Reaction: With rapid stirring, add 20.4 g (0.2 mol) of chlorobenzene in small portions to the nitrating mixture. Ensure the temperature does not exceed 50°C during the addition.

  • Heating: After the addition is complete, slowly raise the temperature of the reaction mixture to 95°C.

  • Reaction Completion: Maintain the mixture at 95°C with stirring for 2 hours.

  • Workup: After cooling, pour the mixture into cold water to precipitate the crude DNCB. Filter the product and wash with water.

Protocol 2: Synthesis of 2,4-Dinitrophenylaminoethanol
  • Reactant Preparation: In a suitable reaction vessel, add 145 g of ethanol, 8.6 g of ethanolamine, and 28.4 g of DNCB.

  • Heating and Dissolution: Heat the mixture with stirring to 70°C until the DNCB has completely dissolved. The solution will turn orange.

  • Base Addition: While stirring rapidly, slowly add a solution of 5.7 g of sodium hydroxide in 8.5 g of water. The solution will turn a dark cherry red, and a sodium chloride precipitate will form.

  • Reaction Maintenance: Keep the reaction mixture at 70°C for 30 minutes.

  • Filtration: Filter the hot solution to remove the sodium chloride precipitate. The filtrate contains the desired product.

Protocol 3: Synthesis and Purification of this compound
  • Nitration: The 2,4-dinitrophenylaminoethanol intermediate is nitrated using a mixed acid (e.g., a mixture of concentrated nitric acid and sulfuric acid). Detailed quantities for this step are not provided in the source material but should follow standard nitration procedures for sensitive substrates.

  • Workup: The reaction mixture is stirred into 1 liter of cold water.

  • Filtration and Washing: The crude product is filtered and washed sequentially with water, a dilute sodium bicarbonate solution, and a final water wash. The product should be a fine, cream-colored powder.

  • Recrystallization: The crude this compound is recrystallized from an acetone/ethanol mixture to yield clear-yellow crystals.[1]

  • Drying: The purified crystals are dried. A final yield of 18.2 g (84% of theory) has been reported.[1]

Visualization of this compound Synthesis Workflow

Pentryl_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthesis Steps cluster_intermediates Intermediates cluster_end Final Product start1 Sodium Benzoate step1 Step 1: Decarboxylation start1->step1 start2 Ethanolamine step4 Step 4: Condensation start2->step4 inter1 Benzene step1->inter1 step2 Step 2: Chlorination inter2 Chlorobenzene step2->inter2 step3 Step 3: Nitration inter3 2,4-Dinitrochlorobenzene step3->inter3 inter4 2,4-Dinitrophenylaminoethanol step4->inter4 step5 Step 5: Final Nitration end_product This compound step5->end_product inter1->step2 inter2->step3 inter3->step4 inter4->step5

Caption: Workflow for the five-step synthesis of this compound.

References

Technical Support Center: Pentryl Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of Pentryl (Trinitrophenylnitraminoethyl Nitrate) during storage. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Q1: I suspect my this compound sample has degraded. What are the initial signs?

A1: Visual inspection can be the first indicator of this compound degradation. Look for the following signs:

  • Color Change: A noticeable change from its typical pale yellow or cream color.

  • Crystal Morphology: Alterations in the crystalline structure, such as clumping or the appearance of an oily substance.

  • Gas Evolution: The presence of brownish fumes (likely nitrogen oxides) in the storage container is a strong indicator of decomposition.

  • Inconsistent Experimental Results: Unexplained variations in experimental outcomes, such as reduced potency or unexpected side reactions, can be a sign of sample degradation.

Q2: My experimental results are inconsistent. Could this compound instability be the cause?

A2: Yes, inconsistent results are a common consequence of using a degraded substance. This compound has two primary functional groups susceptible to degradation: the nitramine and the nitrate ester. Degradation can lead to a lower concentration of the active compound and the presence of impurities that may interfere with your experiment. It is advisable to perform a purity check on your this compound sample using a suitable analytical method like HPLC.

Q3: I have observed a pressure buildup in my this compound storage container. What should I do?

A3: Pressure buildup is a serious concern as it indicates gas formation from decomposition, which can create an explosion hazard. Do not open the container. Isolate the container in a blast-shielded area and contact your institution's environmental health and safety (EHS) office immediately for guidance on handling and disposal of potentially unstable explosives.

Q4: How can I minimize the risk of this compound degradation during my experiments?

A4: To minimize degradation during experimental use:

  • Use the oldest stock of this compound first ("first-in, first-out" principle).

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Minimize the time the container is open to the atmosphere.

  • Use clean, dry spatulas and glassware to avoid contamination.

  • If dissolving this compound, prepare solutions fresh for each experiment, as it can degrade in certain solvents.[1]

Frequently Asked Questions (FAQs)

Storage Conditions

Q5: What are the ideal storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and dark place, away from heat sources, direct sunlight, and incompatible materials.[2][3] Storage in a dedicated, well-ventilated explosives magazine is required.[4][5] The container should be tightly sealed to protect from moisture.

Q6: Can I store this compound in a standard laboratory refrigerator or freezer?

A6: While cool temperatures are recommended, storing this compound in a standard, non-explosion-proof refrigerator or freezer is extremely dangerous. These appliances have internal ignition sources (e.g., lights, thermostats) that could trigger an explosion. If refrigeration is necessary, it must be in a laboratory-grade, explosion-proof unit specifically designed for storing flammable or explosive materials.

Q7: What is the recommended shelf life of this compound?

A7: The shelf life of this compound is highly dependent on storage conditions. While its close analog, Tetryl, has been reported to be stable for up to 20 years under ideal storage conditions, it is crucial to monitor for any signs of degradation regularly.[6] It is recommended to establish a re-test date for your specific batch of this compound based on the manufacturer's recommendations and your storage environment.

Degradation Pathways and Products

Q8: What are the primary degradation pathways for this compound?

A8: Based on its chemical structure containing nitramine and nitrate ester groups, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Reaction with water or moisture, which can be accelerated by acidic or basic conditions.[7][8]

  • Thermal Decomposition: Degradation due to exposure to elevated temperatures.[1]

  • Photolysis: Degradation upon exposure to light, particularly UV radiation.[7][9]

Q9: What are the likely degradation products of this compound?

A9: While specific studies on this compound are limited, based on the degradation of its structural analog, Tetryl, the following degradation products can be anticipated:

  • Picric acid[9][10][11]

  • N-methylpicramide[8]

  • Methylnitramine[8]

  • Nitrate and Nitrite ions[8]

Material Compatibility

Q10: What materials should I avoid when handling and storing this compound?

A10: Avoid contact with:

  • Strong bases and acids: These can catalyze hydrolysis.

  • Strong oxidizing agents. [2]

  • Metals: Certain metals can catalyze decomposition. It is best to use containers and tools made of compatible materials like stainless steel or specific polymers.

  • Incompatible Polymers: Some polymers may be incompatible with nitramine explosives. Compatibility testing is recommended for any new material that will be in prolonged contact with this compound.[12][13]

Data Presentation

The following tables summarize stability data for Tetryl, a close structural analog of this compound. This data can be used as a conservative estimate for this compound's stability.

Table 1: Hydrolysis Half-Life of Tetryl in Aqueous Solutions

pHTemperature (°C)Half-LifeReference
8.125~33 days[7][9]
6.8840~63 days[7]
6.820~302 days[8][9]

Table 2: Photolysis vs. Hydrolysis of Tetryl

ConditionDegradation Rate ComparisonMajor Photolysis ProductReference
Ambient Light vs. Dark (pH ~6)Photolysis is at least an order of magnitude faster than hydrolysis.N-methylpicramide[7][9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound sample and detecting degradation products. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution.

    • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10-100 µg/mL).

  • HPLC Conditions (based on methods for similar explosives):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector at a wavelength of 254 nm.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Analysis:

    • Inject a standard solution of high-purity this compound to determine its retention time.

    • Inject the sample solution.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak, which would indicate the presence of degradation products.

Protocol 2: Accelerated Stability Study

This protocol outlines a forced degradation study to assess the stability of this compound under elevated temperature and humidity.

  • Sample Preparation:

    • Place a known quantity of this compound in several vials.

    • Leave some vials open to humidity and seal others.

  • Stress Conditions:

    • Place the vials in a stability chamber at an elevated temperature and controlled humidity (e.g., 60°C and 75% relative humidity).

    • Protect a parallel set of samples from light to assess thermal degradation alone.

  • Time Points:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, analyze the samples using the HPLC method described in Protocol 1 to quantify the remaining this compound and the formation of degradation products.

Visualizations

Pentryl_Degradation_Pathways This compound This compound (Trinitrophenylnitraminoethyl Nitrate) Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Thermal Thermal Decomposition (Heat) This compound->Thermal Photolysis Photolysis (Light/UV) This compound->Photolysis Degradation_Products Degradation Products (e.g., Picric Acid, N-methylpicramide, Nitrate/Nitrite ions) Hydrolysis->Degradation_Products Thermal->Degradation_Products Photolysis->Degradation_Products Experimental_Workflow_for_Stability_Assessment cluster_0 Sample Preparation & Stress Application cluster_1 Time-Point Sampling cluster_2 Analytical Testing cluster_3 Data Evaluation Pentryl_Sample This compound Sample Stress_Conditions Apply Stress Conditions (Heat, Humidity, Light) Pentryl_Sample->Stress_Conditions Sampling Collect Samples at Defined Time Intervals Stress_Conditions->Sampling HPLC_Analysis HPLC Analysis (Purity & Degradation Products) Sampling->HPLC_Analysis Data_Analysis Analyze Data (Degradation Kinetics, Shelf-life Estimation) HPLC_Analysis->Data_Analysis Storage_Decision_Tree Start Receiving this compound Sample Check_Container Inspect Container for Damage? Start->Check_Container Damaged Damaged Check_Container->Damaged Yes Intact Intact Check_Container->Intact No Quarantine Quarantine & Contact EHS Damaged->Quarantine Select_Storage Select Appropriate Storage Location Intact->Select_Storage Is_Explosives_Magazine Explosives-Rated Magazine Available? Select_Storage->Is_Explosives_Magazine Store_Magazine Store in Magazine: - Cool, Dry, Dark - Segregated Is_Explosives_Magazine->Store_Magazine Yes No_Magazine Consult EHS for Approved Storage Is_Explosives_Magazine->No_Magazine No Log_Sample Log Sample Information (Date, Batch, etc.) Store_Magazine->Log_Sample No_Magazine->Log_Sample End Properly Stored Log_Sample->End

References

Technical Support Center: Methods for Reducing Sensitivity to Friction and Impact

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing the sensitivity of materials to friction and impact. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are friction and impact sensitivity?

A1: Friction sensitivity is the degree to which a substance is likely to ignite or detonate when subjected to frictional forces.[1] Impact sensitivity refers to a material's susceptibility to initiation upon receiving a mechanical impact, such as being dropped or struck.[2][3] These properties are critical safety parameters for energetic materials, pharmaceuticals, and other chemicals, determining how they can be safely handled, processed, and transported.[2][4]

Q2: Why is reducing sensitivity important?

A2: Reducing sensitivity is crucial for enhancing the safety and reliability of energetic materials and sensitive chemical compounds.[5] For pharmaceuticals, reducing sensitivity can prevent degradation or unintended reactions during manufacturing and transport.[6] For energetic materials, desensitization minimizes the risk of accidental initiation from stimuli encountered during handling, storage, or transport, such as dropping a container or friction from machinery.[7]

Q3: What are the standard laboratory tests for measuring friction and impact sensitivity?

A3: The two most common methods are:

  • BAM Friction Test: This test determines a material's sensitivity to frictional stimuli. A sample is placed on a porcelain plate and subjected to friction from a weighted porcelain pin.[8][9] The result is typically reported as the lowest load in Newtons (N) at which an ignition, spark, or explosion occurs in a set number of trials.[9][10]

  • BAM Fallhammer (Drop Impact) Test: This method measures sensitivity to impact. A specified weight is dropped from varying heights onto a sample.[2][3] The result is often expressed as the impact energy in Joules (J) corresponding to the height at which a 50% probability of initiation is observed (H50), often determined using statistical methods like the Bruceton analysis.[3][11]

Factors Influencing Sensitivity

Q4: How do a material's physical properties affect its sensitivity?

A4: Several physical properties are critical:

  • Particle Size and Shape: Generally, smaller and more spherical particles with smoother surfaces exhibit lower sensitivity.[12][13] This is because they have fewer sharp edges and a reduced likelihood of forming "hot spots" under mechanical stress.[12] However, for some materials, reducing particle size below a certain threshold (e.g., 400 nm) can decrease sensitivity, while in other ranges, the effect may be different.[12][14]

  • Crystal Quality: The presence of internal voids, defects, and impurities in a crystal structure can significantly increase sensitivity.[13][14] Materials with higher crystal density and fewer imperfections are typically less sensitive.[13][15]

  • Thermal Conductivity: Materials with higher thermal conductivity can dissipate heat from localized "hot spots" more effectively, reducing the probability of ignition.[5][16]

Troubleshooting Guides

Issue: Inconsistent Sensitivity Test Results

Q1: My impact/friction sensitivity test results for the same material are not reproducible. What are the common causes?

A1: Inconsistent results are a frequent issue. Consider the following factors:

  • Sample Preparation: Ensure the sample volume or mass is consistent for each test. For powders, particle size distribution should be uniform; sieve the material if necessary.[4][10]

  • Environmental Conditions: Temperature and humidity can affect a material's sensitivity.[10][17] Record these conditions for every test. Hygroscopic materials should be stored in a desiccator.[17]

  • Apparatus Cleanliness: Residue from previous tests can contaminate the sample and alter results. Thoroughly clean the anvil, pins, plates, and other contact surfaces before each experiment.[18]

  • Operator Variability: In tests that involve manual steps, ensure the procedure is followed identically each time. Automated systems can help reduce this variability.[4]

Issue: Difficulty in Reducing Sensitivity

Q2: I have reduced the particle size of my material, but the sensitivity has not decreased as expected. Why?

A2: While smaller particles are often less sensitive, this is not a universal rule.[14]

  • Increased Surface Area: Nanosized particles have a very high surface area-to-volume ratio, which can sometimes increase reactivity.

  • Crystal Defects: Aggressive milling or grinding processes used to reduce particle size can introduce new defects and amorphous regions into the crystals, which can increase sensitivity.[12]

  • Morphology: The milling process may create particles with sharp, angular shapes rather than smooth, spherical ones, which can counteract the benefits of size reduction.[12] Consider alternative methods like controlled crystallization to achieve the desired size and morphology.

Q3: My polymer-bonded explosive (PBX) formulation is still too sensitive. What can I do?

A3: The choice and integration of the binder are critical for desensitization.

  • Binder Selection: The binder should be chemically compatible with the energetic material and have good mechanical properties (e.g., elasticity) to absorb and dissipate mechanical energy. Fluoropolymers and some rubbers are commonly used.[19][20]

  • Binder Content: Increasing the binder content can reduce sensitivity, but it will also decrease the energetic performance of the material.[19] An optimal balance must be found.

  • Interfacial Bonding: Strong adhesion between the binder and the energetic crystals is crucial. Poor bonding can leave voids that act as hot spots. Surface treatment of the crystals or the use of coupling agents can improve this interaction.[5]

Q4: The coating applied to my particles is not effective at reducing friction sensitivity. What are the likely problems?

A4: The effectiveness of a coating depends on its uniformity, thickness, and mechanical properties.

  • Incomplete Coverage: If the coating is not uniform, parts of the energetic material remain exposed. Review your coating process (e.g., solvent evaporation, spray drying) and adjust parameters to ensure even deposition.[21]

  • Coating Material: The coating should be ductile and able to deform without fracturing to cushion the particles from frictional forces. Brittle coatings can crack under stress and fail to provide protection. Nitrocellulose and various waxes are often used for this purpose.[21][22]

  • Coating Thickness: An insufficient coating thickness may not provide enough of a buffer. Increasing the coating-to-material ratio can improve desensitization.[21]

Data on Sensitivity Reduction Methods

The following tables summarize quantitative data on the effectiveness of various desensitization techniques.

Table 1: Effect of Particle Size and Morphology on Impact Sensitivity

MaterialInitial Particle Size (μm)Modified Particle Size/MorphologyInitial Impact Sensitivity (H₅₀, cm)Final Impact Sensitivity (H₅₀, cm)Percent Change
RDX870.27 (milled)--Lower sensitivity reported[12]
HMX-Lamellae (2D layers)~25 J>50 J>100% Increase
CL-20-Porous Hollow Spheres12 J22.5 J87.5% Increase

Note: Direct comparison of H₅₀ values across different studies can be challenging due to variations in test equipment and procedures. The trend within a single study is most informative.

Table 2: Effect of Binders and Coating on Sensitivity

Energetic MaterialAdditive/CoatingAdditive % (w/w)Initial Friction Sensitivity (N)Final Friction Sensitivity (N)Initial Impact Sensitivity (J)Final Impact Sensitivity (J)
DNTFNitrocellulose (NC)1%12056--
DNTFNitrocellulose (NC)3%12040--
DNTFNitrocellulose (NC)5%12033.6--
RDXSilicone Binder~15%120288510
CL-20Graphene Nanoplatelets-Decreased-Decreased-

Data compiled from multiple sources.[16][20][21]

Experimental Protocols

Protocol 1: BAM Friction Test

This protocol is a generalized procedure based on standard methodologies.[8][9][17]

Objective: To determine the friction sensitivity of a solid or paste-like substance.

Materials:

  • BAM Friction Apparatus

  • Porcelain plates (25 x 25 x 5 mm)[17]

  • Porcelain pins

  • Spatula

  • Sample material (~10 mm³)[10]

  • Set of calibrated weights (providing loads from 5 N to 360 N)[9]

Procedure:

  • Setup: Place a clean porcelain plate into the clamp on the sliding carriage and secure it. Insert a clean porcelain pin into the collet on the loading arm.

  • Sample Placement: Place approximately 10 mm³ of the sample material onto the porcelain plate, directly under the pin.[10]

  • Loading: Gently lower the loading arm so the pin rests on the sample. Select the desired load and hang the corresponding weight on the appropriate notch of the loading arm. For an unknown material, it is safest to start with the highest load (e.g., 360 N) and work downwards, or as per specific safety guidelines.[17]

  • Execution: Turn off the room lights to better observe any sparks or flashes.[17] Press the button to activate the motor. The carriage will move the plate back and forth under the pin one time over a distance of 10 mm.[9][10]

  • Observation: Carefully observe for any reaction. A positive reaction ("Go") is defined as an explosion, flash, spark, or audible report (pop/crackle).[17] Scorch marks, smoke, or odor without an explosion are typically considered a negative result ("No Go").[17]

  • Data Recording: Record the load and the result (Go/No Go). Also, note the ambient temperature and humidity.[17]

  • Repetition: The test is repeated multiple times at a given load to determine a probability of reaction. A common procedure is to find the lowest load that causes one reaction in six trials (1-in-6).[9]

  • Cleanup: After each test, safely remove the used plate and pin for cleaning or disposal and use a fresh surface for the next trial.

Protocol 2: BAM Fallhammer Impact Test

This protocol is a generalized procedure based on standard methodologies.[2][3][23]

Objective: To determine the impact sensitivity of a solid or liquid substance.

Materials:

  • BAM Fallhammer apparatus

  • Steel anvil and guide block

  • Drop weights (e.g., 1 kg, 5 kg, 10 kg)[4][24]

  • Sample confinement assembly (e.g., steel cylinders)

  • Sample material (~40 mm³)[4]

  • Remote release mechanism

Procedure:

  • Setup: Ensure the apparatus is on a stable, vibration-free base. Position the anvil and guide block correctly.

  • Sample Preparation: Place the specified volume of the sample (approx. 40 mm³) into the sample assembly.[4] For powders, ensure consistent packing density.

  • Positioning: Carefully place the prepared sample assembly on the center of the anvil.

  • Weight and Height Selection: Select the appropriate drop weight and set the desired drop height. The impact energy (Joules) is the product of the weight (kg), gravity (9.81 m/s²), and height (m).

  • Execution: Clear the area and use the remote mechanism to release the drop weight. The weight will fall and strike the sample assembly.

  • Observation: Observe for signs of a reaction (explosion, flash, smoke, sound).

  • Data Analysis: The result is recorded as a "Go" or "No Go." To determine the H₅₀ value (the height at which there is a 50% probability of reaction), a statistical method like the "up-and-down" Bruceton method is typically employed.[3] This involves performing a series of tests where the height of the next drop is decreased after a "Go" and increased after a "No Go."

  • Cleanup: Safely remove and clean or dispose of the sample assembly components after each test.

Visualizations

G cluster_factors Influencing Factors cluster_mechanism Initiation Mechanism particle_size Particle Size & Morphology hot_spot Hot Spot Formation (Localized Energy) particle_size->hot_spot Reduces (Smooth surfaces, fewer stress points) crystal_defects Crystal Defects & Voids crystal_defects->hot_spot Promotes (Void collapse) binders_coatings Binders & Coatings binders_coatings->hot_spot Reduces (Energy absorption, cushioning) thermal_conductivity Thermal Conductivity thermal_conductivity->hot_spot Reduces (Heat dissipation) stimulus Friction / Impact Stimulus stimulus->hot_spot Creates initiation Ignition / Detonation hot_spot->initiation Leads to

Caption: Factors influencing hot spot formation and material sensitivity.

G start Start: Material is overly sensitive characterize Characterize Material (Particle size, purity, morphology) start->characterize decision1 Is recrystallization or altering synthesis feasible? characterize->decision1 particle_mod Method 1: Particle Engineering (Control size, shape, and crystal quality) decision1->particle_mod Yes decision2 Is adding an inert or energetic binder acceptable? decision1->decision2 No particle_mod->decision2 coating_mod Method 2: Coating / Encapsulation (Apply polymer, wax, or other desensitizer) decision2->coating_mod Yes (Coating) pbx_mod Method 3: Formulate as PBX (Integrate into a polymeric matrix) decision2->pbx_mod Yes (PBX) test Perform Sensitivity Tests (BAM Friction / Fallhammer) decision2->test No coating_mod->test pbx_mod->test evaluate Evaluate Results: Sensitivity Reduced? test->evaluate end_success End: Material meets safety requirements evaluate->end_success Yes end_fail Re-evaluate Method or Combine Methods evaluate->end_fail No end_fail->characterize

Caption: Workflow for selecting a sensitivity reduction method.

G prep 1. Prepare Sample (~10 mm³) setup 2. Set Up Apparatus (Clean plate & pin) prep->setup load 3. Place Sample & Apply Load (Select weight) setup->load execute 4. Run Test (Single back-and-forth stroke) load->execute observe 5. Observe for Reaction (Explosion, spark, crackle?) execute->observe decision Reaction Occurred? observe->decision record_go Record 'Go' Result decision->record_go Yes record_nogo Record 'No Go' Result decision->record_nogo No repeat 6. Repeat Trials (e.g., 6 times per load) record_go->repeat record_nogo->repeat analyze 7. Analyze Results (Determine lowest load for 1-in-6 reaction) repeat->analyze

Caption: Experimental workflow for the BAM Friction Test.

References

Technical Support Center: Pentryl Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

WARNING: Pentryl (2,4,6-trinitrophenylnitraminoethyl nitrate) is a high-explosive material. The information provided here is intended strictly for use by qualified researchers, scientists, and drug development professionals in appropriately equipped and licensed laboratory settings. Handling, synthesis, and purification of energetic materials like this compound are extremely hazardous activities that can result in severe injury or death if not performed with the proper training, equipment, and safety protocols. This document is for informational and educational purposes only and should not be attempted by untrained individuals. Always consult your institution's safety officer and follow all established safety guidelines and regulations.

This technical support guide provides troubleshooting information and frequently asked questions regarding the common impurities found in this compound and the methodologies for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthesis process, starting materials, or subsequent degradation. They can be broadly categorized as:

  • Synthesis-Related Impurities: These include unreacted starting materials, partially nitrated intermediates, and isomers formed during the nitration of the parent amine.

  • Acidic Residues: Due to the use of strong acids (e.g., nitric and sulfuric acid) during synthesis, residual acids can become trapped within the crystal lattice of the final product. Their presence is highly undesirable as they can significantly decrease the chemical stability of the compound.[1]

  • Degradation Products: As a nitrate ester, this compound is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic catalysts.[2][3] Thermal stress can also cause decomposition, often initiated by the cleavage of the O-NO₂ bond, leading to the release of nitrogen oxides (NOx).[4]

  • Homologous Impurities: Similar to related compounds like PETN, this compound may contain impurities that are structurally similar, such as derivatives where a nitrate group is replaced by a hydroxyl group.[5]

Q2: How do these impurities affect the final product?

A2: The presence of impurities, particularly acidic residues and degradation products, can severely compromise the stability, safety, and performance characteristics of this compound.[1] Acidic impurities can catalyze decomposition reactions, leading to a reduced shelf-life and potentially unsafe auto-acceleration of decomposition.[2] For research applications, impurities can interfere with analytical measurements and lead to inconsistent experimental results.

Q3: What is the primary method for purifying crude this compound?

A3: The most common and effective method for purifying solid organic compounds like this compound is recrystallization .[6] This technique relies on the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, while the impurities remain dissolved in the mother liquor.[7]

Q4: How do I choose a suitable solvent for recrystallization?

A4: An ideal recrystallization solvent should have the following properties:

  • High solubility for this compound at high temperatures.

  • Low solubility for this compound at low temperatures (e.g., room temperature or in an ice bath).[7]

  • Impurities should either be highly soluble at all temperatures or completely insoluble.

  • The solvent should not react with this compound.

  • It should have a boiling point low enough to be easily removed from the purified crystals. For similar energetic materials, solvents like acetone and nitrobenzene have been used.[1] Often, a mixed-solvent system (e.g., ethanol/water) is employed to achieve the desired solubility profile.[8]

Q5: What analytical techniques are used to assess the purity of this compound?

A5: Several analytical methods are used to determine the purity of this compound and identify impurities. High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the main compound and its organic impurities.[5][9] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can identify volatile impurities and degradation products.[10][11] Thin-Layer Chromatography (TLC) is a rapid, qualitative method to monitor the progress of the purification.[9]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Product shows poor stability (e.g., discoloration, gas evolution). Presence of residual acidic impurities from the nitration process.Thoroughly wash the crude product with water, followed by a dilute sodium bicarbonate or sodium carbonate solution, and then water again before recrystallization.[1][12]
Low yield after recrystallization. The chosen solvent is too good at room temperature (product remains dissolved). The product was not fully dissolved at high temperature, leading to premature filtration. Too much solvent was used.Test solvent suitability on a small scale first. Ensure complete dissolution at the boiling point of the solvent.[7] Use the minimum amount of hot solvent necessary. Cool the solution slowly and then in an ice bath to maximize crystal formation.[6]
Oily substance or no crystals form upon cooling. The compound may be "oiling out" if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent. Impurities are preventing crystallization.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.[6] If impurities are the issue, a preliminary purification step (e.g., column chromatography) may be needed.
HPLC analysis still shows significant impurities after one recrystallization. The chosen solvent is not effective at separating a specific impurity. The impurity has very similar solubility properties to this compound.Try a different recrystallization solvent or a mixed-solvent system.[8] A second recrystallization may be necessary. For very persistent impurities, preparative chromatography may be required.

Data Presentation

Table 1: Potential Impurities in Synthetic this compound

Impurity ClassSpecific ExamplesOriginAnalytical Detection Method
Acidic Residues Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Nitrating agentpH measurement of wash water; Ion Chromatography
Starting Materials N-(2-hydroxyethyl)-2,4,6-trinitroanilineIncomplete reactionHPLC, GC-MS
Partially Nitrated Species Dinitro- or Mononitro- precursorsIncomplete nitrationHPLC-MS[5]
Degradation Products N-(2-hydroxyethyl)-2,4,6-trinitroaniline, NOx gasesHydrolysis of nitrate ester, thermal decompositionHPLC (for solids), Gas Analyzers (for gases)[4]
Solvent Residues Acetone, Ethanol, Nitrobenzene, etc.Purification processGC-MS (Headspace analysis)

Experimental Protocols

Protocol: Recrystallization of Crude this compound

Objective: To purify crude this compound by removing synthesis-related impurities and residual acids.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Acetone)

  • Deionized water

  • 5% Sodium Bicarbonate solution

  • Erlenmeyer flasks

  • Heating mantle or steam bath (NO OPEN FLAMES)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Acid Removal (Washing):

    • Create a slurry of the crude this compound in deionized water.

    • Stir for 15 minutes, then filter the solid.

    • Resuspend the solid in a 5% sodium bicarbonate solution and stir for 20-30 minutes to neutralize trapped acids.[13] Monitor for any gas evolution (CO₂), which indicates neutralization is occurring.

    • Filter the solid and wash thoroughly with several portions of deionized water until the washings are neutral (test with pH paper).

    • Dry the washed solid in a vacuum desiccator.

  • Recrystallization:

    • Place the washed, dried crude this compound into an Erlenmeyer flask.

    • In a separate flask, heat the recrystallization solvent (e.g., Acetone) to its boiling point using a heating mantle in a fume hood.

    • Add the minimum amount of hot solvent to the this compound-containing flask to dissolve the solid completely.[6] Add the solvent in small portions, swirling and keeping the solution hot between additions.

    • Once the solid is fully dissolved, remove the flask from the heat source.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[6]

  • Isolation and Drying:

    • Set up a Buchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of cold solvent.

    • Pour the cold crystal slurry into the funnel and apply vacuum to filter the crystals from the mother liquor.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Allow the vacuum to pull air through the crystals for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and dry them completely in a vacuum desiccator.

  • Purity Assessment:

    • Assess the purity of the recrystallized product using an appropriate analytical method, such as HPLC or melting point analysis. A pure compound will have a sharp, narrow melting point range.[6]

Workflow Visualization

Pentryl_Purification_Workflow Crude Crude this compound (High Impurity) Wash Aqueous Wash (H₂O, NaHCO₃) Crude->Wash Remove Acids Washed Neutralized this compound Wash->Washed Dissolve Dissolution (Min. Hot Solvent) Washed->Dissolve Dissolved Hot Saturated Solution Dissolve->Dissolved Cool Slow Cooling & Ice Bath Dissolved->Cool Crystallization Crystals Crystal Slurry Cool->Crystals Filter Vacuum Filtration Crystals->Filter Pure Pure this compound Crystals (Low Impurity) Filter->Pure Isolate Solid MotherLiquor Mother Liquor (Contains Impurities) Filter->MotherLiquor Isolate Liquid Analysis Purity Analysis (HPLC, MP) Pure->Analysis

Caption: Logical workflow for the purification of crude this compound.

References

Technical Support Center: Enhancing the Thermal Stability of Pentryl Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentryl formulations. The information provided aims to address common challenges related to the thermal stability of this energetic material.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Unexpectedly low decomposition temperature observed in Differential Scanning Calorimetry (DSC). 1. Sample impurity. 2. Presence of incompatible materials (e.g., certain metals, acidic or basic compounds). 3. High heating rate in the DSC experiment leading to a lower apparent onset temperature.1. Purify the this compound sample through recrystallization. 2. Ensure the sample pan is inert (e.g., gold-plated stainless steel or ceramic) and that no contaminants are introduced during sample preparation. 3. Perform DSC analysis at multiple heating rates (e.g., 2, 5, 10, and 20 °C/min) to understand the kinetic effects.
Significant mass loss at temperatures below the expected decomposition point in Thermogravimetric Analysis (TGA). 1. Presence of volatile impurities or residual solvent. 2. Sublimation of this compound at lower temperatures.1. Dry the sample under vacuum at a temperature well below its decomposition point before TGA analysis. 2. Run a TGA-MS or TGA-FTIR analysis to identify the evolved gases and confirm if they correspond to solvent, this compound, or decomposition products.
Discoloration or physical changes (e.g., melting, softening) of the this compound formulation during storage. 1. Slow decomposition at storage temperature. 2. Incompatibility with stabilizers or other formulation components.1. Store the formulation at a lower temperature in a well-ventilated, dark environment. 2. Conduct compatibility studies by mixing this compound with individual formulation components and analyzing the mixtures using DSC or VST.[1]
Inconsistent results in thermal stability tests. 1. Inhomogeneous sample. 2. Variations in experimental procedure (e.g., sample mass, particle size, atmosphere).1. Ensure the sample is well-mixed and representative of the batch. 2. Standardize the experimental protocol, including sample mass, particle size distribution, and the atmosphere used for the analysis (e.g., inert gas like nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition behavior of this compound?

A1: Due to the limited availability of specific data for this compound, its thermal decomposition behavior is often compared to the structurally similar compound, Pentaerythritol Tetranitrate (PETN). The thermal decomposition of PETN, and likely this compound, is an exothermic process that can be characterized by a sharp decomposition peak in a Differential Scanning Calorimetry (DSC) thermogram. Studies on PETN show that decomposition can begin at temperatures as low as 75°C, with an activation energy of approximately 192 ± 5 kJ mol⁻¹.[2] The decomposition process for PETN is known to be autocatalytic, meaning the decomposition products can accelerate further degradation.[3]

Q2: How can I enhance the thermal stability of my this compound formulation?

A2: The thermal stability of this compound formulations can be improved by incorporating stabilizers. Aromatic amines, such as diphenylamine (DPA), are commonly used as stabilizers in nitroaromatic and nitrocellulose-based energetic materials.[4][5][6] These stabilizers function by scavenging the nitrogen oxides (NOx) that are produced during the initial stages of decomposition and are key catalysts for further degradation.[4][6] The addition of a small percentage (e.g., 1-2% by weight) of a suitable stabilizer can significantly increase the decomposition temperature and prolong the shelf-life of the formulation.

Q3: What analytical techniques are recommended for assessing the thermal stability of this compound formulations?

A3: A combination of thermoanalytical techniques is recommended for a comprehensive assessment of thermal stability:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, allowing for the determination of the onset temperature of decomposition and the heat of decomposition.[7][8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which decomposition begins and the extent of mass loss.[7][8]

  • Vacuum Stability Test (VST): This isothermal test measures the amount of gas evolved from a sample held at a constant elevated temperature over a period of time.[1][9] It is a sensitive method for determining the stability and compatibility of energetic materials.[1][9]

Q4: Are there any known incompatibilities of this compound with common laboratory materials?

A4: While specific incompatibility data for this compound is scarce, it is prudent to follow general safety guidelines for energetic materials. Contact with strong acids, bases, and certain metals can catalyze the decomposition of nitroaromatic compounds. It is recommended to use inert materials such as glass, stainless steel (with caution, as some grades can be reactive), and Teflon for handling and storage. Compatibility testing with any new material that will be in prolonged contact with the this compound formulation is highly recommended.[1]

Data Presentation

Table 1: Thermal Decomposition Data for PETN (as an analog for this compound)

Parameter Value Technique Reference
Onset of Decomposition~75 °CIsothermal Decomposition[2]
Melting Point141 °C-[2]
Activation Energy (Ea)192 ± 5 kJ mol⁻¹Isothermal Decomposition[2]
Activation Energy (Ea)135.1–136.9 kJ mol⁻¹Non-isothermal TG/DTA[10]

Note: The data presented is for PETN and should be used as an estimate for this compound. Experimental determination of these parameters for specific this compound formulations is crucial.

Table 2: Effect of Binders on the Thermal Stability of PETN (as an analog for this compound)

Formulation Decomposition Temperature (°C) Activation Energy (kJ·mol⁻¹) Reference
Pure PETNHigher than PBX-PN-85137.3–144.9[11]
PETN with Nitrocellulose-based binder (PBX-PN-85)Lower than pure PETN125.6–137.1[11]
PETN with Polystyrene-based binder (PBX-PP-85)Similar to pure PETN143.9–152.4[11]

Note: This table illustrates the importance of formulation components on thermal stability. The choice of binder can significantly influence the decomposition characteristics of the energetic material.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Onset Decomposition Temperature

  • Objective: To determine the onset temperature of thermal decomposition of a this compound formulation.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 1-3 mg of the this compound formulation into a clean, inert DSC pan (e.g., gold-plated stainless steel).

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature.

    • The onset temperature of the exothermic decomposition peak is determined using the software's analysis tools.

2. Thermogravimetric Analysis (TGA) for Mass Loss Characterization

  • Objective: To determine the temperature-dependent mass loss of a this compound formulation.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound formulation into a tared TGA sample pan.

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to a temperature where decomposition is complete (e.g., 400°C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of mass loss and the percentage of mass lost at different temperatures.

3. Vacuum Stability Test (VST) for Gas Evolution

  • Objective: To measure the volume of gas evolved from a this compound formulation at a constant temperature.

  • Apparatus: A VST apparatus, including a constant temperature bath, sample tubes, and a manometer or pressure transducer.[1]

  • Procedure:

    • Accurately weigh a specified amount of the this compound formulation (e.g., 5 g) into a VST sample tube.

    • Connect the sample tube to the manometer and evacuate the system to a specified pressure.

    • Place the sample tube into the constant temperature bath set to the desired test temperature (e.g., 120°C).

    • Record the initial pressure or mercury level in the manometer.

    • Maintain the sample at the test temperature for a specified duration (e.g., 40 hours).

    • Record the final pressure or mercury level.

    • Calculate the volume of gas evolved, corrected to standard temperature and pressure (STP).

Visualizations

Pentryl_Decomposition_Pathway This compound This compound (2,4,6-Trinitrophenyl-N-methylnitramine) Initial_Cleavage Initial Homolytic Cleavage (Weakest Bond Scission) This compound->Initial_Cleavage Heat Radicals Formation of Reactive Radicals (e.g., Nitrogen Dioxide, NOx) Initial_Cleavage->Radicals Autocatalysis Autocatalytic Propagation Radicals->Autocatalysis Reacts with this compound Autocatalysis->Radicals Generates more radicals Decomposition_Products Gaseous Decomposition Products (e.g., CO, CO2, H2O, N2) Autocatalysis->Decomposition_Products

Caption: Proposed thermal degradation pathway for this compound.

Experimental_Workflow cluster_formulation Formulation & Preparation cluster_analysis Thermal Stability Analysis cluster_data Data Interpretation Pentryl_Sample This compound Sample Stabilizer Stabilizer Addition (e.g., Diphenylamine) Pentryl_Sample->Stabilizer Formulation Homogenized Formulation Stabilizer->Formulation DSC DSC Analysis (Onset Temperature) Formulation->DSC TGA TGA Analysis (Mass Loss) Formulation->TGA VST Vacuum Stability Test (Gas Evolution) Formulation->VST Data_Analysis Data Analysis & Comparison DSC->Data_Analysis TGA->Data_Analysis VST->Data_Analysis Conclusion Conclusion on Thermal Stability Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound formulation stability.

References

Scaling Up Pentryl Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Pentryl from a laboratory setting to a pilot plant. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to ensure a safe and efficient scale-up process.

Troubleshooting Guide

Scaling up the synthesis of this compound, an energetic material, presents unique challenges. This guide addresses potential issues in a question-and-answer format to provide clear and actionable solutions.

Issue ID Question Potential Causes Recommended Actions
PN-T-01 Low yield of 2,4-dinitrophenylaminoethanol in the condensation step. - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal pH for the reaction.- Impurities in starting materials (2,4-dinitrochlorobenzene or ethanolamine).- Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature.- Ensure the reaction is carried out under slightly basic conditions. If using a strong base, ensure controlled addition to avoid side reactions.- Use high-purity starting materials. Recrystallize 2,4-dinitrochlorobenzene if necessary.
PN-T-02 Formation of multiple unidentified byproducts during nitration. - Over-nitration due to harsh reaction conditions (excessive temperature or highly concentrated nitrating mixture).- Side reactions such as oxidation of the starting material.- Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent.- Use a carefully controlled stoichiometry of the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid).- Consider a stepwise addition of the nitrating agent to manage the exotherm.
PN-T-03 Difficulty in isolating pure this compound from the reaction mixture. - Presence of unreacted starting materials or intermediates.- Formation of isomeric impurities.- Oily product that is difficult to crystallize.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/acetone).- If the product is oily, try triturating with a non-polar solvent to induce crystallization.
PN-T-04 Thermal runaway during the nitration step. - Inadequate cooling capacity for the reactor size.- Too rapid addition of the nitrating agent.- Poor agitation leading to localized "hot spots".- Ensure the pilot plant reactor's cooling system is sufficient for the heat of reaction. Perform a heat flow calculation before scaling up.- Add the nitrating agent slowly and monitor the internal temperature continuously.- Ensure efficient and continuous stirring throughout the reaction.
PN-T-05 Product fails to meet purity specifications. - Incomplete purification.- Degradation of the product during work-up or storage.- Optimize the recrystallization procedure, potentially using a different solvent or multiple recrystallization steps.- Analyze the purity of the final product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).- Store the final product in a cool, dark, and dry place to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this compound synthesis?

A1: The scale-up of any energetic material synthesis must be approached with extreme caution. Key safety precautions include:

  • Thorough Hazard Analysis: Conduct a comprehensive hazard and operability (HAZOP) study before commencing any pilot-scale work.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, face shields, and gloves.

  • Remote Operation: Whenever possible, conduct the reaction in a blast-proof cell with remote monitoring and control.

  • Emergency Procedures: Establish and regularly drill emergency procedures for thermal runaway, spills, and accidental detonation.

  • Material Compatibility: Ensure all equipment, including reactors, stirrers, and transfer lines, are made of materials compatible with the corrosive nitrating agents.

Q2: What is the recommended synthesis route for this compound on a pilot plant scale?

A2: A common and scalable route involves a two-step process:

  • Condensation: Reaction of 2,4-dinitrochlorobenzene with ethanolamine to form 2,4-dinitrophenylaminoethanol.

  • Nitration: Nitration of the intermediate using a mixed acid (sulfuric acid and nitric acid) to yield this compound.

Q3: How can I monitor the progress of the reactions during the synthesis?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the condensation and nitration steps at the lab and pilot scale. For more quantitative analysis and purity checks, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the critical process parameters to control during the nitration step?

A4: The nitration step is highly exothermic and requires strict control over:

  • Temperature: Maintain the reaction temperature typically between 0-10°C to prevent over-nitration and thermal runaway.

  • Addition Rate: The nitrating agent should be added slowly and controllably to manage the heat generated.

  • Agitation: Efficient and constant stirring is crucial to ensure uniform temperature distribution and prevent localized heating.

  • Stoichiometry: The molar ratio of the nitrating agent to the substrate must be carefully controlled to achieve the desired product and minimize byproducts.

Q5: What are the expected yields and purity for this compound synthesis at a pilot scale?

A5: With optimized conditions, the overall yield for the two-step synthesis of this compound can be in the range of 70-85%. The purity of the final product after recrystallization should be >98%.

Experimental Protocols

Synthesis of 2,4-dinitrophenylaminoethanol (Intermediate)

Materials and Equipment:

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Ethanolamine

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Glass-lined reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling system

  • Filtration unit

Procedure:

  • Charge the reactor with ethanol (95%).

  • Add ethanolamine to the ethanol with stirring.

  • Add 2,4-dinitrochlorobenzene to the mixture.

  • Heat the mixture to 70°C with continuous stirring until all the DNCB has dissolved. The solution will turn orange.

  • Prepare a solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution to the reactor over a period of 30-60 minutes, maintaining the temperature at 70°C. The solution will turn dark red, and a precipitate of sodium chloride will form.

  • After the addition is complete, maintain the reaction mixture at 70°C for an additional 30 minutes.

  • Cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

  • The filtrate containing the product can be used directly in the next step or the product can be isolated by cooling and crystallization.

Synthesis of this compound (Final Product)

Materials and Equipment:

  • 2,4-dinitrophenylaminoethanol (from the previous step)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (dilute)

  • Jacketed reactor with a high-torque overhead stirrer, temperature probe, and a dropping funnel with pressure equalization

  • Efficient cooling system

  • Quenching vessel

  • Filtration and washing equipment

Procedure:

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, while cooling in an ice bath to maintain the temperature below 10°C.

  • In the main reactor, carefully add the 2,4-dinitrophenylaminoethanol intermediate.

  • Cool the reactor contents to 0-5°C using the jacketed cooling system.

  • Slowly add the pre-cooled nitrating mixture to the reactor via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal temperature of the reactor below 10°C throughout the addition.

  • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 2 hours.

  • Prepare a quenching vessel containing a large amount of crushed ice and water.

  • Slowly and carefully transfer the reaction mixture to the quenching vessel with vigorous stirring. The this compound will precipitate as a solid.

  • Filter the crude this compound and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Further wash the product with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.

  • Dry the purified this compound in a vacuum oven at a temperature not exceeding 40°C.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Scale Synthesis of 2,4-dinitrophenylaminoethanol

ParameterLaboratory Scale (10g DNCB)Pilot Plant Scale (1kg DNCB)
Reactants
2,4-Dinitrochlorobenzene10 g1 kg
Ethanolamine4.3 g430 g
Sodium Hydroxide2.8 g280 g
Ethanol70 mL7 L
Water4 mL400 mL
Reaction Conditions
Temperature70°C70-75°C
Reaction Time1 hour1.5-2 hours
Results
Typical Yield85-90%80-88%
Purity (crude)>95%>95%

Table 2: Comparison of Lab vs. Pilot Plant Scale Synthesis of this compound

ParameterLaboratory Scale (10g intermediate)Pilot Plant Scale (1kg intermediate)
Reactants
2,4-dinitrophenylaminoethanol10 g1 kg
Sulfuric Acid (98%)40 mL4 L
Nitric Acid (70%)20 mL2 L
Reaction Conditions
Nitration Temperature0-5°C0-10°C
Addition Time30 minutes1-2 hours
Reaction Time (post-addition)2 hours2-3 hours
Results
Typical Yield (after purification)80-85%75-82%
Purity (recrystallized)>99%>98.5%

Visualizations

Pentryl_Synthesis_Pathway DNCB 2,4-Dinitrochlorobenzene Intermediate 2,4-dinitrophenylaminoethanol DNCB->Intermediate Condensation Ethanolamine Ethanolamine Ethanolamine->Intermediate This compound This compound Intermediate->this compound Nitration MixedAcid Mixed Acid (H₂SO₄/HNO₃) MixedAcid->this compound Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Params Check Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Params Check_Materials Analyze Starting Material Purity Check_Params->Check_Materials Parameters OK Optimize_Cond Optimize Reaction Conditions Check_Params->Optimize_Cond Parameters Off Purify_Start Purify Starting Materials Check_Materials->Purify_Start Impure Consult_Expert Consult Senior Chemist/ Process Safety Expert Check_Materials->Consult_Expert Pure Problem_Solved Problem Resolved Optimize_Cond->Problem_Solved Purify_Start->Problem_Solved

managing thermal degradation during Pentryl analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentryl (2,4,6-trinitrophenylaminoethanol nitrate). The focus is on managing and mitigating thermal degradation during analysis, a common challenge for nitroaromatic and nitrate ester compounds.

Troubleshooting Guides

Issue: Peak Tailing, Broadening, or Absence of this compound Peak in Gas Chromatography (GC)

This is a common indication of on-column or in-injector thermal degradation. This compound, being a nitroaromatic compound with a nitrate ester group, is susceptible to decomposition at elevated temperatures. The following guide will help you systematically troubleshoot and resolve this issue.

Troubleshooting Workflow

cluster_inlet Inlet Troubleshooting cluster_column Column Troubleshooting cluster_method Method Parameter Optimization start Start: Poor this compound Peak Shape or No Peak in GC check_inlet 1. Evaluate Inlet Conditions start->check_inlet check_column 2. Assess Column Health check_inlet->check_column Inlet Optimized inlet_temp Lower Inlet Temperature check_inlet->inlet_temp check_method 3. Review Method Parameters check_column->check_method Column OK column_bleed Check for Bleed/Contamination check_column->column_bleed consider_hplc 4. Consider Alternative Technique (HPLC) check_method->consider_hplc Degradation Persists solution Solution: Optimized Analysis check_method->solution Problem Solved flow_rate Increase Carrier Gas Flow check_method->flow_rate consider_hplc->solution liner_type Use Deactivated Liner inlet_temp->liner_type trim_column Trim Column Inlet column_bleed->trim_column oven_program Lower Initial Oven Temp flow_rate->oven_program

A logical workflow for troubleshooting this compound thermal degradation in GC.

Quantitative Data Summary: Impact of GC Parameters on Thermal Degradation

The following table summarizes the expected impact of key GC parameters on the thermal degradation of this compound, based on studies of similar nitroaromatic and nitrate ester explosives.[1][2]

ParameterConditionExpected Impact on this compound DegradationRecommendation
Inlet Temperature High (>250 °C)Increased degradationUse the lowest possible temperature that allows for efficient volatilization. A Programmable Temperature Vaporization (PTV) inlet is recommended.
Low (e.g., 180-200 °C)Reduced degradationStart with a lower inlet temperature and gradually increase if peak shape is poor due to incomplete vaporization.
Carrier Gas Flow Rate Low (<1 mL/min)Increased degradation due to longer residence time in the heated inlet and column.Use a higher flow rate (e.g., 2-5 mL/min) to minimize the time the analyte spends in heated zones.[2]
High (>2 mL/min)Reduced degradationOptimal for thermally labile compounds.
Inlet Liner Standard Glass WoolPotential for active sites causing degradation.Use a deactivated liner with minimal or no glass wool.[1]
DeactivatedMinimized active sitesHighly Recommended.
Initial Oven Temperature HighCan contribute to degradation, especially with on-column injection.Start at a low temperature (e.g., 40-60 °C) to ensure cryofocusing of the analyte before separation.

Experimental Protocols

Recommended Method: HPLC-UV Analysis of this compound

Given the thermal lability of nitroaromatic and nitrate ester compounds, High-Performance Liquid Chromatography (HPLC) is the recommended technique for the quantitative analysis of this compound as it avoids high temperatures.[3]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by diluting with the sample diluent.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and samples. Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

Alternative Method: GC-MS Analysis with Minimized Thermal Degradation

If GC analysis is necessary, the following parameters are recommended to minimize thermal degradation. A Programmable Temperature Vaporization (PTV) inlet is highly recommended.

Instrumentation and Materials:

  • GC system with a PTV inlet and a mass spectrometer (MS) detector

  • Low-bleed capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane)

  • Deactivated inlet liner

  • Helium carrier gas

  • This compound standard

  • Sample solvent: Acetonitrile or Ethyl Acetate

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method, using a suitable volatile solvent.

  • GC-MS Conditions:

    • Inlet: PTV, splitless mode

    • Inlet Program: Start at 60 °C, hold for 0.1 min, then ramp at 200 °C/min to 180 °C.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven Program: 60 °C for 1 min, then ramp at 15 °C/min to 250 °C, hold for 2 min.

    • Transfer Line Temperature: 250 °C

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

  • Analysis: Inject the standards and samples. Monitor for characteristic this compound fragment ions. The presence of smaller, early-eluting peaks corresponding to degradation products should be monitored.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is completely absent when I inject it into the GC. What is the most likely cause?

A1: The most probable cause is catastrophic thermal degradation in the GC inlet. This compound, like other nitrate esters such as PETN, can decompose at temperatures commonly used in GC inlets (above 160°C).[4] You should first try significantly lowering the inlet temperature (e.g., to 180°C) and using a deactivated liner. If the problem persists, HPLC is a more suitable analytical technique.[3]

Q2: I see a small, broad peak where my this compound peak should be, along with several smaller, unidentified peaks. What does this indicate?

A2: This pattern is a classic sign of partial thermal degradation. The small, broad peak is likely the remaining intact this compound, while the smaller peaks are its thermal decomposition products. To confirm this, you can try injecting at a lower inlet temperature and observe if the area of the main peak increases while the degradation peaks decrease.

Q3: How can I confirm that the peak I'm seeing is intact this compound and not a degradation product?

A3: The best way to confirm the identity of your peak is by using mass spectrometry (MS). The mass spectrum of intact this compound will show a characteristic molecular ion and fragmentation pattern. If you are using a non-MS detector, you can try to minimize degradation by using the GC parameters suggested in the protocol above and comparing the retention time with a standard analyzed under the same conditions. Alternatively, analyzing the sample by HPLC, where degradation is unlikely, can provide a confirmatory result.

Q4: Is it better to use a split or splitless injection for this compound analysis by GC?

A4: For trace analysis, splitless injection is generally preferred for its higher sensitivity. However, the longer residence time in the hot inlet during a splitless injection can increase the risk of thermal degradation. A good compromise is to use a PTV inlet, which allows for a cold splitless injection followed by a rapid temperature ramp, minimizing the time the analyte spends at high temperatures before being transferred to the column.[5]

Q5: What is the relationship between thermal degradation and the chemical structure of this compound?

A5: this compound's structure contains two key features that contribute to its thermal lability: the nitroaromatic ring and the nitrate ester group. The nitrate ester group (-O-NO2) is particularly prone to thermal decomposition, often through the cleavage of the O-N bond.[4] The nitro groups on the aromatic ring also make the molecule highly energetic and susceptible to decomposition under thermal stress.

Signaling Pathway of Thermal Degradation

The following diagram illustrates the general pathway of thermal degradation for a nitrate ester like this compound.

This compound This compound (Intact Molecule) Initial_Cleavage Initial Bond Cleavage (O-NO2 bond) This compound->Initial_Cleavage Heat (GC Inlet/Oven) Radicals Formation of Reactive Radicals (Alkoxy radical + NO2) Initial_Cleavage->Radicals Secondary_Reactions Secondary Reactions Radicals->Secondary_Reactions Radical Propagation Degradation_Products Multiple Degradation Products (Smaller, more volatile compounds) Secondary_Reactions->Degradation_Products

Generalized pathway of this compound thermal degradation.

References

Validation & Comparative

A Comparative Analysis of Pentryl and Tetryl: Explosive Properties and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the explosive properties of Pentryl and Tetryl, two significant nitramine explosives. The following sections detail their performance characteristics, supported by experimental data, and outline the methodologies for key evaluative tests.

Comparative Analysis of Explosive Properties

The following table summarizes the key explosive properties of this compound and Tetryl based on available experimental data.

PropertyThis compoundTetryl
Chemical Formula C₈H₆N₆O₁₁C₇H₅N₅O₈
Molecular Weight 362.17 g/mol 287.144 g/mol [1]
Density 1.82 g/cm³[2]1.73 g/cm³[1]
Detonation Velocity ~5000 m/s at 0.80 g/cm³7,570 m/s[1][3]
Heat of Explosion 372.4 kcal/mol[2]Not explicitly found, but related thermochemical data is available.
Heat of Formation 43.4 kcal/mol[2]Data available from various sources.
Heat of Combustion 911.1 kcal/mol[2]-3510 ± 4.6 kJ/mol[4]
Melting Point 129°C (with slight decomposition)[2]129.5°C[1]
Explosion Temperature Explodes at 235°C (in 3 seconds)Explodes when heated above 187°C[1][5]
Impact Sensitivity Less sensitive than TetrylSensitive[1]
Friction Sensitivity Somewhat more sensitive than Tetryl[6]Sensitive[1]
Trauzl Lead Block Test 15.8 cc expansion[6]13.8 cc expansion[6]
Lead Block Compression Test 18.5 mm shortening[6]16.6 mm shortening[6]

Experimental Protocols

Synthesis of this compound and Tetryl

The synthesis of this compound and Tetryl involves multi-step chemical reactions. A generalized workflow for their production is outlined below.

G cluster_this compound This compound Synthesis cluster_tetryl Tetryl Synthesis p_start 2,4-Dinitrochlorobenzene p_intermediate1 Condensation with Ethanolamine p_start->p_intermediate1 p_intermediate2 2,4-Dinitrophenylaminoethanol p_intermediate1->p_intermediate2 p_final Nitration p_intermediate2->p_final p_end This compound p_final->p_end t_start Dimethylaniline t_intermediate1 Dissolution in Sulfuric Acid t_start->t_intermediate1 t_intermediate2 Nitration with Nitric and Sulfuric Acids t_intermediate1->t_intermediate2 t_end Tetryl t_intermediate2->t_end

Figure 1: Comparative Synthesis Pathways of this compound and Tetryl.

This compound Synthesis: The preparation of this compound typically involves the nitration of 2,4-dinitrophenylaminoethanol[2]. This precursor is synthesized by the condensation of 2,4-dinitrochlorobenzene with ethanolamine.

Tetryl Synthesis: A common method for synthesizing Tetryl is by dissolving dimethylaniline in concentrated sulfuric acid, followed by nitration with a mixture of nitric and sulfuric acids[7]. An alternative route involves the reaction of 2,4-dinitrochlorobenzene with methylamine to form dinitrophenyl methylamine, which is then nitrated[7].

Detonation Velocity Measurement

The detonation velocity, a critical performance parameter, is the speed at which the detonation wave propagates through the explosive.

Methodology: Dautriche Method

A widely used technique for measuring detonation velocity is the Dautriche method. This method involves inserting a detonating cord of known detonation velocity into the explosive charge at two points a measured distance apart. The collision point of the two detonation waves within the cord allows for the calculation of the explosive's detonation velocity.

Sensitivity Testing

The sensitivity of an explosive to external stimuli such as impact and friction is a crucial safety and handling parameter.

Impact Sensitivity (Fall Hammer Test)

This test determines the energy required to cause an explosive to detonate under impact.

Experimental Workflow: Impact Sensitivity

G start Prepare Sample (e.g., 40 mm³ powder) place_sample Place sample between two steel studs within a guide sleeve start->place_sample position Position the assembly on the anvil of the drop hammer apparatus place_sample->position set_height Set the drop height of the hammer (determines impact energy) position->set_height drop Release the hammer set_height->drop observe Observe for signs of detonation (e.g., flash, sound, smoke) drop->observe record Record result (go/no-go) observe->record adjust Adjust drop height based on the result (Bruceton method) record->adjust adjust->set_height end Determine the 50% probability of detonation adjust->end G start Place a small amount of explosive on a porcelain plate position_pin Lower a porcelain pin onto the sample start->position_pin apply_load Apply a specific load to the pin using a weighted arm position_pin->apply_load initiate Move the porcelain plate back and forth once apply_load->initiate observe Observe for any reaction (e.g., explosion, spark, smoke) initiate->observe record Record the result observe->record adjust_load Adjust the load for the next test record->adjust_load adjust_load->start end Determine the lowest load that causes a reaction adjust_load->end

References

A Comparative Performance Analysis of Pentryl, PETN, and RDX

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the performance characteristics of three powerful secondary explosives: Pentryl, Pentaerythritol Tetranitrate (PETN), and Research Department Explosive (RDX). The information is intended for researchers, scientists, and professionals in drug development and other fields requiring a comprehensive understanding of these energetic materials. This document summarizes key performance parameters based on experimental data, details the methodologies used for these measurements, and presents a logical workflow for explosive selection.

Executive Summary

This compound, PETN, and RDX are all powerful high explosives with distinct performance profiles. RDX generally exhibits the highest detonation velocity and pressure, indicating superior brisance. PETN is also a very powerful explosive, often used in detonating cords and plastic explosives, and is known for its high shattering force. This compound, a less common but potent explosive, demonstrates performance characteristics that are in some aspects comparable to or exceeding those of Tetryl and TNT. The choice among these explosives depends on the specific application requirements, balancing factors such as detonation performance, sensitivity to initiation, and thermal stability.

Quantitative Performance Data

The following tables summarize the key physical and explosive properties of this compound, PETN, and RDX based on available experimental data.

Table 1: Physical and Chemical Properties

PropertyThis compoundPETNRDX
Chemical Formula C₈H₆N₆O₁₁C₅H₈N₄O₁₂C₃H₆N₆O₆
Molecular Weight ( g/mol ) 362.17316.14222.12[1]
Crystal Density (g/cm³) 1.821.771.82[2]
Melting Point (°C) 128141.3[3]205.5[1]

Table 2: Detonation Performance

ParameterThis compoundPETNRDX
Detonation Velocity (m/s) 7,870 (at 1.6 g/cm³)8,400 (at 1.77 g/cm³)[4]8,750 (at 1.82 g/cm³)[2]
Detonation Pressure (GPa) Not Available~35~34[5]
Trauzl Lead Block Test (cm³) 430523[3]~480
Heat of Explosion (kJ/kg) Not Available5,810[3]~5,360

Table 3: Sensitivity and Stability

ParameterThis compoundPETNRDX
Impact Sensitivity (BAM Fallhammer) Similar to Tetryl3-4 J7.5 J
Friction Sensitivity (BAM Friction Tester) Somewhat more sensitive than Tetryl~60 N120 N
Thermal Stability (Decomposition Temp. °C) Explodes at 235°C in 3 secondsOnset of decomposition at ~160°CDecomposes at ~213°C[1]

Experimental Protocols

The data presented in this guide are derived from standardized experimental methods designed to characterize the performance of energetic materials. Below are detailed descriptions of the key experimental protocols.

Detonation Velocity Measurement

The velocity at which a detonation wave propagates through an explosive is a critical measure of its performance. Several methods are employed for this measurement:

  • Dautriche Method: This classic method involves initiating a length of detonating cord at both ends simultaneously, with the center of the cord in contact with a lead or steel plate. A test sample of the explosive of a known length is inserted into one side of the detonating cord loop. The collision of the two detonation waves on the witness plate is displaced from the center, and this displacement is used to calculate the detonation velocity of the test sample.

  • Electronic Probes/Pins: A series of precisely spaced electronic probes or fiber optic sensors are placed along the length of the explosive charge. As the detonation front passes each sensor, a signal is generated. By measuring the time intervals between the signals from consecutive sensors and knowing the distance between them, the detonation velocity can be accurately calculated.

  • Streak Photography: A high-speed streak camera can be used to record the luminous detonation front as it travels along the explosive charge. The streak record provides a continuous position-versus-time history of the detonation front, from which the velocity can be determined with high precision.

Impact Sensitivity Testing (BAM Fallhammer)

Impact sensitivity refers to the susceptibility of an explosive to initiation by impact. The BAM Fallhammer test is a standardized method to quantify this property.

  • Apparatus: The apparatus consists of a drop weight of a specified mass (e.g., 1, 5, or 10 kg) that can be released from a variable and known height onto a sample of the explosive. The sample is contained between two steel rollers placed on an anvil.

  • Procedure: A small, measured amount of the explosive is placed in the sample holder. The drop weight is raised to a specific height and released, impacting the sample. A series of trials are conducted at different drop heights.

  • Interpretation: The result of each trial is recorded as either an "explosion" or "no explosion" based on audible, visual (flash, smoke), or other indications of decomposition. The impact energy is calculated from the mass of the weight and the drop height. The sensitivity is typically reported as the impact energy at which there is a 50% probability of initiation (H₅₀).

Friction Sensitivity Testing (BAM Friction Tester)

Friction sensitivity measures the susceptibility of an explosive to initiation by frictional forces. The BAM friction test is a standard method for this determination.

  • Apparatus: The device consists of a fixed porcelain pin and a movable porcelain plate. The explosive sample is placed on the plate. A weighted lever arm applies a known normal force to the pin, pressing it against the sample and the plate.

  • Procedure: A small amount of the explosive is spread on the porcelain plate. The porcelain pin is lowered onto the sample, and a specific load is applied via the lever arm. An electric motor then moves the plate back and forth under the pin for a set distance.

  • Interpretation: The test is repeated with different loads. A "reaction" is noted if there is any audible report, flash, or smoke. The friction sensitivity is reported as the load in Newtons (N) at which a reaction occurs in at least one out of six trials.

Thermal Stability Analysis (DSC/TGA)

Thermal stability is crucial for the safe handling and storage of explosives. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two common techniques used to assess thermal behavior.

  • Differential Scanning Calorimetry (DSC): A small sample of the explosive is placed in a sealed pan and heated at a controlled rate alongside an empty reference pan. The DSC instrument measures the difference in heat flow required to maintain both the sample and reference at the same temperature. Exothermic events, such as decomposition, are detected as a release of heat. The onset temperature and the peak temperature of the exothermic decomposition are key indicators of thermal stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. As the explosive decomposes, volatile products are formed, resulting in a loss of mass. The TGA curve provides information about the decomposition temperature range and the kinetics of the decomposition process.

Visualization of Explosive Selection Workflow

The selection of an appropriate explosive for a specific application involves a logical decision-making process based on its performance characteristics. The following diagram, generated using Graphviz, illustrates a simplified workflow for choosing between this compound, PETN, and RDX.

ExplosiveSelectionWorkflow start Define Application Requirements brisance High Brisance (Shattering Effect) start->brisance sensitivity Low Sensitivity (Handling Safety) start->sensitivity thermal_stability High Thermal Stability start->thermal_stability This compound This compound brisance->this compound Good Brisance petn PETN brisance->petn High Brisance rdx RDX brisance->rdx Highest Vdet & Pdet sensitivity->this compound Moderate to High sensitivity->petn Moderate sensitivity->rdx Relatively Low thermal_stability->this compound Moderate thermal_stability->petn Lower thermal_stability->rdx High select_this compound Select this compound This compound->select_this compound select_petn Select PETN petn->select_petn select_rdx Select RDX rdx->select_rdx

Explosive selection workflow based on performance criteria.

References

analytical method validation for quantitative analysis of Pentryl

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Pentryl

For researchers, scientists, and drug development professionals engaged in the analysis of energetic materials, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of validated analytical methods for the quantitative analysis of this compound, a high explosive chemically known as 2-[Nitro(2,4,6-trinitrophenyl)amino]ethanol nitrate. Due to the limited availability of direct comparative studies on this compound, this guide draws upon established methodologies for this compound and structurally similar nitroaromatic and nitramine explosives, such as TNT and Tetryl.

The primary analytical techniques for the quantitative analysis of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods offer high levels of sensitivity and selectivity, crucial for the accurate quantification of these materials.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Typical Analytes Non-volatile and thermally labile compounds, making it suitable for many explosives that can decompose at high temperatures.Volatile and thermally stable compounds. Derivatization may be required for less volatile explosives.
Limit of Detection (LOD) Generally in the range of 0.09–1.32 mg/L for related explosive compounds.[1]Can achieve lower detection limits, often in the pg/µL range, especially with negative chemical ionization (NCI).[2][3]
Limit of Quantitation (LOQ) Typically in the range of 0.31–4.42 mg/L for related explosive compounds.[1]Correspondingly low, allowing for trace-level quantification.
Linearity (R²) Excellent linearity, with R² values typically > 0.998.[1]Excellent linearity, with R² values often > 0.99.[2]
Precision (% RSD) High precision, with Relative Standard Deviation (RSD) values generally below 5%.[1]High precision, with RSD values typically less than 7%.[2]
Common Detector Ultraviolet (UV) Detector.Mass Spectrometer (MS), offering high selectivity and structural information.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for HPLC-UV and GC-MS analysis of this compound and similar explosive compounds.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on established methods for the analysis of organic explosives.[1][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of water and an organic solvent like isopropanol or acetonitrile. For instance, a mobile phase of 22% isopropanol in water has been shown to be effective for separating a range of organic explosives.[1]

  • Flow Rate: A typical flow rate is around 1.7 mL/min.[1]

  • Detection: UV detection at a wavelength suitable for nitroaromatic compounds, often around 254 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent like acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing this compound in the same solvent to a concentration that falls within the calibration range.

    • Filter all solutions through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of various explosive compounds.[2][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of semi-volatile organic compounds, such as a 5% diphenyl/95% dimethylpolysiloxane column.

  • Carrier Gas: Helium or hydrogen.

  • Injection: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature program is employed to separate compounds with different boiling points. An example program might start at a lower temperature and ramp up to a higher temperature.

  • Ionization Mode: Electron Impact (EI) is a common ionization mode. For enhanced sensitivity for nitro-containing compounds, Negative Chemical Ionization (NCI) can be utilized.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a volatile solvent like acetonitrile or methanol.

    • Prepare calibration standards by serial dilution of the stock solution.

    • Extract this compound from the sample matrix using a suitable solvent. The extract may need to be concentrated or diluted to be within the calibration range.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow Define_Purpose Define Analytical Purpose (e.g., Quantification, Purity) Method_Development Method Development & Optimization Define_Purpose->Method_Development Validation_Protocol Establish Validation Protocol Method_Development->Validation_Protocol Specificity Specificity/ Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Specificity->System_Suitability Linearity->System_Suitability Accuracy->System_Suitability Precision->System_Suitability LOD_LOQ->System_Suitability Robustness->System_Suitability Documentation Documentation & Reporting System_Suitability->Documentation

Caption: A typical workflow for the validation of an analytical method.

Logical Relationship for Method Selection

The selection of the most appropriate analytical method for this compound quantification involves considering the properties of the analyte and the analytical requirements.

Method Selection Logic Start Start: Quantitative Analysis of this compound Assess_Properties Assess Analyte Properties (Volatility, Thermal Stability) Start->Assess_Properties Assess_Requirements Assess Analytical Requirements (Sensitivity, Matrix Complexity) Start->Assess_Requirements Is_Volatile Thermally Stable & Volatile? Assess_Properties->Is_Volatile High_Sensitivity High Sensitivity Required? Assess_Requirements->High_Sensitivity Select_GCMS Select GC-MS Is_Volatile->Select_GCMS Yes Select_HPLC Select HPLC-UV Is_Volatile->Select_HPLC No High_Sensitivity->Select_GCMS Yes High_Sensitivity->Select_HPLC No

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Analysis of Pentryl's Detonation Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the detonation characteristics of Pentryl, a powerful nitroaromatic explosive. Through a detailed comparison with established military explosives such as Trinitrotoluene (TNT), Research Department Explosive (RDX), and Pentaerythritol Tetranitrate (PETN), this document aims to offer an objective performance assessment supported by experimental data and standardized testing protocols.

Comparative Detonation and Physical Properties

The following table summarizes the key physical and detonation properties of this compound and other selected secondary explosives. It is important to note that direct, side-by-side comparative experimental data for this compound is limited in open literature. Therefore, the presented data is compiled from various sources and may reflect results from experiments conducted under different conditions.

PropertyThis compoundTetrylTNTRDXPETN
Chemical Formula C₈H₆N₆O₁₁C₇H₅N₅O₈C₇H₅N₃O₆C₃H₆N₆O₆C₅H₈N₄O₁₂
Density (g/cm³) 1.82[1]1.73[2]1.60[3]1.821.73[4]
Melting Point (°C) 129[1]129.5[2]80.6205.5141.3[4]
Explosion Temperature (°C) 235[1]187[2]240230215
Detonation Velocity (m/s) Not Available7,570[3]6,900[3]8,7508,350[4]
Heat of Explosion (kcal/mole) 372.4[1]----
Heat of Combustion (kcal/mole) 911.1[1]----
Heat of Formation (kcal/mole) 43.4[1]----
Impact Sensitivity (cm) 4832>10024-3013
Trauzl Lead Block Test (cm³) 410390285480523[4]

Note: Due to the scarcity of publicly available data for this compound's detonation velocity, the value for Tetryl, a structurally similar compound, is provided for comparative context.

Experimental Protocols

The data presented in this guide is derived from standardized experimental tests designed to characterize the performance and sensitivity of explosive materials. The following are detailed methodologies for key experiments.

Determination of Detonation Velocity

The velocity at which a detonation wave propagates through an explosive is a critical measure of its performance. Several methods are employed for this measurement:

  • Dautriche Method : This classic method utilizes a length of detonating cord with a known detonation velocity. The explosive charge to be tested is placed in a tube. Two points at a known distance apart along the charge are connected by the detonating cord, which is then initiated at one end of the charge. The point where the two detonation waves from the cord collide is marked on a lead plate, allowing for the calculation of the explosive's detonation velocity.[5]

  • Electronic Probes : This method involves placing a series of ionization or fiber optic probes at precise intervals along the explosive charge. As the detonation front passes each probe, a signal is generated and recorded by a high-speed oscilloscope or data acquisition system. The time intervals between signals from consecutive probes are used to calculate the detonation velocity.[1][6][7][8]

  • Streak Photography : A high-speed streak camera can be used to continuously record the position of the detonation front as it travels along the explosive charge. The resulting image provides a time-versus-distance record, from which the detonation velocity can be accurately determined.[1]

Trauzl Lead Block Test

This test measures the brisance, or shattering power, of an explosive.

  • Apparatus : A standardized cylindrical lead block (200 mm in diameter and 200 mm high) with a central borehole (25 mm in diameter and 125 mm deep) is used.[5]

  • Procedure : A 10-gram sample of the explosive, wrapped in foil, is placed at the bottom of the borehole. The remainder of the hole is filled with sand. The explosive is then detonated.[5]

  • Measurement : The detonation expands the cavity within the lead block. The volume of this enlarged cavity is measured by filling it with water and then measuring the volume of the water. The initial volume of the borehole is subtracted to determine the net expansion, which is reported in cubic centimeters (cm³).[5]

Ballistic Mortar Test

This test determines the power or work capacity of an explosive.

  • Apparatus : A heavy, pendulum-mounted mortar and a projectile of known mass are used.

  • Procedure : A specified weight of the explosive (typically 10 grams) is loaded into the mortar's chamber and initiated. The resulting detonation expels the projectile.

  • Measurement : The recoil of the pendulum is measured as the angle of its swing. This angle is directly related to the energy released by the explosive and is often expressed as a percentage of the power of a standard explosive like picric acid or TNT.[9]

Impact Sensitivity Test (BAM Fall Hammer)

This test assesses the sensitivity of an explosive to initiation by impact.

  • Apparatus : A standardized apparatus consisting of a drop weight, a striker pin, and an anvil (BAM Fall Hammer).

  • Procedure : A small, measured sample of the explosive (e.g., 40 mm³) is placed on the anvil. A specified weight is then dropped from varying heights onto the striker pin, which is in contact with the explosive sample.

  • Measurement : The test is repeated at different drop heights to determine the minimum height at which initiation (indicated by a flame, spark, or audible report) occurs in a certain percentage of trials (typically 50%). The result is reported as the impact energy in Joules (J).

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process for explosive characteristics and a general experimental workflow for determining these properties.

CrossValidationWorkflow cluster_selection 1. Selection Phase cluster_testing 2. Experimental Testing Phase cluster_analysis 3. Data Analysis and Comparison cluster_reporting 4. Reporting and Conclusion SelectExplosives Select Explosives for Comparison (e.g., this compound, TNT, RDX, PETN) DefineParameters Define Key Performance Parameters (Detonation Velocity, Pressure, Brisance, Sensitivity) SelectExplosives->DefineParameters DetonationVelocityTest Detonation Velocity Measurement (e.g., Dautriche Method, Electronic Probes) DefineParameters->DetonationVelocityTest BrisanceTest Brisance Measurement (e.g., Trauzl Lead Block Test) DefineParameters->BrisanceTest PowerTest Power Measurement (e.g., Ballistic Mortar Test) DefineParameters->PowerTest SensitivityTest Sensitivity Testing (Impact, Friction, ESD) DefineParameters->SensitivityTest CollectData Collect and Tabulate Quantitative Data DetonationVelocityTest->CollectData BrisanceTest->CollectData PowerTest->CollectData SensitivityTest->CollectData StatisticalAnalysis Perform Statistical Analysis CollectData->StatisticalAnalysis ComparePerformance Compare Performance Metrics Against Benchmarks StatisticalAnalysis->ComparePerformance SummarizeFindings Summarize Comparative Findings ComparePerformance->SummarizeFindings DrawConclusions Draw Conclusions on this compound's Characteristics SummarizeFindings->DrawConclusions ExperimentalWorkflow cluster_measurements Detonation Parameter Measurement Start Explosive Sample Preparation ChargePrep Prepare Standardized Charge (Mass, Density, Geometry) Start->ChargePrep InitiationSystem Setup Initiation System (Detonator, Booster) ChargePrep->InitiationSystem VelocityMeasurement Measure Detonation Velocity (Sensors, High-Speed Camera) InitiationSystem->VelocityMeasurement PressureMeasurement Measure Detonation Pressure (Gauges, Witness Plate) InitiationSystem->PressureMeasurement BrisanceMeasurement Measure Brisance (Lead Block Deformation) InitiationSystem->BrisanceMeasurement DataAcquisition High-Speed Data Acquisition System VelocityMeasurement->DataAcquisition PressureMeasurement->DataAcquisition BrisanceMeasurement->DataAcquisition Analysis Data Processing and Analysis DataAcquisition->Analysis Results Comparative Performance Results Analysis->Results

References

A Comparative Analysis of the Brisance of Pentryl and Other Secondary Explosives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the brisance of Pentryl against other common secondary explosives, supported by experimental data. Brisance, the shattering capability of a high explosive, is a critical performance metric for researchers and scientists in the field of energetic materials. It is primarily determined by the detonation pressure of the explosive.[1][2] This document summarizes key performance indicators, details the experimental protocols used to determine these properties, and offers a logical framework for understanding the factors that influence brisance.

Comparative Performance Data

The shattering effect of an explosive is closely linked to its detonation velocity, density, and detonation pressure. The following table summarizes key performance metrics for this compound and other well-characterized secondary explosives such as Trinitrotoluene (TNT), Tetryl, Pentaerythritol tetranitrate (PETN), Cyclotrimethylene trinitramine (RDX), and Cyclotetramethylene tetranitramine (HMX).

Explosive CompoundAbbreviationTest Density (g/cm³)Detonation Velocity (m/s)Detonation Pressure (kbar)Lead Block Compression (mm)Trauzl Test (cm³)
This compound -0.805,000[3][4]Not Available18.5[3]15.8[3]
Tetryl -1.717,570[5]260[5]16.6[3]13.8[3]
Trinitrotoluene TNT1.606,900[5]~200[5]14.8[3]12.2[3]
PETN -1.738,350[6]332[7]Not Directly ComparableNot Directly Comparable
RDX -1.808,750[5]349[5]Not Directly ComparableNot Directly Comparable
HMX -1.909,100[5]~400[5]Not Directly ComparableNot Directly Comparable

Note: Data for Lead Block Compression and the Trauzl Test are from a single study where 50-gram samples were used, allowing for direct comparison between this compound, Tetryl, and TNT under those specific conditions.[3] Detonation velocities for this compound are cited at a much lower density than the other explosives, impacting direct comparison. This compound's true density is 1.82 g/cm³.[4] Other sources show this compound's sand-crushing strength is 29% greater than TNT and 4% greater than Tetryl.[4]

Based on lead block compression tests, this compound demonstrates a higher brisance than Tetryl and TNT, producing a greater deformation of the lead cylinder.[3] Specifically, its compression value is approximately 11% greater than Tetryl and 25% greater than TNT.[4] Similarly, in the small Trauzl test, which measures the explosive's ability to expand a cavity in a lead block, this compound outperforms both Tetryl and TNT.[3] However, when compared to premier military explosives like RDX and HMX, which possess significantly higher detonation velocities and pressures, it is evident that this compound occupies a performance tier below them but is highly effective among classical aromatic explosives.[5][8]

Factors Influencing Explosive Brisance

The brisance of an explosive is not a fundamental property but rather the result of several interrelated characteristics. The diagram below illustrates the logical relationship between the physical and chemical properties of an explosive and its resulting shattering effect.

BrisanceFactors cluster_0 Fundamental Properties cluster_1 Detonation Parameters cluster_2 Performance Outcome Prop_Chem Chemical Composition (e.g., Oxygen Balance) Det_Vel Detonation Velocity Prop_Chem->Det_Vel Prop_Phys Physical Properties (e.g., Density) Prop_Phys->Det_Vel Det_Press Detonation Pressure Det_Vel->Det_Press Brisance Brisance (Shattering Effect) Det_Press->Brisance Primary Determinant

References

A Comparative Guide to the Spectroscopic Identification and Confirmation of Pentryl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectroscopic methods for the structural identification and confirmation of Pentryl (N-ethyl-N,2,4,6-tetranitroaniline). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require accurate and reliable methods for characterizing nitroaromatic compounds. The following sections detail the primary spectroscopic techniques, alternative analytical methods, and include supporting experimental data and protocols.

Primary Spectroscopic Identification Techniques

The structural elucidation of this compound relies on a combination of spectroscopic methods. Each technique provides unique information about the molecule's functional groups, connectivity, and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the ethyl group and the aromatic ring protons.

Table 1: NMR Spectroscopic Data for this compound

Technique Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
¹H NMR¹H~9.1Singlet-Aromatic C-H
¹H NMR¹H~4.0Quartet~7.2-CH₂- (Ethyl)
¹H NMR¹H~1.4Triplet~7.2-CH₃ (Ethyl)
¹³C NMR¹³C~145--C-NO₂ (Aromatic)
¹³C NMR¹³C~130--C-H (Aromatic)
¹³C NMR¹³C~50---CH₂- (Ethyl)
¹³C NMR¹³C~12---CH₃ (Ethyl)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In this compound, the nitro groups (NO₂) and the aromatic ring produce strong, identifiable absorption bands.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1600-1585C=C StretchAromatic Ring
~1540-1520Asymmetric StretchAromatic NO₂
~1350-1330Symmetric StretchAromatic NO₂
~1290C-N StretchN-NO₂ (Nitramine)
~840-820C-H Out-of-Plane BendAromatic Ring

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the this compound sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound (Molecular Weight: 299.16 g/mol )

m/z (mass-to-charge ratio) Proposed Fragment Notes
299[M]⁺Molecular Ion
253[M - NO₂]⁺Loss of a nitro group
223[M - NO₂ - NO]⁺Subsequent loss of nitric oxide
76[C₆H₄]⁺Aromatic fragment

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer coupled with an ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 350.

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs.

Alternative and Confirmatory Analytical Methods

While primary spectroscopic methods are powerful, they are often coupled with chromatographic techniques for separation and enhanced sensitivity, especially in complex mixtures.

Comparison of Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two common methods for the analysis of this compound. Their performance characteristics are compared below.

Table 4: Performance Comparison of HPLC-UV and GC-MS for this compound Analysis

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass analysis.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable. This compound can be analyzed but may degrade at high temperatures.
Selectivity Good; can be enhanced with different column chemistries and mobile phases.Very high; mass analyzer provides structural information for definitive identification.
Sensitivity (LOD) Typically in the low ng/mL range.Can reach pg levels, generally more sensitive than HPLC-UV.
Typical Run Time 10-30 minutes.15-40 minutes.
Experimental Protocols for Chromatographic Methods

Protocol: HPLC with UV Detection

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV-Vis detector.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor the UV absorbance at a wavelength where this compound absorbs strongly (e.g., 254 nm).

  • Quantification: Use an external standard calibration curve prepared with this compound standards of known concentrations.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Inlet: Splitless injection at 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

Visualization of Analytical Workflows

Diagrams can clarify complex analytical processes. The following workflows illustrate the logical steps in identifying and confirming the structure of this compound.

G cluster_sample Sample Analysis cluster_primary Primary Identification cluster_confirmation Separation & Confirmation cluster_result Final Confirmation Unknown_Sample Unknown Sample (Suspected this compound) IR FTIR Spectroscopy (Functional Groups) Unknown_Sample->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Unknown_Sample->NMR MS Mass Spectrometry (Molecular Weight) Unknown_Sample->MS HPLC HPLC-UV (Purity & Quantification) IR->HPLC NMR->HPLC GCMS GC-MS (High Sensitivity & Confirmation) MS->GCMS Structure_Confirmed This compound Structure Confirmed HPLC->Structure_Confirmed GCMS->Structure_Confirmed

Caption: General workflow for the spectroscopic identification and confirmation of this compound.

G parent This compound Molecular Ion [M]⁺ m/z = 299 frag1 Fragment Ion [M - NO₂]⁺ m/z = 253 parent->frag1 - NO₂ frag2 Fragment Ion [M - NO₂ - C₂H₄]⁺ m/z = 225 parent->frag2 - C₂H₄ (Ethyl) frag3 Fragment Ion [C₆H₂N₂O₄]⁺ m/z = 198 frag1->frag3 - NO₂ - H

Caption: Simplified fragmentation pathway for this compound in Mass Spectrometry.

Pentryl as a Tetryl Replacement in Boosters: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the explosive properties of Pentryl and Tetryl, evaluating this compound's suitability as a replacement for Tetryl in booster applications. The following analysis is supported by experimental data and detailed methodologies for key performance tests.

Executive Summary

This compound (2,4,6-trinitrophenylnitraminoethyl nitrate) demonstrates superior performance characteristics compared to Tetryl (2,4,6-trinitrophenylmethylnitramine) in key areas relevant to its application as a booster explosive. Experimental data indicates that this compound possesses greater explosive power and brisance. While both compounds exhibit high sensitivity to initiation, this compound is noted to be somewhat more sensitive to friction. The selection of this compound as a replacement for Tetryl would therefore depend on the specific requirements of the application, balancing the need for higher performance with handling and safety considerations.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data obtained from comparative experimental tests of this compound and Tetryl.

Table 1: Explosive Power and Brisance

PropertyThis compoundTetrylTest Method
Small Trauzl Test (cc) 15.813.8Trauzl Lead Block Test
Small Lead Block Compression (mm) 18.516.6Lead Block Compression Test

Table 2: Detonation Velocity

ExplosiveDensity (g/cc)Detonation Velocity (m/s)Test Method
This compound 0.805000Not Specified
Tetryl 0.905400Not Specified

Table 3: Sensitivity Properties

PropertyThis compoundTetryl
Sensitivity to Initiation Approximately the same as TetrylHigh
Friction Sensitivity Somewhat more sensitive than TetrylSensitive
Explosion Temperature (°C) 235 (in 3 seconds)~187 (decomposes)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Trauzl Lead Block Test

The Trauzl lead block test is a method to determine the explosive power of a substance.[2]

Procedure:

  • A 10-gram sample of the explosive, wrapped in foil, is placed into a cavity within a standardized lead block (typically 200 mm in diameter and 200 mm high with a central hole 125 mm deep and 25 mm in diameter).[2][3]

  • The remainder of the hole is filled with sand.[2][3]

  • The explosive is detonated electrically.[2]

  • The increase in the volume of the lead block's cavity is then measured, typically by filling it with water and measuring the volume of the water.[3] The resulting volume increase, expressed in cubic centimeters (cc), provides a comparative measure of the explosive's power.[2]

Lead Block Compression Test

This test measures the brisance, or shattering effect, of an explosive.

Procedure:

  • A 50-gram sample of the explosive is placed on top of a lead cylinder of standardized dimensions (e.g., 64 mm long).

  • The explosive is detonated by a standard detonator.

  • The resulting compression or shortening of the lead block is measured in millimeters. A greater compression indicates a higher brisance.

BAM Fall Hammer Impact Sensitivity Test

This test determines the sensitivity of an explosive to impact.

Procedure:

  • A small sample of the explosive (typically 35-40 mg) is placed between a steel anvil and a striker pin.[4]

  • A weight (e.g., 2 kg) is dropped from varying heights onto the striker.

  • The minimum height at which an explosion or decomposition occurs in a specified number of trials (e.g., at least one in ten) is recorded as the impact sensitivity.[1]

BAM Friction Sensitivity Test

This test measures the sensitivity of an explosive to frictional stimuli.

Apparatus: The test utilizes a BAM friction apparatus, which consists of a fixed porcelain pin and a moving porcelain plate.[5][6]

Procedure:

  • A small sample of the explosive is placed on the porcelain plate.[5]

  • A specified load is applied to the porcelain pin.[5]

  • The porcelain plate is moved back and forth under the pin.[5]

  • The test is repeated with varying loads to determine the minimum force required to cause an initiation (e.g., flash, flame, or explosion).[7]

Detonation Velocity Measurement (Dautriche Method)

The Dautriche method is a technique for measuring the detonation velocity of an explosive.[8]

Procedure:

  • Two ends of a detonating cord with a known detonation velocity are inserted into a column of the test explosive at a specific distance apart.[9]

  • The explosive is initiated, which in turn initiates both ends of the detonating cord.

  • The two detonation waves in the cord travel towards each other and collide.

  • The point of collision, which is marked on a lead plate placed under the cord, is used to calculate the detonation velocity of the test explosive based on the known velocity of the detonating cord and the geometry of the setup.[10]

Mandatory Visualization

Synthesis Pathways

The following diagrams illustrate the synthesis pathways for Tetryl and this compound.

Tetryl_Synthesis cluster_tetryl Tetryl Synthesis Dimethylaniline Dimethylaniline Dinitrophenylmethylamine Dinitrophenyl- methylamine Dimethylaniline->Dinitrophenylmethylamine Nitration SulfuricAcid Concentrated Sulfuric Acid MixedAcid Mixed Acid SulfuricAcid->MixedAcid NitricAcid Nitric Acid NitricAcid->MixedAcid Tetryl Tetryl Dinitrophenylmethylamine->Tetryl Further Nitration

Tetryl Synthesis Workflow

Pentryl_Synthesis cluster_this compound This compound Synthesis Dinitrochlorobenzene 2,4-Dinitrochlorobenzene Dinitrophenylaminoethanol 2,4-Dinitrophenyl- aminoethanol Dinitrochlorobenzene->Dinitrophenylaminoethanol Condensation Ethanolamine Ethanolamine Ethanolamine->Dinitrophenylaminoethanol This compound This compound Dinitrophenylaminoethanol->this compound Nitration MixedAcid Mixed Acid (HNO3/H2SO4) MixedAcid->this compound

This compound Synthesis Workflow
Experimental Workflow: Trauzl Lead Block Test

The following diagram illustrates the workflow for the Trauzl lead block test.

Trauzl_Test_Workflow cluster_trauzl Trauzl Lead Block Test Workflow start Start prepare_sample Prepare 10g Explosive Sample (Foil Wrapped) start->prepare_sample place_in_block Place Sample in Lead Block Cavity prepare_sample->place_in_block fill_sand Fill Remaining Cavity with Sand place_in_block->fill_sand detonate Detonate Sample Electrically fill_sand->detonate measure_volume Measure Increase in Cavity Volume detonate->measure_volume end End measure_volume->end

Trauzl Test Workflow
Logical Relationship: Detonation Train

This diagram illustrates the logical relationship of a booster explosive within a typical detonation train.

Detonation_Train cluster_train Detonation Train Initiator Initiator (Primary Explosive) Booster Booster (e.g., this compound/Tetryl) Initiator->Booster Initiates MainCharge Main Charge (Less Sensitive Explosive) Booster->MainCharge Detonates

Explosive Detonation Train

References

A Comparative Analysis of the Long-Term Stability of Pentryl and Other Secondary Explosives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development and materials science, this document provides a comparative assessment of the long-term stability of Pentryl against common secondary explosives such as TNT, RDX, and HMX. This guide synthesizes available experimental data on their thermal stability and chemical compatibility, offering insights into their shelf life and degradation pathways.

The long-term stability of explosive materials is a critical factor in ensuring their safety, reliability, and performance over extended periods. This guide delves into the stability characteristics of this compound, a powerful explosive compound, and contrasts it with the well-established secondary explosives: Trinitrotoluene (TNT), Research Department Explosive (RDX), and High-Melting Explosive (HMX). The following sections present quantitative data from stability tests, detailed experimental methodologies, and an overview of chemical compatibility to aid researchers in making informed decisions for their applications.

Thermal Stability Assessment

Table 1: Vacuum Thermal Stability of Selected Explosives

ExplosiveTest Temperature (°C)Test Duration (hours)Gas Evolved (mL/g)
TNT10040< 1.0
RDX10040< 1.0
HMX12040< 1.0
This compound10048No publicly available data

Note: The data for TNT, RDX, and HMX are typical values and can vary based on the purity and crystal morphology of the explosive.

Experimental Protocols

To ensure the reproducibility and validity of stability testing, standardized experimental protocols are crucial. The following are detailed methodologies for two common tests used to assess the long-term stability of explosives.

Vacuum Stability Test

The vacuum stability test is a widely used method to determine the thermal stability of explosives by measuring the amount of gas produced at a constant elevated temperature.

Apparatus:

  • Heating bath with a constant temperature controller

  • Glass sample tubes with a sidearm connected to a mercury-filled manometer

  • Vacuum pump

  • Thermometer

Procedure:

  • A precisely weighed sample of the explosive (typically 1-5 grams) is placed in a clean, dry sample tube.

  • The sample tube is connected to the manometer and evacuated using a vacuum pump to a pressure of approximately 5 mm Hg.

  • The sample tube is then immersed in the heating bath, which is maintained at a constant temperature (e.g., 100°C or 120°C).

  • The volume of gas evolved from the sample is measured by the displacement of the mercury in the manometer at regular intervals over a specified period (e.g., 40-48 hours).

  • The total volume of gas evolved per gram of the explosive is calculated and used as a measure of its thermal stability. A larger volume of evolved gas indicates lower stability.

Accelerated Aging

Accelerated aging studies are designed to simulate the effects of long-term storage at ambient temperatures by exposing the material to elevated temperatures for a shorter duration. The Arrhenius equation is often used to model the relationship between temperature and the rate of degradation.

Apparatus:

  • Temperature-controlled oven

  • Sample containers

  • Analytical equipment for assessing chemical and physical properties (e.g., HPLC, DSC)

Procedure:

  • Samples of the explosive are placed in suitable containers and stored in an oven at a constant elevated temperature (e.g., 60°C, 75°C).

  • At predetermined time intervals, samples are removed from the oven.

  • The chemical and physical properties of the aged samples are analyzed to assess degradation. This may include measuring the purity of the explosive, identifying decomposition products, and evaluating changes in physical characteristics such as melting point or crystal structure.

  • The data collected is used to determine the rate of degradation at the elevated temperature, which can then be extrapolated to predict the long-term stability at ambient storage conditions.

Chemical Compatibility

The compatibility of an explosive with other materials is crucial for its safe storage and handling. Incompatibility can lead to accelerated decomposition and an increased risk of accidental initiation. While specific compatibility data for this compound is limited in the available literature, general compatibility guidelines for secondary explosives are presented in Table 2.

Table 2: General Chemical Compatibility of Secondary Explosives

MaterialTNTRDXHMXThis compound
Metals
AluminumCompatibleCompatibleCompatibleLikely Compatible
BrassGenerally CompatibleGenerally CompatibleGenerally CompatibleCaution Advised
CopperIncompatible (forms sensitive compounds)Incompatible (forms sensitive compounds)Incompatible (forms sensitive compounds)Caution Advised
Steel (Stainless)CompatibleCompatibleCompatibleLikely Compatible
Steel (Carbon)CompatibleCompatibleCompatibleLikely Compatible
Polymers
PolyethyleneCompatibleCompatibleCompatibleLikely Compatible
NeopreneGenerally CompatibleGenerally CompatibleGenerally CompatibleTesting Recommended
VitonGenerally CompatibleGenerally CompatibleGenerally CompatibleTesting Recommended

Note: "Caution Advised" and "Testing Recommended" indicate that while there may not be a strong incompatibility, specific testing is necessary to ensure safety under the intended conditions of use.

Factors Influencing Explosive Stability

The long-term stability of an explosive is a complex property influenced by a variety of internal and external factors. The following diagram illustrates the key relationships between these factors.

G cluster_factors Factors Affecting Explosive Stability cluster_properties Intrinsic Properties cluster_external External Factors cluster_compatibility Material Compatibility Intrinsic_Properties Intrinsic Properties Long_Term_Stability Long-Term Stability Intrinsic_Properties->Long_Term_Stability determines inherent stability External_Factors External Factors External_Factors->Long_Term_Stability accelerates degradation Compatibility Material Compatibility Compatibility->Long_Term_Stability influences decomposition pathways Chemical_Structure Chemical Structure Chemical_Structure->Intrinsic_Properties Purity Purity Purity->Intrinsic_Properties Crystal_Morphology Crystal Morphology Crystal_Morphology->Intrinsic_Properties Temperature Temperature Temperature->External_Factors Humidity Humidity Humidity->External_Factors Light Light/UV Radiation Light->External_Factors Mechanical_Stress Mechanical Stress Mechanical_Stress->External_Factors Metals Metals Metals->Compatibility Polymers Polymers Polymers->Compatibility Other_Explosives Other Explosives Other_Explosives->Compatibility

Key factors influencing the long-term stability of explosive materials.

Conclusion

This guide provides a comparative overview of the long-term stability of this compound relative to TNT, RDX, and HMX, based on available data. While quantitative, directly comparable long-term stability data for this compound remains limited in the public domain, the information on its chemical counterparts and the established testing methodologies offer a solid foundation for further research. The thermal stability data for TNT, RDX, and HMX highlight their robust nature under controlled conditions. The provided experimental protocols for vacuum stability and accelerated aging tests serve as a practical guide for researchers aiming to conduct their own comparative stability assessments. The general chemical compatibility data underscores the importance of careful material selection when storing and handling these energetic materials. It is imperative for researchers and professionals to conduct specific compatibility and stability testing for this compound under their intended operational conditions to ensure safety and reliability. Future research should focus on generating and publishing comprehensive long-term stability and compatibility data for this compound to fill the current knowledge gap.

Pentryl's Performance Profile: A Comparative Analysis Against Modern High Explosives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available performance data for the explosive compound Pentryl, juxtaposed with modern counterparts such as PETN, RDX, HMX, and CL-20. This guide provides a quantitative comparison of key performance metrics, details of experimental methodologies, and visual representations of chemical structures and evaluation workflows to support researchers in the field of energetic materials.

This compound, a powerful explosive organic compound, historically demonstrated notable performance characteristics. This guide provides a comparative literature review of its performance data against established and modern high explosives, including Pentaerythritol Tetranitrate (PETN), Research Department Explosive (RDX), High-Melting Explosive (HMX), and the more recent 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20). The data presented is collated from various historical and contemporary sources, and while direct comparative studies under identical conditions are scarce, this analysis aims to provide a valuable overview for researchers, scientists, and professionals in drug development and energetic materials.

Comparative Performance Data

The following table summarizes key performance parameters for this compound and a selection of modern high explosives. It is important to note that the data has been compiled from various sources and experimental conditions may not be identical, which can influence the results.

ExplosiveChemical FormulaDensity (g/cm³)Velocity of Detonation (VoD) (m/s)Detonation Pressure (GPa)Trauzl Test (cm³)Lead Block Compression (mm)
This compound C₈H₆N₆O₁₀0.805000[1]Not Available15.8[1]18.5[1]
PETN C₅H₈N₄O₁₂1.768400[2]~21.2 (for a PBX with 86% PETN)[3]52.3[4]~19.63
RDX C₃H₆N₆O₆1.7628550Not Available48[4]~17.17
HMX C₄H₈N₈O₈1.899100Not Available48[4]Not Available
CL-20 C₆H₆N₁₂O₁₂1.916 (for C-1 explosive)~9190 (for C-1 explosive)~31 (for CL-20/Al explosives)[5]Not AvailableNot Available
TNT (for reference) C₇H₅N₃O₆1.606900Not Available12.2[1]14.8[1]
Tetryl (for reference) C₇H₅N₅O₈1.717570Not Available13.8[1]16.6[1]

Note: The density at which the Velocity of Detonation was measured is provided where available, as this significantly influences the value.

Experimental Protocols

The performance data presented in this guide are derived from several standardized experimental tests designed to characterize the power and brisance of explosive materials. The general methodologies for these tests are outlined below.

TestGeneral Protocol
Velocity of Detonation (VoD) Measurement The velocity at which a detonation wave propagates through an explosive is a key performance indicator. Common methods include the D'Autriche method, where the time difference of arrival of the detonation wave at two points is measured using a detonating cord of known velocity.[6][7] Modern techniques often employ electronic probes or fiber optics placed at precise intervals along the explosive charge to record the time of passage of the detonation front.[8] The explosive sample is typically confined in a tube to ensure a stable detonation.
Trauzl Lead Block Test This test measures the relative explosive power or "strength" of an explosive. A 10-gram sample of the explosive is placed in a cavity within a standardized lead block (typically 200 mm in diameter and 200 mm high).[4][9] The cavity is then stemmed with a material like sand, and the explosive is detonated. The resulting enlargement of the cavity is measured by filling it with water and recording the volume increase in cubic centimeters.[4][9][10]
Hess Lead Block Compression Test This test is used to determine the brisance, or shattering effect, of an explosive. A cylindrical lead block of specified dimensions (e.g., 60 mm height, 40 mm diameter) is placed on a solid base.[11] A sample of the explosive (often 50 grams) is placed on a steel plate on top of the lead cylinder and detonated.[11] The resulting compression (shortening) of the lead cylinder is measured in millimeters.[12]
Detonation Pressure Measurement Detonation pressure is the pressure at the detonation front. It can be determined using various techniques, including the impedance matching method, where the shock wave from the detonating explosive is transmitted into a material with a known shock Hugoniot (a curve relating shock velocity to particle velocity). By measuring the shock velocity in the witness material (often using optical probes), the particle velocity and subsequently the detonation pressure can be calculated.[3]

Visualizing Explosive Characteristics and Evaluation

To further aid in the understanding of the relationships between explosive properties and the processes for their evaluation, the following diagrams are provided.

Explosive_Performance_Parameters Key Performance Parameters of High Explosives A Chemical Structure (e.g., C, H, N, O content, bond energy) C Velocity of Detonation (VoD) A->C Influences D Detonation Pressure (Pdet) A->D Influences G Energy Output A->G Determines B Density (ρ) B->C Directly Proportional B->D Directly Proportional C->D Related by Chapman-Jouguet Theory F Brisance / Shattering Effect (e.g., Lead Block Compression) C->F Correlates with D->F Directly Influences E Explosive Strength / Power (e.g., Trauzl Test) G->E Measured by

Key performance parameters of high explosives.

Explosive_Evaluation_Workflow General Workflow for Explosive Performance Evaluation cluster_synthesis Synthesis & Characterization cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Synthesis of Explosive Compound B Physicochemical Characterization (Density, Thermal Stability, etc.) A->B C Small-Scale Sensitivity Tests (Impact, Friction) B->C D Detonation Velocity (VoD) Measurement C->D E Detonation Pressure Measurement D->E F Power & Brisance Tests (Trauzl, Lead Block) E->F G Data Compilation & Tabulation F->G H Comparative Analysis against Standards G->H I Performance Assessment & Application Suitability H->I

General workflow for explosive performance evaluation.

Explosive_Structures Chemical Structures of this compound and Modern Explosives This compound This compound C₈H₆N₆O₁₀ PETN PETN C₅H₈N₄O₁₂ RDX RDX C₃H₆N₆O₆ HMX HMX C₄H₈N₈O₈ CL20 CL-20 C₆H₆N₁₂O₁₂

Chemical structures of selected explosives.

Discussion

The available data indicates that this compound is a powerful explosive, outperforming classic explosives like TNT and Tetryl in both the Trauzl and lead block compression tests.[1] However, when compared to modern high explosives such as PETN, RDX, HMX, and CL-20, this compound's performance, particularly its reported detonation velocity of 5000 m/s at a density of 0.80 g/cm³, is significantly lower.[1] It is crucial to recognize that detonation velocity is highly dependent on the density of the explosive charge. The densities at which the modern explosives' high velocities are reported are substantially greater, typically in the range of 1.7 to 1.9 g/cm³. A direct comparison of detonation velocity at similar densities would be necessary for a more conclusive assessment.

The Trauzl and lead block compression data for this compound, while dated, suggest a considerable explosive strength and brisance. A direct comparison with modern explosives in these specific tests is challenging due to the scarcity of recent, standardized data for all compounds.

References

Safety Operating Guide

Proper Disposal of Pentryl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Pentryl (Trinitrophenylnitraminoethyl Nitrate), a high-energy explosive material. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of this hazardous compound. Due to its explosive nature, in-laboratory neutralization or treatment is not recommended. The primary disposal route is through a licensed hazardous waste disposal contractor.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is critical to observe the following safety measures. This compound is a powerful explosive and must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood with a blast shield.

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing. In the event of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Work Alone Policy: Never handle this compound or prepare it for disposal while working alone.[1]

  • Ignition Sources: Prohibit all open flames, sparks, and sources of static electricity from the laboratory where this compound is handled or stored.[2]

Step-by-Step Disposal Procedures

The following protocol is based on general guidelines for the disposal of potentially explosive chemicals (PECs) and hazardous waste.

Step 1: Initial Assessment and Segregation

  • Visual Inspection: Regularly inspect containers of this compound for any signs of degradation, such as discoloration, crystal formation around the cap, or drying out.[1] Never touch a container that shows visible signs of instability.

  • Inventory Management: Avoid stockpiling this compound. Order only the quantities required for your immediate experimental needs.[1][3]

  • Waste Segregation: this compound waste must be segregated from all other chemical waste streams to prevent accidental mixing and potential reactions. Do not mix with acids, bases, or organic solvents.

Step 2: Waste Containerization and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid that is approved for explosive waste. The container material should not be susceptible to reacting with this compound.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[4] The label must include:

    • The words "Hazardous Waste" and "Explosive."

    • Chemical Name: "this compound" or "Trinitrophenylnitraminoethyl Nitrate."

    • Accumulation Start Date.

    • The EPA Hazardous Waste Code for reactivity: D003 .[5]

    • Your name, laboratory location, and contact information.

Step 3: Storage and Final Disposal

  • Temporary Storage: Store the labeled hazardous waste container in a designated, secure Satellite Accumulation Area (SAA).[4] The storage location should be cool, dry, and away from heat, sunlight, and any potential ignition sources.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the this compound waste.[3] Inform them of the nature of the waste (high explosive).

  • Licensed Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the final, compliant disposal of the this compound, which is typically carried out via high-temperature incineration at a specialized facility.

Do not attempt to dispose of this compound down the drain or in the regular trash.[2] This is strictly prohibited and extremely dangerous.

This compound Hazard and Waste Classification

The following table summarizes the key hazard information and regulatory classifications for this compound waste.

ParameterDescriptionReference/Citation
Chemical Name Trinitrophenylnitraminoethyl Nitrate[6][7]
Common Names This compound, Pentyl[8][9]
Primary Hazard High Explosive[6][7]
Physical Appearance Fine cream-colored powder or clear-yellow crystals[7]
EPA Hazardous Waste Characteristic Reactivity[5][10]
EPA Hazardous Waste Code D003 (Reactivity)[5]
Related EPA Waste Codes K044: Wastewater treatment sludges from the manufacturing and processing of explosives. K045: Spent carbon from the treatment of wastewater containing explosives.[11]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Pentryl_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal assess Assess Waste (Unused, Contaminated Material, etc.) segregate Segregate this compound Waste (Isolate from other chemicals) assess->segregate ppe->assess containerize Place in Compatible, Leak-Proof Container segregate->containerize label Label Container as 'Hazardous Waste - Explosive' (Include D003 Code) containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Handling Protocols for Pentryl

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Pentryl (2,4,6-Trinitrophenylnitraminoethyl Nitrate) was readily available. The following guidance is based on established safety protocols for handling highly sensitive energetic materials and data for structurally similar nitroaromatic explosives, such as Tetryl. Researchers must consult with their institution's Environmental Health and Safety (EHS) department and conduct a thorough hazard analysis before handling this substance.

This compound is a powerful high explosive that demands rigorous safety precautions and meticulous handling procedures. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety Concerns:
  • High Explosive: this compound is sensitive to shock, friction, heat, and static discharge. Accidental detonation can cause severe injury or death and significant damage to facilities.

  • Toxicity: Similar nitroaromatic compounds are toxic by ingestion and skin absorption and can be irritating to the skin, eyes, and respiratory tract.[1][2][3][4] Assumed health hazards should be considered significant.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and protect against the inherent hazards of this compound. All work with this compound must be conducted within a designated and properly functioning chemical fume hood with the sash positioned as low as possible.[5][6]

Task CategoryRequired Personal Protective Equipment
Dry Handling & Weighing Flame-resistant lab coat (e.g., Nomex), chemical splash goggles, full-face shield, heavy leather gloves over compatible chemical-resistant gloves (e.g., nitrile), anti-static footwear.[7][8]
Solution Preparation Flame-resistant lab coat, chemical splash goggles, full-face shield, chemical-resistant gloves (verify compatibility, utility-grade nitrile or neoprene recommended over exam gloves).[5]
Reaction Monitoring Flame-resistant lab coat, chemical splash goggles, full-face shield. Maintain a safe distance behind a certified blast shield.
Waste Handling Flame-resistant lab coat, chemical splash goggles, full-face shield, appropriate chemical-resistant gloves.

Operational Plans

Handling and Storage Protocols:
  • Authorized Personnel Only: Access to areas where this compound is handled and stored must be strictly limited to trained and authorized personnel.

  • Work Alone Policy: Never work with explosive compounds alone.[7][9] A second person familiar with the procedures and emergency response must be present.

  • Minimize Quantities: Purchase, dispense, and use the smallest possible quantity of this compound required for the experiment.[7][10]

  • Controlled Environment: Handle this compound in an area free of ignition sources such as open flames, hot surfaces, and sparks.[2][10] Use only explosion-proof electrical equipment and non-sparking tools.[2][10]

  • Static Prevention: Ground and bond all containers and equipment.[2] The use of anti-static mats is recommended.[7] Low humidity environments can increase static electricity, so this should be monitored.[5]

  • Avoid Contamination: Do not allow this compound to come into contact with incompatible materials, including strong oxidizers, acids, and alkalis, as this can lead to violent reactions.[4]

  • Gentle Handling: Avoid friction, grinding, impact, and shock.[2][7] Do not scrape the material from surfaces.[7] Use ceramic, Teflon, or wooden spatulas if the material's sensitivity is known.[8]

  • Storage: Store this compound in its original, sealed container in a cool, well-ventilated, and isolated location, away from incompatible materials.[2][11] The storage area should be a designated explosives magazine or cabinet.

Experimental Protocol: Safe Weighing and Solution Preparation of this compound

This protocol outlines a procedure for safely weighing dry this compound and preparing a dilute solution. This is a high-hazard operation that requires strict adherence to safety procedures.

1. Pre-Operation Checklist:

  • Confirm that all required PPE is available and in good condition.
  • Ensure the chemical fume hood is certified and functioning correctly.
  • Verify that the designated work area is clean and free of clutter and ignition sources.
  • Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[5]
  • Notify other laboratory personnel of the impending work with a high-hazard substance.[7]
  • Place a certified blast shield in front of the work area within the fume hood.

2. Weighing Procedure:

  • Don all required PPE for dry handling.
  • Ground yourself before handling the container.
  • Carefully transport the required amount of this compound to the fume hood.
  • Use non-sparking tools (e.g., ceramic or plastic spatula) to transfer a small amount of this compound to a tared, anti-static weigh boat on a calibrated balance.
  • Perform the transfer slowly and deliberately to avoid creating dust or applying friction.
  • Once the desired amount is weighed, securely close the primary container and return it to its designated storage location immediately.

3. Solution Preparation:

  • Place a beaker containing the appropriate solvent on a magnetic stir plate within the fume hood.
  • Slowly and carefully add the weighed this compound to the solvent while stirring. Do not add the solvent to the dry explosive.
  • Ensure the addition is done in small increments to control any potential exotherm.
  • Allow the this compound to fully dissolve.
  • Clearly label the resulting solution with the chemical name, concentration, date, and hazard warnings.

4. Post-Procedure Cleanup:

  • Decontaminate the weigh boat and any tools used by rinsing them with a suitable solvent (e.g., acetone) into a designated hazardous waste container.
  • Wipe down the work surface with a damp, non-static cloth, and dispose of the cloth as hazardous waste.[5]
  • Carefully remove PPE, avoiding self-contamination.
  • Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Spill Response:
  • Minor Spill (Solid): If a small amount is spilled, do not attempt to sweep it up dry. Dampen the material with a compatible solvent like acetone.[5] Carefully collect the wetted material using non-sparking tools and place it in a labeled container for hazardous waste disposal. Ventilate the area and wash the surface with soap and water.[5]

  • Major Spill or Any Spill Involving Fire: Evacuate the area immediately. Activate the fire alarm.[12] Call emergency responders from a safe location.[7] Do not attempt to fight fires involving explosives.[2]

First Aid:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[12]

Disposal Plan:
  • All this compound-contaminated waste, including excess material, contaminated PPE, and cleaning materials, must be treated as hazardous and explosive waste.[5]

  • Collect waste in a designated, compatible, and clearly labeled container.

  • Where possible, dilute explosive wastes in a safe solvent, as many are more stable in a diluted form.[5]

  • Keep explosive waste streams separate from all other chemical waste.[5]

  • Arrange for disposal through your institution's licensed hazardous waste disposal program. Open burning or open detonation by qualified personnel are common disposal methods for energetic materials.[13]

Visualizations

Caption: Emergency Response Workflow for an Explosive Compound Incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.